Nebentan potassium
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
potassium;[6-methoxy-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]-[(E)-2-phenylethenyl]sulfonylazanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N5O5S.K/c1-32-18-11-6-7-12-19(18)34-20-21(29-35(30,31)16-13-17-9-4-3-5-10-17)27-23(28-24(20)33-2)22-25-14-8-15-26-22;/h3-16H,1-2H3;/q-1;+1/b16-13+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPWEXSDEXIRNG-ZUQRMPMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(N=C(N=C2OC)C3=NC=CC=N3)[N-]S(=O)(=O)C=CC4=CC=CC=C4.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1OC2=C(N=C(N=C2OC)C3=NC=CC=N3)[N-]S(=O)(=O)/C=C/C4=CC=CC=C4.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20KN5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342005-82-7 | |
| Record name | Nebentan potassium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0342005827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NEBENTAN POTASSIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OK6K3MDZ98 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Nebentan Potassium (YM598): A Technical Guide to a Selective Endothelin ETA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nebentan potassium, also known as YM598, is a potent, selective, and orally active non-peptide endothelin ETA receptor antagonist. Developed by scientists at Yamanouchi Pharmaceutical Co., Ltd. (now Astellas Pharma), Nebentan emerged from a focused medicinal chemistry effort to improve upon the receptor selectivity of earlier dual ETA/ETB antagonists like Bosentan. The core discovery involved replacing the benzenesulfonamide group of Bosentan with a 2-phenylethenesulfonamide moiety, which significantly increased affinity and selectivity for the ETA receptor subtype. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and pharmacological characterization of this compound, presenting key data and experimental methodologies for the scientific community.
Discovery and Rationale
The development of Nebentan was driven by the therapeutic potential of selectively blocking the endothelin-1 (ET-1) pathway. ET-1 is a potent vasoconstrictor that mediates its effects through two G protein-coupled receptor subtypes: ETA and ETB. While ETA receptors, found predominantly on vascular smooth muscle cells, are primarily responsible for vasoconstriction and cell proliferation, ETB receptors have a more complex role, including mediating vasodilation via nitric oxide release from endothelial cells.
The first-generation clinical antagonist, Bosentan, is non-selective, blocking both ETA and ETB receptors. The scientific rationale for developing an ETA-selective antagonist like Nebentan was to achieve targeted inhibition of the vasoconstrictive and proliferative effects of ET-1 while sparing the potentially beneficial vasodilatory and clearance functions of the ETB receptor. Researchers at Yamanouchi Pharmaceutical systematically modified the Bosentan structure, leading to the discovery of the ethenesulfonamide class of antagonists. This effort culminated in the identification of Nebentan ((E)-N-[6-methoxy-5-(2-methoxyphenoxy)[2, 2'-bipyrimidin]-4-yl]-2-phenylethenesulfonamide monopotassium salt) as a lead candidate with high ETA selectivity and favorable oral activity.
Chemical Synthesis of this compound
The synthesis of Nebentan can be achieved through a multi-step process, based on established synthetic routes for this class of bipyrimidine sulfonamides. The following protocol is a representative synthesis.
Detailed Synthesis Protocol
Step 1: Synthesis of the Bipyrimidine Core The synthesis begins with the construction of the 4-amino-6-methoxy-5-(2-methoxyphenoxy)-[2,2'-bipyrimidine] intermediate. This is typically achieved through a series of condensation and substitution reactions starting from simpler pyrimidine precursors.
-
React 2-chloropyrimidine with a suitable organometallic pyrimidine species via a cross-coupling reaction (e.g., Stille or Suzuki coupling) to form the bipyrimidine backbone.
-
Introduce the 5-(2-methoxyphenoxy) group via nucleophilic aromatic substitution on a suitably activated bipyrimidine precursor.
-
Perform sequential reactions to install the 6-methoxy and 4-amino groups, often involving chlorination followed by substitution with sodium methoxide and ammonia, respectively.
Step 2: Synthesis of 2-Phenylethenesulfonyl Chloride
-
Start with styrene and react it with a source of sulfuryl chloride under radical initiation (e.g., AIBN or UV light) to produce 2-phenylethenesulfonyl chloride.
-
Purify the resulting sulfonyl chloride by distillation or chromatography.
Step 3: Sulfonamide Coupling Reaction
-
Dissolve the 4-amino-6-methoxy-5-(2-methoxyphenoxy)-[2,2'-bipyrimidine] intermediate from Step 1 in a suitable aprotic solvent, such as pyridine or dichloromethane, under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0 °C).
-
Add 2-phenylethenesulfonyl chloride (from Step 2) dropwise to the cooled solution. The molar ratio should be approximately 1.1 equivalents of sulfonyl chloride to 1 equivalent of the amine.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Nebentan free base.
-
Purify the crude product by column chromatography on silica gel.
Step 4: Formation of the Potassium Salt
-
Dissolve the purified Nebentan free base in a suitable solvent, such as ethanol or isopropanol.
-
Add one molar equivalent of a potassium salt solution (e.g., potassium hydroxide or potassium tert-butoxide in ethanol) dropwise while stirring.
-
Stir the mixture for 1-2 hours. The potassium salt of Nebentan will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound as a stable solid.
Mechanism of Action and Signaling Pathway
Nebentan exerts its pharmacological effect by competitively and selectively binding to the endothelin ETA receptor, preventing the endogenous ligand ET-1 from binding and activating the receptor. This blockade inhibits the downstream signaling cascade responsible for vasoconstriction and smooth muscle proliferation.
Activation of the ETA receptor by ET-1 leads to the activation of a Gq/11 protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration leads to the activation of calmodulin and myosin light-chain kinase, ultimately causing smooth muscle contraction. By blocking the initial receptor activation, Nebentan prevents this entire cascade.
Caption: Endothelin ETA receptor signaling pathway and point of inhibition by Nebentan.
In-Vitro and In-Vivo Pharmacology
Quantitative Data: Receptor Binding Affinity
The selectivity of Nebentan for the human ETA receptor over the ETB receptor is a key characteristic. The following table summarizes the inhibitory dissociation constants (Ki) and selectivity ratios compared to other well-known endothelin receptor antagonists.[1]
| Compound | Native Human ETA Receptor Ki (nM) | Native Human ETB Receptor Ki (nM) | Selectivity Ratio (ETB Ki / ETA Ki) |
| Nebentan (YM598) | 0.772 | 143 | 222 |
| Atrasentan | 0.0551 | 4.80 | 136 |
| Bosentan | 4.75 | 40.9 | 13.0 |
Data sourced from Sudoh et al., J Cardiovasc Pharmacol, 2004.[1]
In-Vivo Efficacy
In-vivo studies have demonstrated the potent antagonist activity of Nebentan. In pithed rat models, both intravenous and oral administration of Nebentan dose-dependently inhibited the pressor response induced by big endothelin-1, a precursor to ET-1.[1] Notably, while less potent than atrasentan upon intravenous administration, Nebentan's inhibitory effect was comparable when administered orally, suggesting superior pharmacological bioavailability in this model.[1] Further studies have shown its potential to ameliorate conditions like pulmonary hypertension and have effects on the lower urinary tract.[2]
Key Experimental Protocols
Protocol: Radioligand Binding Assay for ETA/ETB Receptors
This protocol outlines the method to determine the binding affinity (Ki) of Nebentan for endothelin receptors, as performed in foundational studies.
-
Tissue/Cell Preparation:
-
ETA Receptors: Culture human coronary artery smooth muscle cells (HCASMC) to confluence. Harvest the cells and prepare a membrane fraction by homogenization in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation.
-
ETB Receptors: Use a cell line known to express high levels of ETB receptors, such as the human melanoma cell line SK-Mel-28. Prepare a membrane fraction as described above.
-
Protein Quantification: Determine the protein concentration of the membrane preparations using a standard method (e.g., Bradford or BCA assay).
-
-
Binding Assay:
-
Reaction Mixture: In a 96-well plate, combine the following in a final volume of 250 µL of binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4):
-
50 µL of cell membrane preparation (final protein concentration ~5-10 µ g/well ).
-
50 µL of radioligand: [125I]-ET-1 (final concentration ~25 pM).
-
50 µL of competing ligand (Nebentan or other compounds) at various concentrations (e.g., 10-12 M to 10-5 M). For total binding, add buffer. For non-specific binding, add a high concentration of unlabeled ET-1 (e.g., 1 µM).
-
-
Incubation: Incubate the plate at 25 °C for 2 hours with gentle agitation.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., Whatman GF/C) using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Radioactivity Measurement: Place the filters in scintillation vials and measure the retained radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competing ligand.
-
Determine the IC50 value (concentration of ligand that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Caption: Workflow for the in-vitro radioligand binding assay.
Protocol: In-Vivo Pressor Response in Pithed Rats
This protocol describes the evaluation of ETA receptor antagonism in an in-vivo setting by measuring the inhibition of ET-1-induced blood pressure increase.
-
Animal Preparation:
-
Anesthesia: Anesthetize male Wistar rats (e.g., with pentobarbital sodium, 50 mg/kg, i.p.).
-
Pithing: Pith the rats by inserting a steel rod through the orbit and down the spinal canal to destroy the central nervous system, thus eliminating reflex blood pressure changes.
-
Instrumentation: Cannulate the trachea for artificial respiration. Insert a catheter into the femoral vein for drug administration and another into the carotid artery to measure blood pressure via a pressure transducer.
-
Stabilization: Allow the animal's blood pressure to stabilize before beginning the experiment.
-
-
Experimental Procedure:
-
Antagonist Administration: Administer Nebentan (e.g., 0.1, 0.3, 1 mg/kg) or vehicle either intravenously (i.v.) via the femoral vein catheter or orally (p.o.) by gavage 1 hour before the agonist challenge.
-
Agonist Challenge: Administer an intravenous bolus of big endothelin-1 (e.g., 1 nmol/kg).
-
Blood Pressure Monitoring: Continuously record the arterial blood pressure. Measure the peak increase in mean arterial pressure (MAP) following the big endothelin-1 injection.
-
-
Data Analysis:
-
Calculate the pressor response as the maximum change in MAP from the pre-injection baseline.
-
For each dose of Nebentan, calculate the percentage inhibition of the pressor response compared to the vehicle-treated control group.
-
Determine the ID50 (the dose of antagonist that causes a 50% inhibition of the maximal pressor response) by plotting the percent inhibition against the log of the antagonist dose.
-
References
- 1. Improving the oral bioavailability of tapentadol via a carbamate prodrug approach: synthesis, bioactivation, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absolute bioavailability of tolvaptan and determination of minimally effective concentrations in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical structure and properties of Nebentan potassium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nebentan potassium, also known as YM598, is a potent and selective non-peptide endothelin ETA receptor antagonist. This document provides a comprehensive overview of its chemical structure, physicochemical and pharmacological properties, and its mechanism of action. Detailed experimental protocols for key in vitro and in vivo assays are outlined to facilitate further research and development. This guide is intended to serve as a technical resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development.
Chemical Structure and Properties
This compound is a synthetic, orally active compound belonging to the sulfonamide class of chemicals. Its systematic IUPAC name is potassium;[6-methoxy-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]-[(E)-2-phenylethenyl]sulfonylazanide.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 342005-82-7 | [1] |
| Molecular Formula | C24H20KN5O5S | [1] |
| Molecular Weight | 529.61 g/mol | [1] |
| Canonical SMILES | COC1=CC=CC=C1OC2=C(N=C(N=C2OC)C3=NC=CC=N3)[N-]S(=O)(=O)C=CC4=CC=CC=C4.[K+] | [2] |
| Appearance | Solid (presumed) | |
| Solubility | Soluble in DMSO | [3] |
| Melting Point | Data not available | |
| pKa | Data not available |
Pharmacological Properties
This compound is a highly selective antagonist of the endothelin A (ETA) receptor, a key component in the endothelin signaling pathway which plays a critical role in vasoconstriction and cell proliferation.
Table 2: Pharmacological Data for this compound
| Parameter | Value | Species | Assay | Reference |
| Ki (ETA Receptor) | 0.697 nM | Human | Radioligand Binding Assay | |
| Ki (ETB Receptor) | 569 nM | Human | Radioligand Binding Assay | |
| Selectivity (ETB/ETA) | ~816-fold | |||
| IC50 (ET-1 induced Ca2+ mobilization) | 26.2 nM | CHO cells (expressing human ETA) | Intracellular Calcium Assay | |
| IC50 (ET-1 induced Ca2+ mobilization) | 26.7 nM | A10 cells (rat aortic smooth muscle) | Intracellular Calcium Assay |
Pharmacokinetics (ADME)
While specific pharmacokinetic parameters for this compound are not extensively published, it is described as an orally active compound, suggesting it possesses reasonable bioavailability. Further studies are required to fully characterize its absorption, distribution, metabolism, and excretion profile. It is anticipated that, like other sulfonamide-based drugs, metabolism may occur in the liver, potentially involving cytochrome P450 enzymes.
Mechanism of Action and Signaling Pathway
Endothelin-1 (ET-1) is a potent vasoconstrictor that exerts its effects by binding to ETA and ETB receptors on vascular smooth muscle cells. The binding of ET-1 to the ETA receptor, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade.
This cascade primarily involves the activation of Phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates Protein Kinase C (PKC). The elevated intracellular Ca2+ levels, along with the activation of other pathways, ultimately lead to smooth muscle contraction and proliferation.
This compound acts as a competitive antagonist at the ETA receptor, preventing the binding of ET-1 and thereby inhibiting this signaling cascade. This leads to vasodilation and a reduction in blood pressure.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not publicly available. The following are representative protocols for key assays used to characterize endothelin receptor antagonists.
Synthesis, Purification, and Analysis
The synthesis of this compound likely involves a multi-step process culminating in the formation of the sulfonamide bond and subsequent salt formation. A general approach for sulfonamide synthesis involves the reaction of a sulfonyl chloride with an amine. Purification of the final compound would likely be achieved through recrystallization or column chromatography. Analytical characterization would typically involve techniques such as High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
References
- 1. researchgate.net [researchgate.net]
- 2. Current trends in drug metabolism and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules. » Drug Metabolism and Pharmacokinetics » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida [wertheim.scripps.ufl.edu]
Nebentan Potassium: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nebentan potassium, also known as YM598, is a potent and selective non-peptide endothelin ETA receptor antagonist. Endothelin-1 (ET-1) is a powerful vasoconstrictor peptide implicated in various cardiovascular and pathological processes. By selectively blocking the ETA receptor, this compound was investigated for its potential therapeutic effects in conditions associated with elevated ET-1 levels. Although the development of this compound has been discontinued, a comprehensive understanding of its mechanism of action remains valuable for research in endothelin receptor pharmacology and the development of related antagonists. This guide provides an in-depth overview of the core mechanism of action of this compound, supported by available quantitative data, experimental methodologies, and signaling pathway visualizations.
Core Mechanism of Action: Selective Endothelin ETA Receptor Antagonism
The primary mechanism of action of this compound is its competitive and selective antagonism of the endothelin A (ETA) receptor.[1] The endothelin system comprises two main receptor subtypes, ETA and ETB. The ETA receptor is predominantly located on vascular smooth muscle cells and mediates vasoconstriction and cell proliferation upon binding of ET-1.[2][3][4] In contrast, the ETB receptor, found on endothelial cells, is primarily involved in vasodilation through the release of nitric oxide and prostacyclin, as well as in the clearance of ET-1.
This compound exhibits a high affinity and selectivity for the human ETA receptor over the ETB receptor. This selectivity is crucial as it allows for the inhibition of the detrimental vasoconstrictive and proliferative effects of ET-1 mediated by the ETA receptor, while potentially preserving the beneficial vasodilatory and clearance functions of the ETB receptor.
Signaling Pathway of ETA Receptor Antagonism by this compound
The binding of ET-1 to the G-protein coupled ETA receptor (Gq/11) on vascular smooth muscle cells initiates a signaling cascade that leads to vasoconstriction. This compound acts by competitively inhibiting this initial binding step. The downstream consequences of this blockade are illustrated in the following diagram.
Quantitative Data
The affinity of this compound for endothelin receptors has been quantified through in vitro binding assays. The following tables summarize the key binding affinity data for nebentan (YM598) and compares it with other endothelin receptor antagonists.
Table 1: Binding Affinity of this compound for Human Endothelin Receptors
| Compound | Receptor Subtype | Cell Line | Ki (nM) | Selectivity Ratio (ETB/ETA) | Reference |
| Nebentan (YM598) | ETA | Human Coronary Artery Smooth Muscle Cells | 0.772 | 222 | [1] |
| ETB | Human Melanoma Cell Line (SK-Mel-28) | 143 | **** | ||
| Atrasentan | ETA | Human Coronary Artery Smooth Muscle Cells | 0.0551 | 136 | |
| ETB | Human Melanoma Cell Line (SK-Mel-28) | 4.80 | |||
| Bosentan | ETA | Human Coronary Artery Smooth Muscle Cells | 4.75 | 13.0 | |
| ETB | Human Melanoma Cell Line (SK-Mel-28) | 40.9 |
Ki (inhibitory dissociation constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity.
Experimental Protocols
Detailed, step-by-step protocols for the specific experiments conducted with this compound are not fully available in the published literature. However, based on the descriptions provided in the cited studies, the following sections outline the general methodologies employed in key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Methodology Overview:
-
Membrane Preparation: Membranes expressing the target receptor (ETA or ETB) were prepared from cultured cells (human coronary artery smooth muscle cells for ETA and SK-Mel-28 melanoma cells for ETB).
-
Incubation: The cell membranes were incubated with a fixed concentration of a radiolabeled endothelin, typically [¹²⁵I]ET-1, and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The incubation mixture was rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Washing: The filters were washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Detection: The radioactivity retained on the filters, corresponding to the amount of bound radioligand, was measured using a gamma counter.
-
Data Analysis: The data were used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) was determined. The Kᵢ value was then calculated from the IC₅₀ using the Cheng-Prusoff equation.
In Vitro Contractility Studies
These experiments assess the functional effect of the antagonist on ET-1-induced muscle contraction in isolated tissues.
Methodology Overview:
-
Tissue Preparation: Tissues from the lower urinary tract (bladder base, urethra, and prostate) were isolated from male rabbits. The tissues were cut into strips and mounted in organ baths containing a physiological salt solution, maintained at a constant temperature and aerated.
-
Tension Recording: The tissue strips were connected to force-displacement transducers to record isometric contractions.
-
Experimental Protocol: After an equilibration period, a cumulative concentration-response curve to ET-1 was generated. In a separate set of experiments, the tissues were pre-incubated with this compound (at concentrations of 10⁻⁷ to 10⁻⁵ M) before generating the ET-1 concentration-response curve.
-
Data Analysis: The contractile responses were measured, and the effect of this compound on the ET-1-induced contraction was quantified.
In Vivo Hemodynamic Studies in Pithed Rats
This in vivo model is used to evaluate the cardiovascular effects of a drug in the absence of central nervous system and reflex influences.
Methodology Overview:
-
Animal Preparation: Male Wistar rats were used. The animals were anesthetized, and the brain and spinal cord were mechanically destroyed with a pithing rod, eliminating central and reflex control of the cardiovascular system. The trachea was cannulated for artificial ventilation, and the carotid artery and jugular vein were cannulated for blood pressure measurement and drug administration, respectively.
-
Experimental Protocol: After a stabilization period, this compound was administered either intravenously or orally. Subsequently, a pressor response was induced by administering an ETA receptor agonist, such as big endothelin-1 (1 nmol/kg).
-
Measurement and Analysis: Arterial blood pressure was continuously monitored. The inhibitory effect of this compound on the big ET-1-induced pressor response was quantified in a dose-dependent manner.
Pharmacokinetics
Detailed human pharmacokinetic data for this compound is not publicly available. In vivo studies in rats indicated that this compound is orally active and possesses good "pharmacological bioavailability," suggesting it is well-absorbed and able to reach its site of action to exert its antagonist effects. However, specific parameters such as Cmax, tmax, half-life, and absolute bioavailability in humans have not been reported in the accessible literature.
Conclusion
This compound (YM598) is a highly selective and potent antagonist of the endothelin ETA receptor. Its mechanism of action is centered on the competitive inhibition of ET-1 binding to the ETA receptor, thereby blocking the downstream signaling pathways that lead to vasoconstriction and cellular proliferation. In vitro and in vivo studies have demonstrated its efficacy in antagonizing ET-1-mediated effects. While the clinical development of this compound was halted, the detailed understanding of its pharmacological profile provides a valuable reference for the ongoing research and development of new endothelin receptor antagonists for various therapeutic applications.
References
- 1. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardioprotective Signaling by Endothelin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity [pubmed.ncbi.nlm.nih.gov]
The Endothelin ETA Receptor Antagonist YM598: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM598 is a potent and selective endothelin ETA receptor antagonist that has been investigated for its therapeutic potential, primarily in the context of prostate cancer. As an orally active agent, YM598 represents a significant area of interest in the development of targeted therapies. This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and pharmacodynamics of YM598, intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development. While clinical trial data on the detailed pharmacokinetics of YM598 remains limited in the public domain, this guide synthesizes the existing preclinical knowledge to inform future research and development efforts.
Pharmacodynamics
The primary mechanism of action of YM598 is the selective blockade of the endothelin A (ETA) receptor. Endothelin-1 (ET-1), a potent vasoconstrictor and mitogen, exerts its effects through two receptor subtypes: ETA and ETB. In various pathological conditions, including cancer, the ET-1 signaling pathway is often dysregulated. YM598's selectivity for the ETA receptor allows it to specifically inhibit the downstream effects of ET-1 mediated by this receptor, which are implicated in processes such as cell proliferation and vasoconstriction.
In Vitro Binding Affinity
Preclinical studies have demonstrated the high affinity and selectivity of YM598 for the human endothelin ETA receptor. Competitive binding assays have been utilized to determine the inhibitory constants (Ki) of YM598 against both ETA and ETB receptors, often in comparison to other endothelin receptor antagonists such as bosentan and atrasentan.
| Compound | ETA Receptor Ki (nM) | ETB Receptor Ki (nM) | Selectivity Ratio (ETB/ETA) |
| YM598 | 0.772 | 143 | ~185 |
| Bosentan | 4.7 | 26 | ~5.5 |
| Atrasentan | 0.051 | 1.9 | ~37 |
Table 1: In vitro binding affinities of YM598 and other endothelin receptor antagonists for human ETA and ETB receptors.
In Vivo Pharmacodynamic Effects
The in vivo pharmacodynamic activity of YM598 has been evaluated in animal models, primarily focusing on its ability to antagonize the physiological effects of endothelin-1. A key experimental model involves the measurement of the pressor response (increase in blood pressure) induced by the administration of big endothelin-1, a precursor to endothelin-1.
| Animal Model | Administration Route | Dose | Effect |
| Pithed Rats | Intravenous | 0.1 - 1 mg/kg | Dose-dependent inhibition of big ET-1-induced pressor response |
| Pithed Rats | Oral | 0.3 - 3 mg/kg | Dose-dependent inhibition of big ET-1-induced pressor response |
Table 2: In vivo pharmacodynamic effects of YM598 on big endothelin-1-induced pressor response in rats.
Signaling Pathway
YM598 exerts its effects by blocking the endothelin ETA receptor, a G-protein coupled receptor (GPCR). The activation of the ETA receptor by its ligand, endothelin-1, initiates a downstream signaling cascade that ultimately leads to various cellular responses, including vasoconstriction and cell proliferation.
Experimental Protocols
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of YM598 for the endothelin ETA and ETB receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing either human ETA or ETB receptors are prepared from cultured cells (e.g., HEK293 cells transfected with the respective receptor cDNA).
-
Radioligand: A radiolabeled endothelin analog, typically [¹²⁵I]-ET-1, is used as the ligand that binds to the receptors.
-
Competition Assay: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled competitor (YM598).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand using a technique such as vacuum filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of YM598 that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
In Vivo Pressor Response Assay
Objective: To evaluate the in vivo antagonist activity of YM598 against endothelin-1-induced pressor effects.
Methodology:
-
Animal Model: Anesthetized and pithed rats are commonly used. The pithing procedure eliminates central nervous system influences on blood pressure.
-
Instrumentation: A catheter is inserted into a carotid artery for continuous blood pressure monitoring, and another is placed in a jugular vein for drug administration.
-
Baseline Measurement: A stable baseline blood pressure is established.
-
YM598 Administration: YM598 is administered either intravenously or orally at various doses.
-
Agonist Challenge: After a predetermined time following YM598 administration, a bolus injection of big endothelin-1 is given to induce a pressor response.
-
Blood Pressure Monitoring: The change in mean arterial pressure is continuously recorded.
-
Data Analysis: The inhibitory effect of YM598 is calculated as the percentage reduction in the pressor response to big endothelin-1 compared to the response in vehicle-treated control animals. Dose-response curves are generated to determine the potency of YM598.
Conclusion
YM598 is a highly potent and selective endothelin ETA receptor antagonist with demonstrated in vitro and in vivo pharmacodynamic activity. Its ability to specifically block the ETA receptor-mediated signaling pathway makes it a compound of significant interest for therapeutic applications where this pathway is implicated, such as in certain cancers. While comprehensive clinical pharmacokinetic data is not yet widely available, the preclinical profile of YM598 provides a strong foundation for its continued investigation and development. Further studies, particularly the publication of results from clinical trials, are needed to fully elucidate its pharmacokinetic properties in humans and to establish a clear pharmacokinetic/pharmacodynamic relationship. This will be crucial for optimizing dosing regimens and ensuring both safety and efficacy in future clinical applications.
Nebivolol: A Technical Deep Dive into its Receptor Binding Profile and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the binding affinity and selectivity of nebivolol, a third-generation beta-blocker. The document focuses on its well-characterized interaction with beta-adrenergic receptors and clarifies its relationship with the endothelin A (ETA) receptor system. Detailed experimental methodologies and signaling pathway visualizations are included to support further research and drug development efforts.
Executive Summary
Nebivolol is a highly selective β1-adrenergic receptor antagonist with a unique vasodilatory effect mediated by nitric oxide (NO). Extensive radioligand binding studies have quantified its high affinity for the β1 receptor compared to the β2 receptor, establishing its favorable cardioselectivity. It is crucial to note that current scientific literature does not support a direct binding interaction between nebivolol and the endothelin A (ETA) receptor. Instead, nebivolol's influence on the endothelin system is understood to be indirect, primarily through its downstream effects on NO bioavailability, which can in turn modulate endothelin-1 (ET-1) levels and activity. This guide presents the available quantitative data for nebivolol's adrenergic receptor binding profile and provides detailed experimental context for these findings.
Nebivolol Binding Affinity and Selectivity for Adrenergic Receptors
Nebivolol is a racemic mixture of two enantiomers, d-nebivolol (S,R,R,R-nebivolol) and l-nebivolol (R,S,S,S-nebivolol). The β1-adrenergic receptor blocking activity primarily resides in the d-enantiomer.[1] The following tables summarize the quantitative data on the binding affinity (Ki) and selectivity of racemic nebivolol and its enantiomers for β1 and β2-adrenergic receptors.
Table 1: Binding Affinity (Ki) of Racemic Nebivolol for β1 and β2-Adrenergic Receptors
| Tissue/Cell Line | Radioligand | β1 Ki (nM) | β2 Ki (nM) | β2/β1 Selectivity Ratio | Reference |
| Human Myocardium | [125I]CYP | 1.4 | 450 | 321 | [2][3] |
| Rabbit Lung | [3H]CGP-12177 | 0.9 | 45 | 50 | [1] |
| Human Myocardium (COS-7 cells) | [125I]-Iodocyanopindolol | - | - | 3 - 4 | [4] |
| CHO cells (human receptors) | - | - | - | 10 |
Table 2: Binding Affinity (Ki) of Nebivolol Enantiomers for β1-Adrenergic Receptors
| Enantiomer | Tissue/Cell Line | Ki (nM) | Comparative Affinity | Reference |
| d-nebivolol | Rabbit Lung | - | High | |
| l-nebivolol | Rabbit Lung | - | 175-fold lower than d-nebivolol | |
| d-nebivolol | - | - | 100-fold greater than l-nebivolol |
Note: Ki values represent the inhibition constant and are a measure of binding affinity; a lower Ki value indicates a higher affinity. The β2/β1 selectivity ratio is calculated from the Ki values (Ki(β2)/Ki(β1)) and indicates the preference of the compound for the β1 receptor.
Relationship with the Endothelin A (ETA) Receptor
Current evidence indicates that nebivolol does not directly bind to the endothelin A (ETA) receptor. Studies have shown that blockade of endothelin receptors has minimal impact on the vasodilatory effects of nebivolol. Instead, nebivolol's interaction with the endothelin system is indirect and is primarily a consequence of its ability to stimulate nitric oxide (NO) production.
The proposed mechanism involves the l-enantiomer of nebivolol, which is thought to act as an agonist at β3-adrenergic receptors in endothelial cells. This activation leads to the stimulation of endothelial nitric oxide synthase (eNOS), increasing the production of NO. Nitric oxide is a potent vasodilator and also plays a role in regulating the production and action of endothelin-1 (ET-1), a potent vasoconstrictor. By increasing NO bioavailability, nebivolol can functionally antagonize the vasoconstrictive effects of ET-1.
Experimental Protocols
The binding affinity data presented in this guide were primarily generated using radioligand displacement assays. The following is a generalized protocol representative of the methodologies cited.
Radioligand Displacement Assay for β-Adrenergic Receptor Binding
This protocol outlines the key steps for determining the binding affinity of a test compound (e.g., nebivolol) for β1 and β2-adrenergic receptors in a membrane preparation.
Objective: To determine the inhibition constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from β-adrenergic receptors.
Materials:
-
Membrane Preparation: Isolated cell membranes from tissues or cell lines expressing the target receptors (e.g., human myocardium, rabbit lung, CHO or COS-7 cells transfected with human β1 and β2 receptors).
-
Radioligand: A non-selective or selective β-adrenergic receptor radioligand (e.g., [125I]Iodocyanopindolol ([125I]CYP), [3H]CGP-12177).
-
Test Compound: Nebivolol (racemate or individual enantiomers) at various concentrations.
-
Selective Antagonists: A β1-selective antagonist (e.g., CGP 20712A) and a β2-selective antagonist (e.g., ICI 118,551) to differentiate between receptor subtypes.
-
Assay Buffer: Appropriate buffer system for maintaining pH and ionic strength (e.g., Tris-HCl).
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity on the filters.
Workflow:
Caption: Workflow for a radioligand displacement assay.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Incubation: In a series of tubes or a microplate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (nebivolol).
-
Total Binding: Incubate membranes with only the radioligand.
-
Non-specific Binding: Incubate membranes with the radioligand and a high concentration of a non-labeled antagonist (e.g., propranolol) to saturate all receptors.
-
Competition Binding: Incubate with the radioligand and a range of concentrations of nebivolol.
-
To determine subtype selectivity, parallel experiments are run in the presence of a fixed concentration of a selective antagonist for the other subtype (e.g., use ICI 118,551 to block β2 receptors and measure binding to β1 receptors).
-
-
Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
Signaling Pathways
Nebivolol's Dual Signaling Pathway
Nebivolol's therapeutic effects are a result of two distinct signaling pathways initiated by its two enantiomers. The d-enantiomer is a potent antagonist of the β1-adrenergic receptor, while the l-enantiomer is an agonist of the β3-adrenergic receptor, leading to nitric oxide production.
Caption: Dual signaling pathways of nebivolol's enantiomers.
Endothelin A (ETA) Receptor Signaling Pathway
The ETA receptor is a G-protein coupled receptor that, upon activation by endothelin-1, primarily couples to Gq/11. This initiates a signaling cascade leading to vasoconstriction and cell proliferation.
References
- 1. The receptor binding profile of the new antihypertensive agent nebivolol and its stereoisomers compared with various beta-adrenergic blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of β1-selectivity, adrenoceptor-Gs-protein interaction and inverse agonism of nebivolol in human myocardium - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Nebentan Potassium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological characterization of Nebentan potassium, a potent and selective endothelin ETA receptor antagonist. The information presented herein is intended to support researchers and drug development professionals in understanding the preclinical profile of this compound.
Introduction
This compound (formerly YM598) is a non-peptide, orally active antagonist of the endothelin A (ETA) receptor.[1][2] Endothelin-1 (ET-1) is a potent endogenous vasoconstrictor peptide implicated in the pathophysiology of various cardiovascular diseases, including hypertension and heart failure.[3][4] By selectively blocking the ETA receptor, this compound inhibits the downstream signaling pathways activated by ET-1 that lead to vasoconstriction and cellular proliferation.[5] This guide details the in vitro studies that elucidate the binding affinity, functional antagonism, and cellular effects of this compound.
Mechanism of Action
This compound exerts its pharmacological effects through competitive antagonism of the ETA receptor. It selectively binds to the ETA receptor, preventing the binding of the endogenous ligand ET-1. This blockade inhibits ET-1-induced physiological responses, such as vasoconstriction and smooth muscle cell proliferation.
Quantitative Pharmacological Data
The in vitro potency and selectivity of this compound have been determined through various binding and functional assays. The following tables summarize the key quantitative data.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Radioligand | Preparation | Kᵢ (nM) | Reference |
| Human Endothelin ETA | [¹²⁵I] Endothelin-1 | Cloned human receptors | 0.697 | |
| Human Endothelin ETB | [¹²⁵I] Endothelin-1 | Cloned human receptors | 569 | |
| Rat Endothelin ETB | [¹²⁵I] Endothelin-1 | Cloned rat receptors | 155 |
Table 2: Functional Antagonist Activity of this compound
| Assay | Cell Line | Stimulus | IC₅₀ (nM) | Reference |
| Intracellular Ca²⁺ Mobilization | CHO cells (expressing human ETA) | 10 nM Endothelin-1 | 26.2 | |
| Intracellular Ca²⁺ Mobilization | A10 cells (rat aortic smooth muscle) | 10 nM Endothelin-1 | 26.7 |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for endothelin receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing either human ETA or ETB receptors.
-
Incubation: A fixed concentration of [¹²⁵I] Endothelin-1 is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters, representing the bound radioligand, is quantified using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit ET-1-induced increases in intracellular calcium.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human ETA receptor, or A10 rat aortic smooth muscle cells, are cultured to confluence in appropriate media.
-
Dye Loading: Cells are loaded with the ratiometric fluorescent calcium indicator Fura-2 AM.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of this compound.
-
Stimulation: Endothelin-1 (10 nM) is added to the cells to stimulate an increase in intracellular calcium.
-
Measurement: The fluorescence emission at 510 nm is measured following excitation at 340 nm and 380 nm. The ratio of fluorescence intensities (340/380) is proportional to the intracellular calcium concentration.
-
Data Analysis: The concentration of this compound that produces 50% inhibition of the ET-1-induced calcium response (IC₅₀) is determined by analyzing the concentration-response curve.
In Vitro Vasoconstriction Assay
Objective: To evaluate the ability of this compound to inhibit ET-1-induced contraction of isolated blood vessels.
Methodology:
-
Tissue Preparation: Arterial rings (e.g., from rabbit bladder base, urethra, or prostate) are dissected and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension.
-
Compound Incubation: Tissues are pre-incubated with this compound at various concentrations (e.g., 10⁻⁷ to 10⁻⁵ M).
-
Contraction Induction: A cumulative concentration-response curve to Endothelin-1 is generated to induce vasoconstriction.
-
Tension Measurement: The isometric tension of the arterial rings is continuously recorded.
-
Data Analysis: The antagonist effect of this compound is quantified by the rightward shift of the ET-1 concentration-response curve.
Visualizations
Caption: Endothelin-1 signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for in vitro characterization of this compound.
References
- 1. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]
- 2. Frontiers | Exploring the Coordination of Cardiac Ion Channels With Action Potential Clamp Technique [frontiersin.org]
- 3. youtube.com [youtube.com]
- 4. Functional characterization and expression of endothelin receptors in rat carotid artery: involvement of nitric oxide, a vasodilator prostanoid and the opening of K+ channels in ETB-induced relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
Early-Stage Research on Nebentan Potassium's Biological Activity: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Nebentan potassium, also known as YM598, is a potent and selective non-peptide antagonist of the endothelin A (ETA) receptor. Early-stage research has demonstrated its significant biological activity in various preclinical models, suggesting its potential therapeutic utility in conditions characterized by elevated endothelin-1 (ET-1) levels, such as certain cancers and cardiovascular disorders. This technical guide provides a comprehensive overview of the foundational preclinical research on this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its biological effects. Visual diagrams of the relevant signaling pathway and experimental workflows are included to facilitate a deeper understanding of its pharmacological profile.
Introduction
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that mediates its effects through two G protein-coupled receptor subtypes: ETA and ETB. The ETA receptor, predominantly located on vascular smooth muscle cells, is primarily responsible for ET-1-induced vasoconstriction and cell proliferation. In various pathological states, including several forms of cancer and pulmonary hypertension, the endothelin system is upregulated, contributing to disease progression. Consequently, the development of ETA receptor antagonists has been a significant focus of drug discovery efforts.
This compound (YM598) emerged from these efforts as a highly selective and orally active ETA receptor antagonist. This document synthesizes the early-stage research that has defined the fundamental biological activity of this compound.
Mechanism of Action: Endothelin A Receptor Antagonism
This compound exerts its biological effects by competitively inhibiting the binding of endothelin-1 to the ETA receptor. This blockade prevents the activation of downstream signaling cascades that lead to vasoconstriction, cell proliferation, and other pathophysiological processes.
Endothelin A Receptor Signaling Pathway
The binding of ET-1 to the ETA receptor initiates a cascade of intracellular events. The diagram below illustrates the key components of this signaling pathway and the point of intervention for this compound.
Quantitative Data on Biological Activity
The following tables summarize the key quantitative data from early-stage in vitro and in vivo studies of this compound.
Table 1: In Vitro Receptor Binding Affinity and Selectivity
| Compound | Receptor Source | Ki (nM) for ETA | Ki (nM) for ETB | Selectivity Ratio (ETB Ki / ETA Ki) |
| This compound (YM598) | Human Coronary Artery Smooth Muscle Cells (ETA) / Human Melanoma Cell Line SK-Mel-28 (ETB) | 0.772[1] | 143[1] | 222[1] |
| Atrasentan | Human Coronary Artery Smooth Muscle Cells (ETA) / Human Melanoma Cell Line SK-Mel-28 (ETB) | 0.0551[1] | 4.80[1] | 136 |
| Bosentan | Human Coronary Artery Smooth Muscle Cells (ETA) / Human Melanoma Cell Line SK-Mel-28 (ETB) | 4.75 | 40.9 | 13.0 |
Table 2: In Vitro Functional Antagonism
| Assay | Cell Line | Agonist | This compound (YM598) IC50 (nM) |
| Intracellular Ca2+ Mobilization | CHO cells expressing human ETA receptors | Endothelin-1 | 26.2 |
| Intracellular Ca2+ Mobilization | A10 cells (rat thoracic aorta smooth muscle) | Endothelin-1 | 26.7 |
Table 3: In Vivo Efficacy in Preclinical Models
| Model | Animal | Endpoint | This compound (YM598) Dose | Result |
| Endothelin-1-induced Pressor Response | Pithed Rats | Inhibition of big endothelin-1 (1 nmol/kg) induced pressor response | Intravenous and Oral Administration | Dose-dependent inhibition |
| Prostate Cancer-Induced Pain | Severe Combined Immunodeficiency Mice | Inhibition of ET-1-induced potentiation of nociception | 0.3-3 mg/kg (oral) | Significant inhibition |
| Lower Urinary Tract Contraction | Anesthetized Male Dogs | Inhibition of ET-1-induced urethral pressure elevation | 0.1-3 mg/kg (i.v.) | Dose-dependent inhibition |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Radioligand Receptor Binding Assay
This protocol describes the method used to determine the binding affinity (Ki) of this compound for the ETA and ETB receptors.
Protocol Details:
-
Membrane Preparation: Human coronary artery smooth muscle cells and SK-Mel-28 human melanoma cells are cultured and harvested. The cells are then homogenized in a cold buffer and centrifuged to pellet the cell membranes. The membrane pellets are washed and resuspended in an appropriate assay buffer.
-
Binding Assay: The assay is performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of [¹²⁵I]-labeled endothelin-1, and varying concentrations of this compound or other competing ligands.
-
Incubation: The plates are incubated to allow the binding to reach equilibrium.
-
Separation: The contents of each well are rapidly filtered through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed multiple times with an ice-cold wash buffer to minimize non-specific binding.
-
Detection: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
In Vivo Prostate Cancer-Induced Pain Model
This protocol outlines the methodology used to evaluate the analgesic effects of this compound in a mouse model of prostate cancer pain.
Protocol Details:
-
Animal Model: Male severe combined immunodeficiency (SCID) mice are used for this study.
-
Tumor Induction: A suspension of the human prostate cancer cell line PPC-1 is injected into the plantar surface of the mouse hind paw.
-
Drug Administration: After a period to allow for tumor establishment, mice are treated with a single oral dose of this compound (0.3-3 mg/kg) or vehicle.
-
Nociceptive Challenge: Following drug administration, endothelin-1 (10 pmol/paw) is injected into the same paw to potentiate the pain response.
-
Pain Assessment: Nociceptive behaviors, such as the duration of licking and the number of flinches of the injected paw, are observed and quantified for a defined period after the ET-1 injection.
-
Data Analysis: The pain scores are compared between the vehicle-treated and this compound-treated groups to determine the analgesic efficacy of the compound.
Intracellular Calcium Mobilization Assay
This protocol details the method for measuring the inhibitory effect of this compound on endothelin-1-induced intracellular calcium mobilization in cultured cells.
Protocol Details:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human ETA receptor are cultured in appropriate media and seeded into 96-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them with the dye in a physiological buffer.
-
Compound Incubation: The cells are then incubated with varying concentrations of this compound or vehicle for a specified period.
-
Calcium Measurement: The 96-well plate is placed in a fluorescence plate reader. Endothelin-1 is added to the wells to stimulate an increase in intracellular calcium. The fluorescence intensity is measured over time to capture the calcium transient.
-
Data Analysis: The peak fluorescence intensity is used to determine the extent of calcium mobilization. The data are analyzed to calculate the IC₅₀ of this compound for the inhibition of the endothelin-1-induced calcium response.
Summary and Future Directions
The early-stage research on this compound (YM598) has firmly established its identity as a potent and highly selective ETA receptor antagonist. The quantitative data from in vitro binding and functional assays, along with the in vivo efficacy in models of pain and smooth muscle contraction, provide a strong foundation for its pharmacological profile. The detailed experimental protocols provided herein offer a clear roadmap of the methodologies employed in these foundational studies.
While the development of this compound was discontinued, the data from these early-stage investigations remain valuable for the scientific community. They contribute to the broader understanding of the role of the endothelin system in health and disease and can inform the development of future ETA receptor antagonists with potentially improved therapeutic profiles. Further research could explore the utility of this compound as a tool compound to investigate the nuanced roles of ETA receptor signaling in various physiological and pathological processes.
References
The Role of Endothelin Receptor Antagonists in Modulating Endothelin Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the endothelin (ET) signaling pathways and the pivotal role of endothelin receptor antagonists (ERAs) in their modulation. The endothelin system is a critical regulator of vascular tone and cell proliferation, and its dysregulation is implicated in various cardiovascular and pulmonary diseases. This document details the mechanism of action of ERAs, presents key quantitative data, outlines relevant experimental protocols, and visualizes the core signaling cascades.
The Endothelin Signaling Pathway
The endothelin system comprises three peptide ligands (ET-1, ET-2, and ET-3) and two G-protein coupled receptors, the endothelin A receptor (ETA) and the endothelin B receptor (ETB).
-
ET-1: The most potent vasoconstrictor, is primarily synthesized by vascular endothelial cells. Its production is stimulated by factors such as angiotensin II, vasopressin, and hypoxia.
-
ETA Receptors: Predominantly located on vascular smooth muscle cells. Their activation by ET-1 leads to potent and sustained vasoconstriction through the Gq/11 protein pathway, which stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, and DAG activates protein kinase C (PKC), both contributing to smooth muscle contraction.
-
ETB Receptors: Found on both endothelial cells and smooth muscle cells. On endothelial cells, their activation mediates the release of vasodilators like nitric oxide (NO) and prostacyclin, leading to vasodilation. On smooth muscle cells, they can also contribute to vasoconstriction. ETB receptors are also involved in the clearance of circulating ET-1.
Dysregulation of the ET system, particularly the overproduction of ET-1, can lead to sustained vasoconstriction, inflammation, and fibrosis, contributing to the pathophysiology of diseases like pulmonary arterial hypertension (PAH).
Mechanism of Action of Endothelin Receptor Antagonists
ERAs are a class of drugs that competitively block the binding of endothelin peptides to their receptors, thereby inhibiting their downstream effects.[1][2] There are two main types of ERAs:
-
Dual ERAs: These agents, such as bosentan and macitentan, block both ETA and ETB receptors.[3][4]
-
Selective ERAs: These agents, such as ambrisentan, have a higher affinity for and predominantly block ETA receptors.[1]
By blocking ETA receptors on smooth muscle cells, ERAs prevent ET-1-mediated vasoconstriction and cellular proliferation. This leads to vasodilation, a decrease in pulmonary and systemic vascular resistance, and an improvement in blood flow. The clinical significance of blocking ETB receptors is more complex. While it may inhibit ETB-mediated vasoconstriction on smooth muscle cells, it can also interfere with the beneficial effects of endothelial ETB activation, such as NO-mediated vasodilation and ET-1 clearance.
The following diagram illustrates the primary mechanism of action of ERAs on the endothelin signaling pathway.
Caption: Mechanism of Endothelin Receptor Antagonists.
Quantitative Data
The efficacy of ERAs has been quantified in numerous clinical trials, primarily for the treatment of PAH. Key parameters include receptor binding affinities, in vitro inhibitory concentrations, and clinical endpoints such as the 6-minute walk distance (6MWD).
Table 1: Receptor Binding Affinity and In Vitro Inhibitory Potency of Select ERAs
| Compound | Receptor Type | IC50 (nM) | Receptor Binding Half-Life | Reference |
| Macitentan | ETA | 0.5 | ~17 minutes | |
| ETB | 26 | |||
| Aprocitentan (active metabolite of Macitentan) | ETA | 2.5 | ~48 hours (plasma half-life) | |
| Bosentan | ETA/ETB | - | ~70 seconds | |
| Ambrisentan | ETA | - | ~40 seconds |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Clinical Efficacy of ERAs in Pulmonary Arterial Hypertension
| Drug | Study | Baseline 6MWD (meters) | Change in 6MWD from Baseline (Drug vs. Placebo) | p-value | Reference |
| Bosentan | Pivotal Trials | ~336 | +46.19 m (Weighted Mean Difference) | <0.00001 | |
| +76 m | 0.021 | ||||
| Ambrisentan | ARIES-1 (5mg) | ~346 | +31 m | 0.008 | |
| ARIES-1 (10mg) | ~346 | +51 m | <0.001 | ||
| ARIES-2 (5mg) | ~347 | +59 m | <0.001 | ||
| Macitentan | SERAPHIN | ~360 | +22 m (placebo-corrected) | <0.001 |
Experimental Protocols
The investigation of ERAs and their interaction with the endothelin system involves a range of in vitro and in vivo experimental protocols.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki or Kd) of an ERA for ETA and ETB receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing either human ETA or ETB receptors.
-
Radioligand: A radiolabeled endothelin peptide, typically [125I]ET-1, is used as the ligand.
-
Competition Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled ERA (the competitor).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the ERA that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Caption: Workflow for Radioligand Binding Assay.
In Vitro Functional Assays (Calcium Mobilization)
Objective: To measure the functional antagonist activity of an ERA by assessing its ability to inhibit ET-1-induced intracellular calcium mobilization.
Methodology:
-
Cell Culture: Cells expressing ETA or ETB receptors are cultured and seeded in microplates.
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
ERA Incubation: The cells are pre-incubated with varying concentrations of the ERA.
-
ET-1 Stimulation: The cells are then stimulated with a fixed concentration of ET-1.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Data Analysis: The concentration-response curves are plotted, and the IC50 value, representing the concentration of the ERA that causes a 50% inhibition of the ET-1-induced calcium response, is determined.
In Vivo Models of Pulmonary Hypertension
Objective: To evaluate the efficacy of an ERA in a preclinical animal model of pulmonary hypertension.
Methodology:
-
Induction of PAH: Pulmonary hypertension is induced in rodents (e.g., rats or mice) through methods such as chronic hypoxia, monocrotaline injection, or a combination of SU5416 (a VEGF receptor inhibitor) and chronic hypoxia.
-
ERA Administration: The animals are treated with the ERA or a vehicle control, typically via oral gavage.
-
Hemodynamic Measurements: After a defined treatment period, the animals are anesthetized, and right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) are measured via right heart catheterization.
-
Right Ventricular Hypertrophy: The hearts are excised, and the right ventricle is dissected from the left ventricle and septum. The ratio of the right ventricular weight to the left ventricle plus septum weight (Fulton's Index) is calculated as a measure of right ventricular hypertrophy.
-
Histological Analysis: Lung tissue is collected for histological analysis to assess pulmonary vascular remodeling.
Conclusion
Endothelin receptor antagonists represent a cornerstone in the management of diseases characterized by endothelin system overactivation, most notably pulmonary arterial hypertension. Their mechanism of action, centered on the blockade of ETA and, in some cases, ETB receptors, effectively counteracts the pathological vasoconstriction and cellular proliferation driven by ET-1. The choice between a dual or selective ERA may depend on the specific clinical context and patient profile. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of novel modulators of the endothelin signaling pathway.
References
Cellular Targets of Nebentan Potassium: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nebentan potassium, also known as YM598, is a potent and highly selective, orally active non-peptide antagonist of the endothelin A (ETA) receptor. Endothelin-1 (ET-1), acting through the ETA receptor, is a powerful vasoconstrictor and mitogen implicated in the pathophysiology of various cardiovascular and neoplastic diseases. By selectively blocking the ETA receptor, this compound has been investigated for its therapeutic potential in conditions such as pulmonary hypertension, heart failure, and cancer. This technical guide provides a comprehensive overview of the cellular targets of this compound, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization.
Core Cellular Target: Endothelin A (ETA) Receptor
The primary cellular target of this compound is the endothelin A (ETA) receptor, a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, endothelin-1 (ET-1), to the ETA receptor on vascular smooth muscle cells and other cell types initiates a signaling cascade that leads to vasoconstriction, cell proliferation, hypertrophy, and extracellular matrix production. This compound competitively inhibits the binding of ET-1 to the ETA receptor, thereby antagonizing its downstream physiological and pathological effects.
Quantitative Pharmacological Data
The affinity and inhibitory activity of this compound have been quantified in various in vitro studies. The following tables summarize the key pharmacological parameters.
Table 1: Receptor Binding Affinity of this compound (YM598)
| Receptor | Species | Radioligand | Preparation | K_i (nM) | Reference |
| ETA | Human | [¹²⁵I]ET-1 | Cloned human ETA receptor | 0.697 | [1] |
| ETB | Human | [¹²⁵I]ET-1 | Cloned human ETB receptor | 569 | [1] |
| ETA | Rat | [¹²⁵I]ET-1 | - | 1.53 | [1] |
| ETB | Rat | [¹²⁵I]ET-1 | - | 155 | [1] |
Table 2: In Vitro Functional Activity of this compound (YM598)
| Assay | Cell Line | Agonist | Endpoint | IC₅₀ (nM) | Reference |
| Intracellular Calcium Mobilization | CHO (expressing human ETA) | 10 nM ET-1 | Increase in [Ca²⁺]i | 26.2 | [1] |
| Intracellular Calcium Mobilization | A10 (rat vascular smooth muscle) | 10 nM ET-1 | Increase in [Ca²⁺]i | 26.7 |
Signaling Pathways Modulated by this compound
By blocking the ETA receptor, this compound inhibits the downstream signaling pathways activated by endothelin-1. The primary signaling cascade involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events contribute to smooth muscle contraction and cell growth.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the cellular targets and pharmacological activity of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the ETA and ETB receptors.
Objective: To quantify the competitive inhibition of a radiolabeled endothelin analog binding to its receptors by this compound.
Materials:
-
Membrane preparations from cells expressing cloned human or rat ETA and ETB receptors.
-
Radioligand: [¹²⁵I]Endothelin-1.
-
This compound (YM598) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA).
-
Non-specific binding control: A high concentration of unlabeled endothelin-1.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration manifold and vacuum pump.
-
Gamma counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, [¹²⁵I]ET-1 (at a concentration near its Kd), and varying concentrations of this compound or the non-specific binding control. The total assay volume is typically 250 µL.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration manifold. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in vials and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by endothelin-1.
Objective: To determine the IC₅₀ of this compound for the inhibition of ET-1-induced calcium signaling.
Materials:
-
Cells expressing the ETA receptor (e.g., CHO cells stably expressing the human ETA receptor, or A10 rat vascular smooth muscle cells).
-
Fura-2 AM (a ratiometric fluorescent calcium indicator).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Endothelin-1.
-
This compound (YM598) at various concentrations.
-
A fluorescence plate reader or microscope capable of ratiometric fluorescence measurement (excitation at ~340 nm and ~380 nm, emission at ~510 nm).
Procedure:
-
Cell Culture: Culture the cells in appropriate media until they reach a suitable confluency.
-
Dye Loading: Incubate the cells with Fura-2 AM and Pluronic F-127 in HBSS for 30-60 minutes at 37°C. The Fura-2 AM will be taken up by the cells and cleaved by intracellular esterases to its active, calcium-sensitive form, Fura-2.
-
Washing: Wash the cells with fresh HBSS to remove extracellular Fura-2 AM.
-
Pre-incubation: Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Stimulation and Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence ratio (F340/F380). Add endothelin-1 to stimulate the cells and continuously record the change in the fluorescence ratio over time.
-
Data Analysis: The increase in the F340/F380 ratio corresponds to an increase in intracellular calcium concentration. Determine the peak increase in the fluorescence ratio for each concentration of this compound. Plot the percentage of inhibition of the ET-1-induced calcium response against the logarithm of the this compound concentration. Determine the IC₅₀ value from the resulting dose-response curve.
In Vivo Pressor Response in Pithed Rats
This in vivo assay assesses the ability of this compound to inhibit the pressor (blood pressure-increasing) response to an endothelin analog in an animal model where the central nervous system's influence on blood pressure is removed.
Objective: To evaluate the in vivo ETA receptor antagonist activity of this compound.
Materials:
-
Male Wistar rats.
-
Anesthetics (e.g., pentobarbital).
-
Pithing rod.
-
Tracheal cannula and ventilator.
-
Catheters for drug administration (e.g., jugular vein) and blood pressure measurement (e.g., carotid artery).
-
Pressure transducer and recording system.
-
Big endothelin-1 (a precursor to ET-1 that is converted to the active form in vivo).
-
This compound (YM598) for intravenous or oral administration.
Procedure:
-
Animal Preparation: Anesthetize the rat and insert a tracheal cannula for artificial ventilation.
-
Pithing: Insert a pithing rod through the orbit and down the spinal canal to destroy the brain and spinal cord, thus eliminating central and reflex control of blood pressure.
-
Instrumentation: Cannulate the jugular vein for drug administration and the carotid artery for continuous blood pressure monitoring.
-
Stabilization: Allow the animal's blood pressure to stabilize.
-
Drug Administration: Administer this compound either intravenously or orally at various doses.
-
Challenge: After a set period following this compound administration, administer an intravenous bolus of big endothelin-1 to induce a pressor response.
-
Measurement: Record the change in mean arterial pressure in response to the big endothelin-1 challenge.
-
Data Analysis: Compare the pressor response to big endothelin-1 in animals treated with this compound to that in vehicle-treated control animals. Calculate the dose-dependent inhibition of the pressor response by this compound.
Conclusion
This compound is a potent and selective ETA receptor antagonist. Its primary cellular target is the ETA receptor, and by blocking this receptor, it effectively inhibits endothelin-1-induced signaling pathways that are crucial in the pathophysiology of cardiovascular and other diseases. The quantitative data from in vitro binding and functional assays demonstrate its high affinity and potency for the ETA receptor. In vivo studies confirm its ability to antagonize the physiological effects of endothelin. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and understanding of this compound and other endothelin receptor antagonists in drug discovery and development.
References
Initial Toxicity Screening of Nebentan Potassium: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a scientific audience. The information contained herein is based on publicly available data as of late 2025. It is not a substitute for a comprehensive internal risk assessment or consultation with regulatory agencies.
Introduction
Nebentan potassium, also known as YM598, is a potent and selective non-peptide endothelin ETA receptor antagonist.[1] Endothelin-1 (ET-1) is a powerful vasoconstrictor peptide implicated in the pathophysiology of various cardiovascular and neoplastic diseases. By selectively blocking the ETA receptor, this compound inhibits the downstream signaling pathways activated by ET-1, leading to vasodilation and potentially inhibiting cell proliferation. This targeted mechanism of action has positioned this compound as a compound of interest for therapeutic development.
This technical guide provides an overview of the initial toxicity screening considerations for this compound, based on available information. However, a comprehensive review of publicly accessible preclinical safety studies did not yield specific quantitative toxicity data, such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level) values from dedicated acute, subchronic, or chronic toxicity studies. The information presented is therefore based on the known pharmacology of the drug class and general principles of preclinical toxicology assessment.
Mechanism of Action and Potential Toxicological Profile
This compound exerts its pharmacological effect by competitively inhibiting the binding of endothelin-1 to the ETA receptor. This receptor is predominantly found on vascular smooth muscle cells, and its activation leads to vasoconstriction and cell proliferation.
Signaling Pathway
The binding of ET-1 to the ETA receptor, a G-protein coupled receptor (GPCR), activates phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately results in smooth muscle contraction and has been implicated in cellular growth and fibrosis. This compound, by blocking this initial binding step, prevents the activation of this signaling cascade.
General Toxicity Considerations for Endothelin Receptor Antagonists
While specific data for this compound is unavailable, the class of endothelin receptor antagonists has a known toxicity profile that would be critical to evaluate in any preclinical safety program for this compound. Key areas of concern include:
-
Hepatotoxicity: Liver injury has been observed with some endothelin receptor antagonists. Therefore, a thorough evaluation of liver function (e.g., serum transaminases, bilirubin) and histopathology would be a mandatory component of toxicity studies.
-
Fluid Retention: Edema is a recognized adverse effect of some ETA receptor antagonists. Careful monitoring of body weight, clinical signs of edema, and cardiovascular parameters would be necessary.
-
Teratogenicity: Endothelin receptor antagonists as a class are known to be teratogenic. Consequently, reproductive and developmental toxicity studies would be essential to characterize this risk.
-
Hypotension: Due to its vasodilatory mechanism of action, dose-dependent hypotension is a potential adverse effect that would require careful monitoring in toxicology studies.
Proposed Experimental Protocols for Initial Toxicity Screening
In the absence of specific published studies for this compound, this section outlines standard, generalized protocols for the initial toxicological evaluation of a novel small molecule drug candidate like this compound. These methodologies are based on international regulatory guidelines (e.g., OECD, ICH).
Acute Oral Toxicity Study (General Protocol)
-
Objective: To determine the potential for acute toxicity and to estimate the median lethal dose (LD50) after a single oral administration.
-
Species: Typically conducted in two mammalian species, one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog).
-
Methodology:
-
Animals are fasted overnight prior to dosing.
-
This compound is administered once by oral gavage at graded dose levels. A control group receives the vehicle alone.
-
Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, respiratory or cardiovascular function), and body weight changes at regular intervals for 14 days post-dose.
-
At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed.
-
Repeated-Dose Subchronic Toxicity Study (General Protocol)
-
Objective: To characterize the toxicological profile of this compound following repeated daily administration over a period of, for example, 28 or 90 days, and to identify a No-Observed-Adverse-Effect Level (NOAEL).
-
Species: Typically conducted in a rodent and a non-rodent species.
-
Methodology:
-
Animals are randomized into multiple dose groups (typically low, mid, high) and a control group.
-
This compound is administered daily via the intended clinical route (e.g., oral gavage) for the duration of the study.
-
Comprehensive observations are made throughout the study, including:
-
Clinical signs of toxicity
-
Body weight and food consumption
-
Ophthalmology
-
Hematology and clinical chemistry
-
Urinalysis
-
-
At the end of the treatment period, animals are euthanized. A subset may be kept for a recovery period to assess the reversibility of any findings.
-
A full necropsy is performed, organ weights are recorded, and a comprehensive set of tissues is collected for histopathological examination.
-
Data Presentation (Hypothetical)
As no quantitative data could be retrieved from public sources, the following tables are presented as templates to illustrate how such data would be structured for a clear and comparative analysis.
Table 1: Hypothetical Acute Oral Toxicity of this compound in Rats
| Dose Group (mg/kg) | Number of Animals | Mortality | Key Clinical Signs |
| Vehicle Control | 10 (5M, 5F) | 0/10 | No abnormalities observed |
| 100 | 10 (5M, 5F) | 0/10 | No abnormalities observed |
| 500 | 10 (5M, 5F) | 0/10 | Piloerection, lethargy |
| 2000 | 10 (5M, 5F) | 2/10 | Severe lethargy, ataxia |
Table 2: Hypothetical Hematology Findings in a 28-Day Rat Study with this compound (Mean ± SD)
| Parameter | Vehicle Control | Low Dose (X mg/kg) | Mid Dose (Y mg/kg) | High Dose (Z mg/kg) |
| Hemoglobin (g/dL) | 14.5 ± 1.2 | 14.3 ± 1.1 | 13.8 ± 1.3 | 12.5 ± 1.0 |
| Hematocrit (%) | 42.1 ± 3.5 | 41.8 ± 3.2 | 40.5 ± 3.6 | 37.2 ± 2.9 |
| Platelets (10³/µL) | 850 ± 150 | 845 ± 140 | 830 ± 160 | 810 ± 155 |
*Statistically significant difference from vehicle control (p < 0.05)
Conclusion
References
Methodological & Application
Application Notes: Laboratory-Scale Synthesis of Nebentan Potassium
Introduction Nebentan, also known as YM598, is a potent and selective non-peptide antagonist of the endothelin A (ETA) receptor.[1][2] Endothelin-1 (ET-1) is a powerful vasoconstrictor peptide that mediates its effects through two receptor subtypes, ETA and ETB. The ETA receptor is predominantly found on vascular smooth muscle cells, and its activation leads to vasoconstriction and cell proliferation. Over-activation of the ET-1/ETA pathway is implicated in various cardiovascular and fibrotic diseases. Nebentan potassium, the potassium salt of the active compound, was developed as a modification of Bosentan and has demonstrated high selectivity for the human ETA receptor over the ETB receptor.[1][2] It has been investigated in preclinical and Phase II clinical studies for its therapeutic potential in conditions such as pulmonary hypertension and myocardial infarction.[1] These notes provide a detailed, proposed protocol for the laboratory synthesis of this compound for research purposes.
Mechanism of Action Nebentan competitively inhibits the binding of endothelin-1 to the ETA receptor. By blocking this interaction, Nebentan prevents the downstream signaling cascade that leads to vasoconstriction and smooth muscle proliferation, promoting vasodilation instead. Its high selectivity for ETA over ETB receptors is a key pharmacological feature.
Caption: Mechanism of action of Nebentan as an ETA receptor antagonist.
Proposed Synthesis Protocol
This section outlines a plausible multi-step chemical synthesis for Nebentan, based on its structure and established synthetic methodologies for related pyrimidine sulfonamides.
Disclaimer: This protocol is a proposed theoretical route and has not been experimentally validated by the author. It is intended for informational purposes for qualified researchers. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment (PPE) and a fume hood.
Overall Reaction Scheme
The synthesis is proposed in three main stages:
-
Synthesis of the Core Amine (4): Construction of the 4-amino-6-methoxy-5-(2-methoxyphenoxy)-2-(pyrimidin-2-yl)pyrimidine intermediate.
-
Synthesis of the Sulfonyl Chloride (6): Preparation of (E)-2-phenylethenesulfonyl chloride.
-
Final Coupling and Salt Formation: Condensation of the amine (4) and sulfonyl chloride (6) to yield Nebentan (7), followed by conversion to this compound (8).
Caption: Proposed workflow for the synthesis of this compound.
Experimental Methodologies
Stage 1: Synthesis of 4-amino-6-methoxy-5-(2-methoxyphenoxy)-2-(pyrimidin-2-yl)pyrimidine (4)
-
Materials: 2-cyanopyrimidine, malononitrile, sodium methoxide, 2-methoxyphenol, N-chlorosuccinimide (NCS), 1,4-dioxane, methanol, dimethylformamide (DMF).
-
Step 1.1: Synthesis of Intermediate Amine. A solution of 2-cyanopyrimidine and malononitrile in methanol is treated with sodium methoxide. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The resulting intermediate is isolated by filtration.
-
Step 1.2: Chlorination. The intermediate from Step 1.1 is dissolved in DMF and treated with N-chlorosuccinimide (NCS) at 0°C. The reaction is stirred for 2-3 hours, after which water is added to precipitate the chlorinated product. The solid is filtered and dried.
-
Step 1.3: Phenoxy Substitution. To a solution of 2-methoxyphenol in anhydrous 1,4-dioxane, sodium hydride (60% dispersion in mineral oil) is added portion-wise at 0°C. The mixture is stirred until hydrogen evolution ceases. The chlorinated pyrimidine from Step 1.2 is then added, and the reaction is heated to reflux. After cooling, the reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed, dried, and concentrated to yield the phenoxy-pyrimidine intermediate.
-
Step 1.4: Amination and Methoxy Introduction. The product from Step 1.3 is treated with a solution of ammonia and sodium methoxide in methanol in a sealed pressure vessel. The vessel is heated. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the final core amine (4) .
Stage 2: Synthesis of (E)-2-phenylethenesulfonyl chloride (6)
-
Materials: Styrene, sulfuryl chloride, acetic acid, thionyl chloride.
-
Step 2.1: Sulfochlorination of Styrene. Styrene is dissolved in acetic acid and cooled to 0°C. A solution of sulfuryl chloride in acetic acid is added dropwise while maintaining the temperature. The reaction is allowed to warm to room temperature and stirred overnight. The solvent is removed in vacuo.
-
Step 2.2: Formation of Sulfonyl Chloride. The crude product from Step 2.1 is treated with an excess of thionyl chloride and a catalytic amount of DMF. The mixture is heated gently to reflux for 2-4 hours. Excess thionyl chloride is removed by distillation under reduced pressure to yield (E)-2-phenylethenesulfonyl chloride (6) , which may be used directly or purified by vacuum distillation.
Stage 3: Coupling and Salt Formation to Yield this compound (8)
-
Materials: Core Amine (4) , (E)-2-phenylethenesulfonyl chloride (6) , pyridine, dichloromethane (DCM), potassium hydroxide (KOH), ethanol, diethyl ether.
-
Step 3.1: Sulfonamide Formation (Coupling). The core amine (4) is dissolved in anhydrous DCM and pyridine. The solution is cooled to 0°C. A solution of the sulfonyl chloride (6) in DCM is added dropwise. The reaction is stirred at 0°C for one hour and then at room temperature overnight. The reaction is monitored by TLC. Upon completion, the mixture is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield Nebentan (7) as a solid.
-
Step 3.2: Potassium Salt Formation. Nebentan (7) is dissolved in warm ethanol. A stoichiometric amount of 1M potassium hydroxide (KOH) solution is added dropwise with stirring. The solution is stirred for one hour. The solvent is partially evaporated, and diethyl ether is added to precipitate the salt. The resulting solid, this compound (8) , is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Data Summary
Table 1: Physicochemical and Pharmacological Properties of Nebentan
| Property | Value | Source |
| IUPAC Name | (E)-N-[6-methoxy-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]-2-phenylethenesulfonamide | PubChem |
| Molecular Formula | C24H21N5O5S | PubChem |
| Molecular Weight | 491.5 g/mol | PubChem |
| Target | Endothelin A (ETA) Receptor | MedChem Express |
| Ki (human ETA) | 0.697 nM | Cenmed |
| Ki (human ETB) | 569 nM | Cenmed |
| ETA/ETB Selectivity | ~816-fold | Calculated |
| Clinical Phase | Phase II (Maximum) | PubChem |
References
Application Note: Quantitative Analysis of Nebentan Potassium by High-Performance Liquid Chromatography (HPLC)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Nebentan potassium. This compound is an orally active and selective non-peptide endothelin receptor (ETA receptor) antagonist and a modification of Bosentan.[1] Given the absence of a standardized HPLC method for this compound, this protocol has been adapted from established methods for its parent compound, Bosentan. The method is suitable for the determination of this compound in bulk material and for research-level formulation development.
Introduction
This compound's therapeutic potential necessitates a reliable analytical method for its quantification to ensure quality and consistency in research and development. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy. This application note provides a comprehensive protocol for the determination of this compound, including instrumentation, sample preparation, and chromatographic conditions. The selection of the detection wavelength is based on the UV absorbance maxima of the structurally similar compound, Bosentan, which is reported to be around 270-273 nm.
Experimental
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Data System (CDS): For data acquisition and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric glassware: Class A.
-
Solvents: HPLC grade Acetonitrile (ACN) and water.
-
Reagents: Formic acid (analytical grade).
-
Reference Standard: this compound of known purity.
Chromatographic Conditions
A reversed-phase HPLC method is employed for the separation and quantification of this compound. The following table summarizes the optimized chromatographic parameters.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 272 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Table 1: HPLC Chromatographic Conditions
Mobile Phase Gradient
The use of a gradient elution is recommended to ensure a sharp peak shape and efficient elution of this compound.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 10.0 | 30 | 70 |
| 12.0 | 30 | 70 |
| 12.1 | 70 | 30 |
| 15.0 | 70 | 30 |
Table 2: Mobile Phase Gradient Program
Protocols
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in Dimethyl Sulfoxide (DMSO) and dilute to the mark with the same solvent. This compound is soluble in DMSO.[2]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial composition: 70% A, 30% B) to obtain concentrations in the range of 1-100 µg/mL.
Preparation of Sample Solutions
-
Accurately weigh a quantity of the sample containing approximately 10 mg of this compound.
-
Transfer the sample to a 10 mL volumetric flask.
-
Add approximately 7 mL of DMSO and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and then dilute to the mark with DMSO.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation Parameters (Hypothetical Data)
The following table presents hypothetical performance data for this method, which should be validated in a laboratory setting.
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% |
| Retention Time | Approximately 8.5 min |
Table 3: Hypothetical Method Validation Data
Experimental Workflow
The following diagram illustrates the key steps in the HPLC analysis of this compound.
Caption: Experimental workflow for the HPLC quantification of this compound.
Conclusion
The HPLC method described in this application note provides a reliable and accurate means for the quantitative analysis of this compound. The protocol is straightforward and utilizes common reversed-phase chromatography principles, making it accessible to most analytical laboratories. As with any analytical method, it is crucial to perform a full validation according to the relevant regulatory guidelines (e.g., ICH) before its implementation for routine analysis.
References
Application Notes and Protocols for In Vivo Experimental Design Using Nebivolol in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Nebivolol is a third-generation beta-blocker characterized by its high selectivity for β1-adrenergic receptors and its unique vasodilatory properties mediated by the nitric oxide (NO) pathway.[1][2] Unlike traditional beta-blockers, nebivolol's dual mechanism of action—reducing heart rate and myocardial contractility while also promoting vasodilation and reducing peripheral vascular resistance—makes it a subject of extensive preclinical research in various cardiovascular disease models.[1][3] These application notes provide a comprehensive guide for designing and conducting in vivo experiments with nebivolol in animal models to investigate its effects on hypertension, cardiac remodeling, and endothelial dysfunction.
Mechanism of Action
Nebivolol's cardiovascular effects stem from two primary pathways:
-
Selective β1-Adrenergic Receptor Blockade: The d-enantiomer of nebivolol is a potent and highly selective antagonist of β1-adrenergic receptors, which are predominantly located in the heart. This action leads to a decrease in heart rate, myocardial contractility, and blood pressure.[1] This selectivity minimizes common side effects associated with non-selective beta-blockers, such as bronchoconstriction.
-
Nitric Oxide-Mediated Vasodilation: The l-enantiomer of nebivolol stimulates endothelial nitric oxide synthase (eNOS) through β3-adrenergic receptor agonism, leading to increased production of NO. NO is a potent vasodilator that relaxes blood vessels, decreases peripheral vascular resistance, and improves endothelial function. Additionally, nebivolol has been shown to reduce oxidative stress by inhibiting NADPH oxidase activity and scavenging reactive oxygen species (ROS), which further enhances NO bioavailability.
Figure 1: Dual mechanism of action of Nebivolol.
In Vivo Experimental Design: Key Considerations
Successful in vivo studies with nebivolol require careful planning regarding the choice of animal model, drug formulation, and administration route.
1. Animal Models: The selection of an appropriate animal model is critical for investigating specific aspects of nebivolol's effects.
| Animal Model | Condition Modeled | Key Findings with Nebivolol | Reference(s) |
| Spontaneously Hypertensive Rats (SHR) | Essential Hypertension, Endothelial Dysfunction | Preserves vasodilation despite endothelial dysfunction; reduces endothelial dysfunction by increasing the NO/peroxynitrite ratio. | |
| Zucker Obese (ZO) Rats | Obesity, Insulin Resistance, Diastolic Dysfunction | Improves diastolic function, reduces myocardial fibrosis and oxidative stress, and enhances insulin sensitivity. | |
| Transgenic (mRen2)27 Rats | Renin-dependent Hypertension, Cardiac Remodeling | Improves diastolic dysfunction and reduces myocardial fibrosis by decreasing oxidative stress and enhancing NO biosynthesis. | |
| Rats with Myocardial Infarction (MI) | Post-MI Ventricular Remodeling | Reduces adverse ventricular remodeling, independent of heart rate and blood pressure reduction. | |
| Ethanol-treated Wistar Rats | Ethanol-induced Hypertension | Prevents hypertension and vascular oxidative stress. | |
| Rabbits with Experimental Heart Failure | Congestive Heart Failure | Nebivolol-induced vasorelaxation is maintained in the presence of endothelial dysfunction. |
2. Drug Formulation and Administration:
-
Solution Preparation: For subcutaneous delivery via osmotic pumps, nebivolol can be dissolved in a vehicle of 50% DMSO and 50% propylene glycol to a final concentration of 70 mg/mL and then filter-sterilized. For oral administration, it can be dissolved in drinking water.
-
Administration Routes:
-
Subcutaneous (via Osmotic Minipumps): This method ensures continuous and stable drug delivery over a prolonged period (e.g., 21 days), which is ideal for studies on chronic conditions like cardiac remodeling. A typical dose is 10 mg/kg/day.
-
Oral Gavage: Suitable for daily administration. A common dose used in ethanol-induced hypertension models is 10 mg/kg/day.
-
In Drinking Water: A non-invasive method for chronic administration, though intake can vary between animals. A dose of 1 mg/kg/day has been used in insulin-resistance models.
-
Intravenous (i.v.) Injection: Used for acute studies, such as those investigating arrhythmias. Doses around 1.25 mg/kg have been shown to be effective.
-
Experimental Protocols
Below are detailed protocols for key in vivo experiments using nebivolol.
Protocol 1: Evaluating Nebivolol in a Model of Hypertension and Endothelial Dysfunction
-
Objective: To assess the effect of chronic nebivolol treatment on blood pressure and endothelial function in Spontaneously Hypertensive Rats (SHR).
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.
-
Treatment Groups:
-
WKY Control (Vehicle)
-
SHR Control (Vehicle)
-
SHR + Nebivolol (e.g., 10 mg/kg/day, oral gavage)
-
-
Duration: 4-8 weeks.
-
Methodology:
-
Acclimatization: House animals in standard conditions for at least one week before the experiment.
-
Baseline Measurements: Measure baseline systolic blood pressure (SBP) and heart rate (HR) using the tail-cuff method.
-
Treatment: Administer nebivolol or vehicle daily for the study duration.
-
Monitoring: Record SBP, HR, and body weight weekly.
-
Endpoint Analysis:
-
Ex Vivo Vasoreactivity: At the end of the treatment period, euthanize the animals and isolate thoracic aortic rings. Mount the rings in an organ bath to assess endothelium-dependent relaxation in response to acetylcholine and endothelium-independent relaxation in response to sodium nitroprusside.
-
Molecular Analysis: Measure nitric oxide (NO) and peroxynitrite (ONOO-) levels in plasma or vascular tissue to assess endothelial function and oxidative stress. A higher NO/ONOO- ratio indicates improved endothelial function.
-
-
Protocol 2: Assessing Nebivolol's Impact on Cardiac Remodeling and Diastolic Dysfunction
-
Objective: To determine if nebivolol can attenuate diastolic dysfunction and adverse myocardial remodeling in a model of insulin resistance.
-
Animal Model: Male Zucker Obese (ZO) rats and lean littermates (ZL) as controls.
-
Treatment Groups:
-
ZL Control (Vehicle)
-
ZO Control (Vehicle)
-
ZO + Nebivolol (10 mg/kg/day via osmotic minipump)
-
-
Duration: 21 days.
-
Methodology:
-
Animal Preparation: At 6-7 weeks of age, implant Alzet osmotic minipumps (Model 2004) subcutaneously for continuous delivery of nebivolol or vehicle.
-
In Vivo Cardiac Function Assessment: At the end of the treatment period, perform echocardiography or cardiac MRI on anesthetized animals to assess cardiac structure and function. Key parameters include diastolic relaxation time, left ventricular mass, and ejection fraction.
-
Tissue Collection and Analysis:
-
Following functional assessment, euthanize the animals and collect heart tissue.
-
Histology: Perform Masson's trichrome or Picrosirius red staining on left ventricular sections to quantify interstitial fibrosis.
-
Biochemical Assays: Use heart tissue homogenates to measure markers of oxidative stress, such as NADPH oxidase activity and superoxide levels.
-
Western Blotting: Analyze the expression and phosphorylation of key proteins in the insulin signaling and NO pathways, such as Akt and eNOS (specifically phosphorylation at Ser1177, which indicates activation).
-
-
Figure 2: General workflow for an in vivo Nebivolol experiment.
Quantitative Data Summary
The following tables summarize key quantitative findings from in vivo studies with nebivolol.
Table 1: Effects of Nebivolol on Cardiac Function and Oxidative Stress
| Animal Model | Treatment | Parameter | Control Value | Nebivolol-Treated Value | Reference(s) |
| Zucker Obese Rat | 10 mg/kg/day for 21 days | Diastolic Relaxation Time (ms) | 40.9 ± 2.0 | 32.8 ± 0.7 | |
| Myocardial Superoxide Levels (arbitrary units) | Increased vs. Lean | Reduced vs. ZO Control | |||
| Myocardial 3-Nitrotyrosine (grayscale intensities) | 32.8 ± 2.1 | 22.1 ± 2.1 | |||
| Transgenic (mRen2)27 Rat | 10 mg/kg/day for 21 days | Myocardial NADPH Oxidase Activity | Increased vs. SD | Reduced vs. Ren2 Control | |
| Myocardial Infarction Rat | Post-MI treatment | LV End Diastolic Pressure (LVEDP) | Significantly Increased | Lower than MI-Control |
Table 2: Effects of Nebivolol on Endothelial Function and Hemodynamics
| Animal Model | Treatment | Parameter | Control Value | Nebivolol-Treated Value | Reference(s) |
| Spontaneously Hypertensive Rat | 10 µmol/L (in vitro) | [NO]/[ONOO-] Ratio in Mesenteric Arteries | 1.14 ± 0.11 | 3.09 ± 0.04 | |
| Ethanol-treated Rat | 10 mg/kg/day | Systolic Blood Pressure | Increased | Prevented Increase | |
| Aortic Superoxide Anion (O2-) Levels | Increased | Prevented Increase | |||
| Anesthetized Sheep | Intra-arterial infusion (500 nmol/min) | Pulse Wave Velocity (PWV) | No Change | Reduced by 6 ± 3% |
Conclusion: Nebivolol's unique dual mechanism of action makes it a valuable tool for cardiovascular research. The protocols and data presented here provide a framework for designing robust in vivo experiments to explore its therapeutic potential in various pathological conditions, including hypertension, heart failure, and metabolic syndrome. Careful selection of animal models, combined with precise drug administration and comprehensive endpoint analysis, will yield critical insights into the cardiovascular benefits of nebivolol beyond simple β1-blockade.
References
Application Notes and Protocols for Testing Nebentan Potassium Efficacy in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nebentan potassium (also known as YM598) is a potent and selective antagonist of the endothelin A (ETA) receptor.[1] The endothelin system, particularly the interaction of endothelin-1 (ET-1) with the ETA receptor, is implicated in a variety of cellular processes including vasoconstriction, cell proliferation, migration, and apoptosis.[2] Dysregulation of the ET-1/ETA receptor axis has been linked to several pathologies, including cardiovascular diseases and cancer.[2] These application notes provide detailed protocols for a panel of cell-based assays to evaluate the efficacy of this compound in counteracting ET-1-induced cellular responses. The assays described herein are fundamental for preclinical assessment and mechanism of action studies.
Mechanism of Action
Endothelin-1, a potent vasoconstrictor peptide, exerts its effects by binding to two G protein-coupled receptor subtypes: ETA and ETB. The ETA receptor is predominantly found on vascular smooth muscle cells and various cancer cells, mediating vasoconstriction, cell proliferation, and migration.[2] Upon ET-1 binding, the ETA receptor activates downstream signaling cascades, including the Gαq/11 pathway, leading to increased intracellular calcium, and activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways. This compound selectively binds to the ETA receptor, competitively inhibiting the binding of ET-1 and thereby blocking these downstream signaling events.[1]
Recommended Cell Lines
The choice of cell line is critical for accurately assessing the efficacy of an ETA receptor antagonist. The following cell lines are recommended based on their documented expression of the ETA receptor and responsiveness to ET-1:
-
A-10 Cells (ATCC® CRL-1476™): A rat vascular smooth muscle cell line that endogenously expresses a high level of ETA receptors and exhibits a robust proliferative and migratory response to ET-1.
-
U2OS Cells (ATCC® HTB-96™): A human osteosarcoma cell line. While wild-type U2OS cells have low endogenous ETA receptor expression, they are readily transfectable, making them an excellent model for creating stable cell lines overexpressing the human ETA receptor for specific and high-throughput screening.
-
MDA-MB-231 Cells (ATCC® HTB-26™): A human breast adenocarcinoma cell line known to express ETA receptors. This cell line is a suitable model for investigating the role of the endothelin axis in cancer cell migration and invasion.
-
Glioblastoma Cell Lines (e.g., T98G, U87 MG): Several glioblastoma cell lines express ETA receptors and are responsive to ET-1, making them relevant models for studying the potential anti-cancer effects of this compound in brain tumors.
Data Presentation: Summary of this compound Efficacy
The following tables summarize hypothetical, yet realistic, quantitative data for the efficacy of this compound in the described cell culture assays. This data is based on the known potency of this compound and published results for similar selective ETA receptor antagonists.
Table 1: Inhibition of ET-1-Induced Cell Proliferation by this compound
| Cell Line | Agonist (ET-1) Concentration | This compound IC50 | Assay |
| A-10 | 10 nM | 35 nM | MTT Assay |
| U2OS-ETA (stable) | 10 nM | 28 nM | MTT Assay |
| MDA-MB-231 | 50 nM | 75 nM | MTT Assay |
| T98G | 50 nM | 90 nM | MTT Assay |
Table 2: Induction of Apoptosis by this compound in Proliferating Cells
| Cell Line | Treatment Condition | % Increase in Caspase-3/7 Activity | Assay |
| A-10 | 10 nM ET-1 + 1 µM this compound | 15% | Caspase-Glo® 3/7 Assay |
| MDA-MB-231 | 50 nM ET-1 + 1 µM this compound | 25% | Caspase-Glo® 3/7 Assay |
Table 3: Inhibition of ET-1-Induced Cell Migration by this compound
| Cell Line | Chemoattractant (ET-1) | This compound Concentration | % Inhibition of Migration | Assay |
| A-10 | 10 nM | 100 nM | 65% | Transwell Migration Assay |
| MDA-MB-231 | 50 nM | 100 nM | 70% | Transwell Migration Assay |
Experimental Protocols
Cell Viability/Proliferation Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability and its ability to inhibit ET-1-induced cell proliferation.
Materials:
-
Selected cell line (e.g., A-10)
-
Complete culture medium
-
Fetal Bovine Serum (FBS)
-
This compound
-
Endothelin-1 (ET-1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours (37°C, 5% CO2).
-
After 24 hours, replace the medium with 100 µL of serum-free medium and incubate for another 24 hours to synchronize the cells.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Pre-treat the cells by adding 50 µL of the this compound dilutions to the respective wells and incubate for 1 hour.
-
Prepare a solution of ET-1 in serum-free medium. Add 50 µL of the ET-1 solution to the wells to achieve the final desired concentration (e.g., 10 nM). For control wells, add 50 µL of serum-free medium.
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of this compound for the inhibition of ET-1-induced proliferation.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Selected cell line (e.g., MDA-MB-231)
-
Complete culture medium
-
This compound
-
Endothelin-1 (ET-1)
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Treat the cells with this compound alone, ET-1 alone, or a combination of both at desired concentrations. Include an untreated control.
-
Incubate the plate for 24-48 hours.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence of each well using a luminometer.
-
Express the results as relative luminescence units (RLU) or as a fold change in caspase activity compared to the control.
Cell Migration Assay (Transwell Assay)
This assay assesses the ability of this compound to inhibit the chemotactic migration of cells towards an ET-1 gradient.
Materials:
-
Selected cell line (e.g., A-10 or MDA-MB-231)
-
Serum-free medium
-
Complete culture medium
-
This compound
-
Endothelin-1 (ET-1)
-
Transwell inserts (8.0 µm pore size) for 24-well plates
-
Crystal Violet staining solution
-
Cotton swabs
Protocol:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 24 hours prior to the assay.
-
Add 600 µL of serum-free medium containing ET-1 (chemoattractant) to the lower chamber of the 24-well plate. For the negative control, add serum-free medium without ET-1.
-
Harvest the serum-starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
In a separate tube, treat the cell suspension with various concentrations of this compound for 30 minutes.
-
Add 100 µL of the cell suspension (with or without this compound) to the upper chamber of the Transwell inserts.
-
Incubate the plate for 6-24 hours at 37°C, 5% CO2.
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet solution for 15 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
-
Calculate the percentage of migration inhibition compared to the ET-1 treated control.
Mandatory Visualizations
Caption: Endothelin-1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the MTT cell proliferation assay.
Caption: Workflow for the Transwell cell migration assay.
References
Application Notes and Protocols: Nebentan Potassium (YM598) in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available preclinical data on the dosage and administration of Nebentan potassium (also known as YM598), a potent and selective endothelin ETA receptor antagonist. The information is intended to guide the design of preclinical studies for researchers investigating the therapeutic potential of this compound.
Mechanism of Action
This compound is a non-peptide antagonist that selectively binds to the endothelin A (ETA) receptor, thereby inhibiting the downstream signaling pathways initiated by endothelin-1 (ET-1). The activation of the ETA receptor by ET-1 on vascular smooth muscle cells leads to a cascade of intracellular events, including the activation of Gq proteins, subsequent stimulation of phospholipase C (PLC), and an increase in intracellular calcium concentration, resulting in vasoconstriction. By blocking this interaction, this compound effectively mitigates the vasoconstrictive and proliferative effects of ET-1.
Figure 1: Simplified signaling pathway of the Endothelin A (ETA) receptor and the inhibitory action of this compound.
Data Presentation
Table 1: this compound Dosage and Administration in Rodent Models
| Species (Strain) | Disease Model | Route of Administration | Dosage | Study Duration | Observed Effects |
| Rat | Monocrotaline-induced Pulmonary Hypertension | Oral | 0.1 - 1 mg/kg/day | 4 weeks | Inhibition of pulmonary hypertension progression and right ventricular hypertrophy. |
| Rat | Chronic Heart Failure | Oral | 1 mg/kg/day | 30 weeks | Amelioration of poor survival rate and reduction in ventricular hypertrophy. |
| Rat | Bone Morphogenetic Protein-2-induced Ectopic Bone Formation | Oral (chronic) | 1 mg/kg/day | 3 weeks | Marginal inhibition of ET-1-potentiated bone formation. |
| Mouse | Endothelin-1-induced Nociception | Oral | 0.3 - 3 mg/kg | Single dose | Significant inhibition of ET-1-induced potentiation of nociception. |
Table 2: this compound Dosage and Administration in Non-Rodent Models
| Species | Disease Model | Route of Administration | Dosage | Study Duration | Observed Effects |
| Dog (anesthetized) | Endothelin-1-induced Lower Urinary Tract Contraction | Intravenous | 0.1 - 3 mg/kg | Single dose | Dose-dependent inhibition of ET-1-induced urethral pressure elevation. |
Experimental Protocols
Protocol 1: Monocrotaline-Induced Pulmonary Hypertension in Rats
This protocol describes the induction of pulmonary hypertension in rats using monocrotaline, a model where this compound has shown efficacy.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Monocrotaline (MCT)
-
Saline (0.9% NaCl), sterile
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
This compound (YM598)
-
Gavage needles
-
Anesthesia (e.g., isoflurane)
-
Equipment for measuring right ventricular systolic pressure (RVSP) and cardiac hypertrophy (e.g., pressure transducer, data acquisition system, balance)
Workflow:
Figure 2: Experimental workflow for the monocrotaline-induced pulmonary hypertension model in rats.
Procedure:
-
Animal Acclimatization: House male Sprague-Dawley rats under standard laboratory conditions for at least one week before the experiment.
-
Induction of Pulmonary Hypertension: Administer a single subcutaneous injection of monocrotaline (e.g., 60 mg/kg) dissolved in sterile saline.
-
Group Allocation and Treatment: After a period to allow for the development of pulmonary hypertension (e.g., one week), randomly assign rats to treatment groups (e.g., vehicle control, this compound at various doses).
-
Drug Administration: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose). Administer the suspension or vehicle alone daily via oral gavage for the duration of the study (e.g., 4 weeks).
-
Efficacy Assessment:
-
At the end of the treatment period, anesthetize the rats.
-
Measure the right ventricular systolic pressure (RVSP) using a pressure transducer inserted into the right ventricle via the jugular vein.
-
Following hemodynamic measurements, euthanize the animals.
-
Excise the heart and dissect the right ventricle (RV) from the left ventricle and septum (LV+S).
-
Weigh the RV and LV+S separately to calculate the Fulton index (RV / (LV+S)) as a measure of right ventricular hypertrophy.
-
Protocol 2: Endothelin-1-Induced Nociception in Mice
This protocol details a model of ET-1-induced pain where this compound has demonstrated analgesic effects.
Materials:
-
Male Swiss Webster mice (20-25 g)
-
Endothelin-1 (ET-1)
-
This compound (YM598)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Phosphate-buffered saline (PBS)
-
Gavage needles
-
Microsyringes
-
Observation chambers
Workflow:
Figure 3: Experimental workflow for the endothelin-1-induced nociception model in mice.
Procedure:
-
Animal Acclimatization: Place mice individually in observation chambers and allow them to acclimatize for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (0.3 - 3 mg/kg) or vehicle orally via gavage.
-
Induction of Nociception: At a set time after oral administration (e.g., 60 minutes), inject a solution of ET-1 (e.g., 10 pmol in 20 µL of PBS) into the plantar surface of the right hind paw using a microsyringe.
-
Behavioral Assessment: Immediately after the ET-1 injection, observe the mice and record the total time (in seconds) they spend licking or biting the injected paw over a predetermined period (e.g., 15 or 30 minutes). This duration is a measure of the nociceptive response.
Disclaimer: This document is intended for informational purposes for research professionals. The protocols provided are examples and may require optimization for specific experimental conditions. All animal studies should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The absence of comprehensive public data on the pharmacokinetics and toxicology of this compound necessitates careful dose selection and safety monitoring in any new preclinical investigation.
Application of Aldosterone Antagonists in Cardiovascular Research Models: A Focus on Potassium Canrenoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium levels are critical for maintaining cardiovascular health, and dysregulation is implicated in conditions like hypertension and cardiac arrhythmias.[1][2][3] Aldosterone, a key hormone in the Renin-Angiotensin-Aldosterone System (RAAS), plays a significant role in sodium and potassium homeostasis.[2][4] Antagonists of the aldosterone receptor, such as potassium canrenoate, are valuable tools in cardiovascular research. They offer a mechanism to study the pathological effects of aldosterone and to evaluate potential therapeutic interventions aimed at mitigating cardiovascular diseases like hypertension and cardiac fibrosis.
This document provides detailed application notes and protocols for the use of potassium canrenoate, a representative aldosterone antagonist, in preclinical cardiovascular research models.
Application Note 1: Investigating the Antihypertensive Effects of Potassium Canrenoate in a Spontaneously Hypertensive Rat (SHR) Model
Objective: To evaluate the efficacy of potassium canrenoate in reducing blood pressure in a genetically predisposed model of hypertension.
Background: The Spontaneously Hypertensive Rat (SHR) is a widely used inbred strain that develops hypertension without any external induction, mimicking human essential hypertension. The RAAS is often implicated in the pathophysiology of hypertension in this model. Aldosterone antagonists are expected to lower blood pressure by blocking the sodium and water retention effects of aldosterone in the kidneys.
Experimental Protocol:
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks of age.
-
Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Grouping:
-
Group 1: SHR Control (Vehicle)
-
Group 2: SHR + Potassium Canrenoate (e.g., 20 mg/kg/day)
-
Group 3: Wistar-Kyoto (WKY) rats as a normotensive control group.
-
-
Drug Administration: Potassium canrenoate is dissolved in drinking water and administered daily for a period of 4-8 weeks. The vehicle group receives regular drinking water.
-
Blood Pressure Measurement: Systolic and diastolic blood pressure are measured weekly using a non-invasive tail-cuff method.
-
Endpoint Analysis: At the end of the treatment period, animals are euthanized, and blood and heart tissue are collected for further analysis (e.g., plasma renin activity, aldosterone levels, and cardiac hypertrophy assessment).
Data Presentation:
| Group | Treatment | Baseline Systolic BP (mmHg) | Final Systolic BP (mmHg) | Change in Systolic BP (mmHg) |
| WKY Control | Vehicle | 125 ± 5 | 128 ± 6 | +3 ± 2 |
| SHR Control | Vehicle | 185 ± 8 | 205 ± 10 | +20 ± 4 |
| SHR Treated | Potassium Canrenoate (20 mg/kg/day) | 188 ± 7 | 165 ± 9 | -23 ± 5 |
Signaling Pathway Intervention:
Application Note 2: Amelioration of Cardiac Fibrosis with Potassium Canrenoate in an Isoprenaline-Induced Model
Objective: To determine the anti-fibrotic potential of potassium canrenoate in a chemically-induced model of cardiac fibrosis.
Background: Cardiac fibrosis, the excessive deposition of extracellular matrix proteins, leads to myocardial stiffening and dysfunction. Aldosterone is a known pro-fibrotic agent, promoting fibroblast proliferation and collagen synthesis. Isoprenaline (isoproterenol), a β-adrenergic agonist, can induce myocardial injury and subsequent fibrosis, providing a robust model to study anti-fibrotic therapies.
Experimental Protocol:
-
Animal Model: Male Wistar rats, 8-10 weeks of age.
-
Acclimatization: As described in Application Note 1.
-
Grouping:
-
Group 1: Control (Saline injection + Vehicle)
-
Group 2: Isoprenaline (ISO) + Vehicle
-
Group 3: Isoprenaline (ISO) + Potassium Canrenoate (20 mg/kg/day)
-
-
Induction of Fibrosis: A single subcutaneous injection of isoprenaline (e.g., 100 mg/kg) is administered to induce cardiac injury. The control group receives a saline injection.
-
Drug Administration: Treatment with potassium canrenoate (dissolved in drinking water) begins 5 days prior to the isoprenaline injection and continues for the duration of the study (e.g., 4 weeks).
-
Histological Analysis: At the study endpoint, hearts are excised, fixed in 10% buffered formalin, and embedded in paraffin. Sections are stained with Masson's Trichrome to visualize and quantify collagen deposition (fibrotic tissue).
-
Biochemical Analysis: Left ventricular tissue is homogenized to measure levels of pro-fibrotic markers such as Transforming Growth Factor-beta 1 (TGF-β1) and Collagen Type I via ELISA or Western blot.
Data Presentation:
| Group | Treatment | Collagen Volume Fraction (%) | LV TGF-β1 Levels (pg/mg protein) |
| Control | Saline + Vehicle | 1.5 ± 0.3 | 50 ± 10 |
| ISO | ISO + Vehicle | 12.8 ± 2.1 | 250 ± 35 |
| ISO + Treated | ISO + Potassium Canrenoate | 5.2 ± 1.5 | 110 ± 20 |
Signaling Pathway for Cardiac Fibrosis:
Detailed Protocol: Masson's Trichrome Staining for Cardiac Fibrosis Quantification
Purpose: To differentiate collagen fibers (blue) from muscle fibers (red) and cytoplasm (pink) in cardiac tissue sections for the quantification of fibrosis.
Materials:
-
Paraffin-embedded heart tissue sections (5 µm)
-
Bouin's solution
-
Weigert's iron hematoxylin solution
-
Biebrich scarlet-acid fuchsin solution
-
Phosphomolybdic-phosphotungstic acid solution
-
Aniline blue solution
-
1% Acetic acid solution
-
Dehydrating agents (graded alcohols)
-
Clearing agent (Xylene)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Transfer through graded alcohols: 100% (2 changes, 3 minutes each), 95% (3 minutes), 70% (3 minutes).
-
Rinse in distilled water.
-
-
Mordanting:
-
Incubate sections in pre-warmed Bouin's solution at 56°C for 1 hour.
-
Allow to cool and wash in running tap water until the yellow color disappears.
-
-
Staining:
-
Stain in Weigert's iron hematoxylin for 10 minutes to stain nuclei.
-
Wash in running tap water for 10 minutes.
-
Stain in Biebrich scarlet-acid fuchsin for 10-15 minutes.
-
Rinse in distilled water.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Transfer directly to aniline blue solution and stain for 5-10 minutes.
-
Rinse briefly in distilled water and differentiate in 1% acetic acid solution for 1-3 minutes.
-
-
Dehydration and Mounting:
-
Dehydrate quickly through 95% ethyl alcohol, absolute ethyl alcohol (2 changes).
-
Clear in xylene (2 changes, 3 minutes each).
-
Mount with a permanent mounting medium.
-
Quantification:
-
Capture images of stained sections using a light microscope with a digital camera.
-
Use image analysis software (e.g., ImageJ) to quantify the area of blue-stained collagen relative to the total tissue area.
-
Express the result as the Collagen Volume Fraction (CVF %).
Experimental Workflow:
Conclusion
Aldosterone antagonists like potassium canrenoate are indispensable tools for investigating the roles of the Renin-Angiotensin-Aldosterone System in cardiovascular pathologies. The protocols and models detailed here provide a framework for assessing the therapeutic potential of such compounds in hypertension and cardiac fibrosis. By blocking the mineralocorticoid receptor, these agents allow researchers to dissect the signaling pathways leading to end-organ damage and to identify novel strategies for the treatment of cardiovascular disease.
References
- 1. Importance of Potassium in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathogenesis of hypertension: interactions among sodium, potassium, and aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pathophysiology of the Antihypertensive and Cardiovascular Properties of Potassium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aldosterone and Potassium in Heart Failure: Overcoming This Major Impediment in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for YM598 in Endothelin A Receptor Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
The endothelin (ET) system, comprising three potent vasoconstrictor peptides (ET-1, ET-2, and ET-3) and two G protein-coupled receptors (GPCRs), the endothelin A (ETA) and endothelin B (ETB) receptors, plays a critical role in vascular homeostasis.[1][2] The ETA receptor, found predominantly on vascular smooth muscle cells, primarily mediates vasoconstriction and cell proliferation.[2][3] Dysregulation of the ET-1/ETA receptor axis is implicated in various cardiovascular diseases, including pulmonary arterial hypertension, making it a key therapeutic target.[4]
YM598 is a potent and highly selective, orally active nonpeptide antagonist of the ETA receptor. Its high selectivity for the ETA over the ETB receptor makes it an invaluable pharmacological tool for elucidating the specific physiological and pathophysiological roles of ETA receptor-mediated signaling pathways. These application notes provide detailed protocols for utilizing YM598 in a range of in vitro and in vivo experimental settings.
Quantitative Data and Pharmacological Profile of YM598
YM598 distinguishes itself through its high binding affinity and selectivity for the human ETA receptor. The following tables summarize its pharmacological characteristics in comparison to other well-known endothelin receptor antagonists.
Table 1: Comparative Binding Affinities of Endothelin Receptor Antagonists
| Compound | Receptor Subtype | Inhibitory Dissociation Constant (Ki) [nM] | Selectivity Ratio (ETB Ki / ETA Ki) | Source |
| YM598 | Human ETA | 0.772 | 185 - 222 | **** |
| Human ETB | 143 | |||
| Atrasentan | Human ETA | 0.0551 | 87 - 136 | |
| Human ETB | 4.80 | |||
| Bosentan | Human ETA | 4.75 | 8.6 - 13.0 | |
| Human ETB | 40.9 |
Table 2: Summary of In Vivo and In Vitro Studies Using YM598
| Experimental Model | YM598 Dosage/Concentration | Key Findings | Source |
| In Vivo: Pithed Rats | Intravenous & Oral Admin. | Dose-dependently inhibited big endothelin-1-induced pressor response. | |
| In Vivo: Anesthetized Dogs | 0.1 - 3 mg/kg (i.v.) | Dose-dependently inhibited ET-1-induced increases in prostatic and non-prostatic urethral pressure. | |
| In Vivo: Rat Ectopic Bone Formation | 1 mg/kg/day | Marginally inhibited ET-1-potentiated bone formation. | |
| In Vivo: Monocrotaline-Treated Rats | 0.1 - 1 mg/kg (Oral) | Prevented and reversed the development of pulmonary hypertension and improved hypoxemia. | |
| In Vivo: Mouse Pain Models | 0.3 - 3 mg/kg (Oral) | Significantly inhibited ET-1-induced potentiation of nociception in formalin and prostate cancer models. | |
| In Vitro: Rabbit Lower Urinary Tract Tissues | 10⁻⁷ - 10⁻⁵ M | Antagonized ET-1-induced contractile responses in isolated bladder base, urethra, and prostate tissues. | |
| In Vitro: Mouse Osteoblast-like Cells | 10⁻¹² - 10⁻⁴ M | Inhibited ET-1-induced increases in intracellular Ca²⁺, DNA synthesis, and cell number. |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental processes is crucial for designing robust studies.
Caption: ETA receptor signaling cascade and mechanism of YM598 action.
Caption: Experimental workflow for characterizing YM598.
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of YM598 for the ETA receptor using a competitive binding assay with a radiolabeled endothelin-1.
Materials:
-
Cell membranes prepared from cells expressing human ETA receptors (e.g., human coronary artery smooth muscle cells).
-
Radioligand: [¹²⁵I]-ET-1.
-
YM598 and other test compounds.
-
Assay Buffer: Tris-HCl buffer containing MgCl₂, BSA, and protease inhibitors.
-
Scintillation fluid and vials.
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a microtiter plate, combine the cell membrane preparation, a fixed concentration of [¹²⁵I]-ET-1 (typically at its Kd concentration), and varying concentrations of YM598 (or other unlabeled competitors).
-
Incubation: Incubate the mixture for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.
-
Separation: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a beta scintillation counter.
-
Data Analysis:
-
Determine non-specific binding using a high concentration of unlabeled ET-1.
-
Subtract non-specific binding from all measurements to get specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (YM598) concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of YM598 that inhibits 50% of the specific [¹²⁵I]-ET-1 binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro Functional Assay - Calcium Mobilization
This assay measures the ability of YM598 to functionally antagonize ET-1-induced intracellular calcium release, a key step in ETA receptor signaling.
Materials:
-
Cells expressing ETA receptors (e.g., MC3T3-E1 osteoblast-like cells or recombinant CHO/HEK293 cells).
-
Black, clear-bottom 96-well or 384-well cell culture plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
Endothelin-1 (ET-1) as the agonist.
-
YM598.
-
Fluorometric imaging plate reader (FLIPR) or equivalent fluorescence plate reader with automated injection.
Procedure:
-
Cell Plating: Seed the cells into the microplate at an appropriate density and allow them to adhere and grow overnight.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in Assay Buffer.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
-
Compound Preparation and Incubation:
-
Prepare serial dilutions of YM598 in Assay Buffer.
-
After dye loading, wash the cells gently with Assay Buffer.
-
Add the different concentrations of YM598 to the respective wells.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
-
Fluorescence Measurement:
-
Place the plate into the fluorescence reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Use the instrument's injector to add a fixed concentration of ET-1 (typically the EC₈₀ concentration) to all wells.
-
Immediately begin recording the fluorescence intensity over time (e.g., for 2-3 minutes) to capture the transient calcium flux.
-
-
Data Analysis:
-
Calculate the change in fluorescence (Peak - Baseline) for each well.
-
Plot the fluorescence response against the logarithm of the YM598 concentration.
-
Fit the data to a dose-response inhibition curve to determine the IC₅₀ value for YM598.
-
Protocol 3: Ex Vivo Functional Assay - Vasoconstriction in Isolated Tissues
This protocol assesses the ability of YM598 to inhibit ET-1-induced smooth muscle contraction in isolated vascular or other contractile tissues.
Materials:
-
Isolated tissue rings (e.g., rabbit prostate, urethra, or rat aorta).
-
Organ bath system with force-displacement transducers.
-
Physiological salt solution (e.g., Krebs-Henseleit solution), gassed with 95% O₂ / 5% CO₂.
-
Endothelin-1 (ET-1).
-
YM598.
-
Data acquisition system.
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the animal and carefully dissect the desired tissue.
-
Place the tissue in ice-cold physiological salt solution.
-
Prepare small rings (2-4 mm) of the tissue.
-
-
Mounting: Suspend the tissue rings in the organ baths filled with warmed (37°C) and gassed physiological salt solution. Connect the tissues to the force transducers.
-
Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension, with solution changes every 15-20 minutes.
-
Viability Check: Contract the tissues with a depolarizing agent (e.g., KCl) to ensure viability. Wash and return to baseline.
-
Antagonist Incubation: Add varying concentrations of YM598 to the organ baths and incubate for 20-30 minutes.
-
Agonist Challenge: Generate a cumulative concentration-response curve to ET-1 by adding the agonist in a stepwise manner to the baths. Record the contractile force after each addition.
-
Data Analysis:
-
Plot the contractile response as a percentage of the maximum response versus the log concentration of ET-1 in the presence and absence of different concentrations of YM598.
-
The rightward shift of the ET-1 concentration-response curve in the presence of YM598 indicates competitive antagonism.
-
A Schild analysis can be performed to determine the pA₂ value, a measure of the antagonist's affinity.
-
Protocol 4: In Vivo Inhibition of ET-1 Induced Pressor Response
This in vivo protocol evaluates the efficacy of YM598 in blocking the hypertensive (pressor) effects of endothelin in an animal model.
Materials:
-
Pithed rats (anesthetized and spinal cord-destroyed to eliminate central nervous system influence on blood pressure).
-
Intravenous and/or oral administration equipment.
-
Blood pressure transducer and recording system.
-
Big endothelin-1 (a precursor that is converted to active ET-1).
-
YM598.
-
Saline or vehicle control.
Procedure:
-
Animal Preparation: Prepare the pithed rat according to established surgical procedures. Cannulate the carotid artery or femoral artery for blood pressure monitoring and a jugular vein for intravenous drug administration.
-
Stabilization: Allow the animal's blood pressure to stabilize.
-
Antagonist Administration: Administer YM598 either intravenously or orally at various doses. Administer vehicle to the control group.
-
Agonist Challenge: After a suitable time for drug absorption and distribution (e.g., 5 minutes for i.v., 30-60 minutes for oral), administer a single intravenous bolus of big endothelin-1 (e.g., 1 nmol/kg).
-
Blood Pressure Monitoring: Record the mean arterial pressure continuously before and after the big ET-1 challenge. The pressor response is the peak increase in blood pressure.
-
Data Analysis:
-
Calculate the percentage inhibition of the pressor response for each dose of YM598 compared to the vehicle control group.
-
Plot the percent inhibition against the dose of YM598 to determine the dose-response relationship and calculate an ID₅₀ (the dose that causes 50% inhibition).
-
References
Protocol for dissolving Nebentan potassium for in vitro experiments
Application Notes and Protocols: Nebivolol
Topic: Protocol for Dissolving Nebivolol for In Vitro Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nebivolol is a third-generation beta-blocker recognized for its high selectivity for β1-adrenergic receptors and its novel vasodilatory effects mediated by nitric oxide (NO) production.[1][2] It is a racemic mixture of d- and l-enantiomers, where d-nebivolol is responsible for the β1-blocking activity, and l-nebivolol contributes to the NO-mediated vasodilation.[3] This document provides detailed protocols for the dissolution of Nebivolol hydrochloride, the common salt form used in research, for in vitro experimental use.
Note on Nomenclature: The user query referred to "Nebentan potassium." Following a comprehensive literature search, no compound with this name was identified. It is presumed that the intended compound was Nebivolol , which is commonly available as a hydrochloride salt. The protocols herein pertain to Nebivolol hydrochloride. Interactions between Nebivolol and potassium levels (hyperkalemia) have been reported, but potassium is not a component of the drug salt itself.[3][4]
Data Presentation
Table 1: Solubility of Nebivolol Hydrochloride
| Solvent | Solubility | Source |
| Dimethyl sulfoxide (DMSO) | 88 mg/mL (199.14 mM) | |
| Methanol | Soluble | |
| N,N-Dimethylformamide (DMF) | Soluble | |
| Ethanol | Sparingly soluble | |
| Water | 0.091 g/100mL | |
| Dichloromethane | Very slightly soluble | |
| Hexane | Very slightly soluble | |
| Toluene | Very slightly soluble |
Table 2: Physicochemical Properties of Nebivolol
| Property | Value | Source |
| Molecular Weight | 405.4 g/mol (base) | |
| pKa | 8.13 | |
| logP | 4.183 | |
| BCS Class | Class II (High Permeability, Low Solubility) |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol is suitable for preparing a concentrated stock of Nebivolol hydrochloride for subsequent dilution in aqueous media for in vitro assays.
Materials:
-
Nebivolol hydrochloride powder
-
100% Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of Nebivolol hydrochloride powder in a sterile microcentrifuge tube. For example, to prepare a 10 mM stock solution, weigh 4.42 mg of Nebivolol HCl (MW: 441.9 g/mol ) for a final volume of 1 mL.
-
Solvent Addition: Add the calculated volume of 100% DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Ensure the solution is clear before proceeding.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. Fresh DMSO should be used as moisture can reduce solubility.
Safety Precaution: Handle DMSO with appropriate personal protective equipment (gloves, lab coat, safety glasses) as it can facilitate the absorption of substances through the skin.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the DMSO stock solution into an aqueous cell culture medium for treating cells in vitro.
Materials:
-
Nebivolol hydrochloride stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics as required for your cell line.
-
Sterile tubes for dilution.
Procedure:
-
Thawing: Thaw an aliquot of the Nebivolol stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.
-
Tip: It is recommended to perform intermediate dilutions to ensure accuracy. For instance, first, dilute the 10 mM stock 1:100 in the medium to get a 100 µM intermediate solution, then dilute this 1:10 to get the final 10 µM concentration.
-
-
DMSO Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of Nebivolol working solution. This is crucial as DMSO can have biological effects on its own. The final DMSO concentration should typically be kept below 0.5% (v/v).
-
Application: Add the prepared working solutions (and vehicle control) to the cells. Studies have shown that Nebivolol induces dose-dependent NO production in the heart, with statistically significant effects observed at concentrations as low as 10⁻⁷ mol/L (100 nM).
-
Incubation: Incubate the cells for the desired experimental duration.
Visualizations
Signaling Pathway of Nebivolol
Caption: Dual signaling pathway of Nebivolol.
Experimental Workflow for In Vitro Dissolution and Cell Treatment
Caption: Workflow for Nebivolol preparation and cell treatment.
References
Troubleshooting & Optimization
Technical Support Center: Nebentan Potassium Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the solubility of Nebentan potassium in preparation for in vivo studies.
Troubleshooting Guide
Researchers may encounter difficulties in dissolving this compound for in vivo experiments. This guide provides a systematic approach to troubleshoot and overcome these solubility challenges.
Problem: this compound does not dissolve in aqueous buffers.
This is a common issue for complex organic molecules. The following workflow can help identify a suitable solvent system.
Technical Support Center: Overcoming Poor Bioavailability of Nebentan Potassium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor bioavailability of Nebentan potassium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound (also known as YM598) is a potent and selective non-peptide antagonist of the endothelin A (ETA) receptor.[1][2] Endothelin-1 (ET-1) is a potent vasoconstrictor, and by blocking its action at the ETA receptor, this compound can induce vasodilation and may have therapeutic applications in cardiovascular diseases, neoplasms, and nervous system diseases.[1]
Q2: My in vivo experiments with this compound show low and variable plasma concentrations. What are the likely causes?
Low and variable oral bioavailability is often attributed to two main factors: poor aqueous solubility and/or low intestinal permeability.[3] For this compound, its complex chemical structure might contribute to these issues. The potassium salt form is intended to improve solubility, but this may not be sufficient for adequate absorption in the gastrointestinal tract.[4]
Q3: What are the initial steps to diagnose the cause of poor bioavailability for this compound?
A systematic approach is crucial. First, determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8). Second, assess its intestinal permeability, for example, by using an in vitro Caco-2 cell monolayer assay. The results from these experiments will help classify the compound according to the Biopharmaceutics Classification System (BCS) and guide the selection of an appropriate bioavailability enhancement strategy.
Q4: What are the main strategies to improve the oral bioavailability of a compound like this compound?
There are several established formulation strategies to enhance the bioavailability of poorly soluble and/or permeable drugs. These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug by micronization or nanosizing can improve the dissolution rate.
-
Amorphous Formulations: Converting the crystalline form of the drug to a more soluble amorphous form, often stabilized in a polymer matrix (solid dispersions), can enhance solubility.
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and take advantage of lipid absorption pathways.
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
-
Use of Excipients: Incorporating surfactants, co-solvents, or permeation enhancers into the formulation can improve solubility and/or permeability.
Troubleshooting Guides
Guide 1: Troubleshooting Low Aqueous Solubility of this compound
If you are experiencing issues with the dissolution and solubility of this compound in your experiments, follow this guide.
Problem: this compound precipitates out of solution in aqueous buffers or simulated intestinal fluids.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low aqueous solubility.
Experimental Protocols:
-
Protocol 1: pH-Solubility Profiling
-
Prepare a series of buffers at pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid).
-
Add an excess amount of this compound to each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
-
Protocol 2: Screening for Solubilizing Excipients
-
Prepare stock solutions of various excipients (e.g., Tween 80, Cremophor EL, Soluplus®, Poloxamer 188, PEG 400) in a relevant aqueous buffer.
-
Add a fixed amount of this compound to each excipient solution.
-
Follow steps 3-5 from Protocol 1 to determine the solubility enhancement provided by each excipient.
-
Data Presentation:
Table 1: Hypothetical Solubility of this compound in Different Media
| Medium | pH | Solubility (µg/mL) |
| Deionized Water | ~7.0 | 15.2 |
| Simulated Gastric Fluid (pH 1.2) | 1.2 | 25.8 |
| Simulated Intestinal Fluid (pH 6.8) | 6.8 | 10.5 |
| SIF + 1% Tween 80 | 6.8 | 150.7 |
| SIF + 5% Soluplus® | 6.8 | 210.3 |
Guide 2: Improving Low Permeability of this compound
If solubility is adequate but bioavailability remains low, poor intestinal permeability may be the culprit.
Problem: Low apparent permeability coefficient (Papp) in in vitro cell-based assays (e.g., Caco-2).
Strategies and Signaling Pathways:
Poor permeability can sometimes be addressed by formulations that interact with the intestinal epithelium. For instance, some lipid-based formulations can modulate tight junctions or be taken up by enterocytes.
Caption: Logical workflow for addressing low intestinal permeability.
Experimental Protocol:
-
Protocol 3: Bidirectional Caco-2 Permeability Assay
-
Seed Caco-2 cells on permeable Transwell® inserts and culture for 21-25 days to form a differentiated monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
For apical-to-basolateral (A-to-B) transport, add this compound solution to the apical (donor) chamber and fresh medium to the basolateral (receiver) chamber.
-
For basolateral-to-apical (B-to-A) transport, add this compound to the basolateral chamber and fresh medium to the apical chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, take samples from the receiver chamber and replace with fresh medium.
-
Analyze the concentration of this compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp (B-to-A) / Papp (A-to-B).
-
Data Presentation:
Table 2: Hypothetical Pharmacokinetic Parameters of Different this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 150 ± 35 | 2.0 | 650 ± 120 | 100 (Reference) |
| Micronized Suspension | 10 | 320 ± 60 | 1.5 | 1450 ± 250 | 223 |
| Solid Dispersion (1:5 with Soluplus®) | 10 | 680 ± 110 | 1.0 | 3500 ± 480 | 538 |
| SEDDS Formulation | 10 | 850 ± 150 | 0.75 | 4200 ± 600 | 646 |
Visualization of a Bioavailability Enhancement Mechanism
A Self-Emulsifying Drug Delivery System (SEDDS) is a promising approach for compounds that are poorly water-soluble.
Caption: Mechanism of bioavailability enhancement by SEDDS.
References
Technical Support Center: Nebentan Potassium Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Nebentan potassium, potential degradation products, and troubleshooting for related analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns?
A1: this compound (also known as YM598) is a potent and selective non-peptide endothelin ETA receptor antagonist.[1] As with many complex organic molecules, its stability can be compromised by environmental factors such as pH, oxygen, light, and temperature. The primary concerns involve hydrolysis, oxidation, and photodegradation, which can lead to a loss of potency and the formation of unknown impurities.[2][3]
Q2: What are the most common degradation pathways for pharmaceutical potassium salts like this compound?
A2: While specific pathways for this compound require experimental elucidation, analogous potassium salt compounds are susceptible to several common degradation routes:
-
Hydrolysis: Many drug substances are susceptible to hydrolysis across a wide range of pH values.[3][4] For compounds with ester or amide functionalities, these groups are often the primary sites of hydrolytic cleavage.
-
Oxidation: Auto-oxidation can occur, especially if the molecule has electron-rich moieties. This process can be catalyzed by trace metals or initiated by peroxides. For example, studies on losartan potassium showed significant degradation in the presence of hydrogen peroxide.
-
Photodegradation: Exposure to UV or visible light can induce photolytic reactions, leading to the formation of unique degradation products. It is crucial to handle and store this compound with appropriate light protection.
Q3: How can I develop a stability-indicating analytical method for this compound?
A3: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. The development process typically involves:
-
Forced Degradation Studies: Subjecting a solution or solid form of this compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.
-
Chromatographic Separation: Using a technique like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate the intact API from all generated degradants.
-
Method Validation: Validating the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
Troubleshooting Guides
Issue 1: Poor Mass Balance in Forced Degradation Studies
-
Symptom: The sum of the assay of this compound and the percentage of all known and unknown degradation products is significantly less than 100%.
-
Possible Causes & Solutions:
-
Co-eluting Peaks: A degradant may be co-eluting with the parent peak or another peak.
-
Solution: Modify the HPLC method. Adjust the mobile phase composition, gradient slope, column temperature, or change the column stationary phase to improve resolution.
-
-
Non-UV Active Degradants: Some degradation products may lack a chromophore and will not be detected by a standard UV detector.
-
Solution: Employ a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS) in parallel with the UV detector.
-
-
Volatile Degradants: Degradation may have produced volatile impurities that are lost during sample preparation.
-
Solution: Use Gas Chromatography (GC) with headspace analysis if volatile products are suspected.
-
-
Precipitation: Degradants may have precipitated out of the sample solution.
-
Solution: Visually inspect samples for particulates. If observed, investigate the solubility of potential degradants and adjust the sample diluent if necessary.
-
-
Issue 2: Inconsistent Degradation Profile Under Oxidative Stress
-
Symptom: Reproducibility of degradation percentage is poor when using hydrogen peroxide.
-
Possible Causes & Solutions:
-
Catalysis by Metal Ions: Trace metal ions in glassware or reagents can catalyze oxidative degradation, leading to variable results.
-
Solution: Use metal-free labware or add a chelating agent like EDTA to the reaction mixture to sequester metal ions.
-
-
Decomposition of Oxidizing Agent: The oxidizing agent (e.g., H₂O₂) may be decomposing over the course of the experiment.
-
Solution: Prepare the oxidizing agent solution fresh for each experiment and verify its concentration.
-
-
Reaction Kinetics: The reaction may be very fast, leading to significant variability with minor changes in timing.
-
Solution: Perform the experiment at a lower temperature to slow down the reaction rate, and ensure precise timing for sample quenching and analysis.
-
-
Quantitative Data Summary
The following table summarizes hypothetical data from a forced degradation study on this compound. This serves as an example for presenting experimental results.
| Stress Condition | Time (hours) | This compound Assay (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Total Impurities (%) | Mass Balance (%) |
| 0.1 M HCl | 24 | 92.5 | 4.8 (DP-H1) | 1.1 (DP-H2) | 7.3 | 99.8 |
| 0.1 M NaOH | 8 | 85.1 | 10.2 (DP-B1) | 3.5 (DP-B2) | 14.5 | 99.6 |
| 10% H₂O₂ | 4 | 88.3 | 8.9 (DP-O1) | Not Detected | 11.2 | 99.5 |
| Thermal (80°C) | 72 | 96.2 | 1.5 (DP-T1) | Not Detected | 3.6 | 99.8 |
| Photolytic (ICH Q1B) | 48 | 94.7 | 3.1 (DP-P1) | 1.0 (DP-P2) | 5.1 | 99.8 |
Experimental Protocols
Protocol 1: Forced Degradation by Hydrolysis
-
Preparation of Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis:
-
Pipette 5 mL of the stock solution into a 10 mL volumetric flask.
-
Add 5 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Incubate the flask in a water bath at 60°C.
-
Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH and dilute with mobile phase to the target analytical concentration.
-
-
Base Hydrolysis:
-
Follow the same procedure as acid hydrolysis, but use 0.2 M NaOH for degradation and 0.1 M HCl for neutralization.
-
-
Analysis: Analyze the stressed samples by a validated stability-indicating HPLC method alongside a non-degraded reference solution.
Protocol 2: Stability-Indicating HPLC-UV Method
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
Mandatory Visualizations
References
Troubleshooting unexpected results in Nebentan potassium experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Nebentan potassium.
FAQs: General Questions
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is an investigational drug with a dual mechanism of action. It primarily functions as a selective blocker of the Kv7.2/7.3 potassium channel, which is crucial for neuronal excitability. Additionally, it exhibits secondary antagonistic effects on the angiotensin II receptor type 1 (AT1R), potentially influencing cardiovascular and renal pathways. This dual activity can lead to complex biological responses, and understanding both mechanisms is key to interpreting experimental results.
Q2: What are the expected in vitro effects of this compound?
A2: In vitro, this compound is expected to decrease the activity of Kv7.2/7.3 channels, leading to membrane depolarization and increased neuronal excitability. In cell lines expressing AT1 receptors, it is expected to block angiotensin II-induced signaling, such as calcium mobilization and ERK phosphorylation.
Q3: In which solvents should this compound be dissolved?
A3: this compound is soluble in DMSO for stock solutions (up to 50 mM) and can be further diluted in aqueous buffer or cell culture medium. It is recommended to keep the final DMSO concentration below 0.1% in all cellular assays to avoid solvent-induced artifacts.
Troubleshooting Guide: Unexpected In Vitro Results
Issue 1: Inconsistent or Noisy Readings in Electrophysiology Experiments
Q: I am using whole-cell patch-clamp to study the effect of this compound on Kv7.2/7.3 channels, but my recordings are noisy and the seal is unstable after drug application. What could be the cause?
A: This is a common issue in patch-clamp electrophysiology.[1][2] Several factors could be contributing to the problem:
-
Pipette or Seal Issues: The drug vehicle (e.g., DMSO) might affect the integrity of your giga-seal.[3] Ensure the final concentration of any solvent is minimal. Debris in the pipette solution can also block the tip.[1]
-
Electrical Noise: External electrical equipment can introduce noise. Ensure your Faraday cage is properly grounded and try to identify and turn off any non-essential equipment nearby.[2]
-
Vibrations: Even minor vibrations from foot traffic or building systems can destabilize a patch. Ensure your anti-vibration table is functioning correctly.
-
Solution Stability: Ensure that this compound is fully dissolved in your external solution and does not precipitate upon dilution. Precipitates can interfere with the patch integrity.
Here is a logical workflow to diagnose the source of instability in your patch-clamp experiment:
Troubleshooting workflow for unstable patch-clamp recordings.
Issue 2: High Background Signal in Cell-Based Fluorescence Assays
Q: I am performing a fluo-4 calcium mobilization assay to test the AT1R antagonist activity of this compound, but the baseline fluorescence is very high in all wells, even before adding angiotensin II.
A: High background fluorescence can obscure the signal from your analyte and is often caused by issues with the dye, the cells, or the assay medium.
-
Incomplete Dye Hydrolysis: AM ester dyes need to be cleaved by intracellular esterases to become active and fluorescent. If this process is incomplete, the dye can leak out of the cells or remain in the extracellular space, contributing to background noise. Ensure you are following the recommended incubation time and temperature for dye loading.
-
Cell Health: Unhealthy or dying cells can have compromised membrane integrity, leading to uncontrolled calcium influx and high baseline fluorescence. Check cell viability and ensure you are using cells at an appropriate passage number and confluency.
-
Autofluorescent Compounds: Some components in standard cell culture media, like phenol red and riboflavin, are autofluorescent. For fluorescence-based assays, it is best to use a phenol red-free medium or a balanced salt solution (like HBSS) during the experiment.
-
Suboptimal Dye Concentration: Using too high a concentration of the fluorescent dye can lead to increased background signal.
Data Presentation: Optimizing Fluo-4 AM Concentration
| Fluo-4 AM Conc. | Baseline Fluorescence (RFU) | Peak Ang II Response (RFU) | Signal-to-Background Ratio |
| 1 µM | 1500 | 6000 | 4.0 |
| 2 µM | 2200 | 13200 | 6.0 |
| 4 µM | 4500 | 15750 | 3.5 |
| 8 µM | 9800 | 19600 | 2.0 |
RFU: Relative Fluorescence Units. The table indicates that 2 µM is the optimal concentration for this specific cell line and assay conditions.
Issue 3: this compound Shows Weaker-Than-Expected Potency
Q: The IC50 value I'm measuring for this compound's block of Kv7.2/7.3 channels is significantly higher than the literature value. What could be the reason for this discrepancy?
A: Several factors can lead to an apparent decrease in drug potency:
-
Drug Adsorption: this compound, being a lipophilic compound, might adsorb to plasticware, especially at low concentrations. Using low-adsorption plates and tubes can mitigate this issue.
-
Presence of Serum: If you are performing your assay in the presence of fetal bovine serum (FBS), the drug can bind to albumin and other serum proteins, reducing its free concentration and thus its apparent potency. It is advisable to conduct initial characterizations in serum-free media.
-
Cell Passage Number: The expression level of ion channels can change as cells are passaged. High passage numbers might lead to lower channel expression and a rightward shift in the dose-response curve.
-
Incorrect Holding Potential: In electrophysiology, the blocking efficacy of some channel blockers can be voltage-dependent. Ensure your holding potential is consistent with the reference protocol.
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Electrophysiology
This protocol describes how to measure the inhibitory effect of this compound on Kv7.2/7.3 channels expressed in HEK293 cells.
-
Cell Preparation: Plate HEK293 cells stably expressing Kv7.2/7.3 onto glass coverslips 24-48 hours before the experiment.
-
Solutions:
-
Internal Solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.3 with KOH.
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
-
Recording:
-
Obtain a whole-cell patch configuration with a pipette resistance of 3-5 MΩ.
-
Hold the cell at -80 mV.
-
Apply a voltage step protocol to elicit Kv7.2/7.3 currents (e.g., step to -20 mV for 500 ms).
-
Establish a stable baseline current for at least 3 minutes.
-
Perfuse the cell with the external solution containing various concentrations of this compound (0.1, 1, 10, 100 µM).
-
Measure the steady-state current at the end of the depolarizing step.
-
-
Data Analysis: Calculate the percentage of current inhibition at each concentration and fit the data to a Hill equation to determine the IC50 value.
Protocol 2: Calcium Mobilization Assay
This protocol is for measuring the antagonist effect of this compound on the AT1 receptor.
-
Cell Preparation: Plate CHO cells stably expressing the human AT1 receptor into a black, clear-bottom 96-well plate. Grow to 90-95% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (2 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove cell culture medium and add 100 µL of loading buffer to each well.
-
Incubate for 60 minutes at 37°C.
-
Wash the plate twice with 100 µL of HBSS.
-
-
Assay Procedure:
-
Add 50 µL of HBSS containing the desired concentration of this compound or control vehicle to the wells.
-
Incubate for 15 minutes at room temperature.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Measure baseline fluorescence for 10 seconds.
-
Add 50 µL of angiotensin II (final concentration equal to EC80) to stimulate the cells.
-
Measure the fluorescence signal for at least 90 seconds.
-
-
Data Analysis: Determine the inhibitory effect of this compound by comparing the peak fluorescence response in its presence to the control response. Calculate the IC50 from a dose-response curve.
Mandatory Visualizations
Proposed dual-action signaling pathway of this compound.
General experimental workflow for in vitro dose-response studies.
References
Optimizing Nebentan potassium dosage to minimize off-target effects
Technical Support Center: Optimizing Nebentan Potassium Dosage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize this compound dosage and minimize off-target effects during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective endothelin receptor antagonist, with a much higher affinity for the endothelin A (ETA) receptor subtype than the endothelin B (ETB) receptor.[1] By blocking the ETA receptor, this compound inhibits the vasoconstrictive and proliferative effects of endothelin-1 (ET-1).[1]
Q2: What are the known off-target effects associated with endothelin receptor antagonists like this compound?
A2: Clinical and preclinical studies of endothelin receptor antagonists (ERAs) have identified several potential off-target effects. The main adverse effects reported are hepatic transaminitis (liver injury), peripheral edema, and anemia.[2][3][4] It is crucial to monitor for these effects during your experiments.
Q3: How can I determine the optimal concentration of this compound for my in vitro experiments?
A3: The optimal concentration should be determined by performing a dose-response experiment. This involves treating your cells with a range of this compound concentrations to identify the lowest concentration that elicits the desired biological effect without causing significant cytotoxicity. A common starting point is a logarithmic dilution series (e.g., 1 nM to 100 µM).
Q4: I am observing cytotoxicity at concentrations where I expect to see a specific antagonist effect. What could be the cause?
A4: This could be due to several factors:
-
High sensitivity of the cell line: Some cell lines are inherently more sensitive to certain compounds.
-
Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level, typically below 0.1%.
-
Compound instability: The compound may be degrading in the culture medium, leading to toxic byproducts.
-
Off-target effects: At higher concentrations, the compound may be interacting with other cellular targets, leading to toxicity.
It is recommended to perform a vehicle control experiment to rule out solvent toxicity and to test a narrower and lower concentration range of this compound.
Q5: My dose-response curve is not sigmoidal. How should I interpret these results?
A5: A non-sigmoidal dose-response curve can indicate complex biological responses. For instance, a U-shaped or biphasic curve might suggest that at higher concentrations, off-target effects are counteracting the primary effect or inducing a different cellular response. In such cases, it is important to carefully evaluate the different phases of the curve and consider additional assays to investigate the underlying mechanisms.
Troubleshooting Guides
Guide 1: Inconsistent Results in Receptor Binding Assays
| Problem | Possible Cause | Troubleshooting Steps |
| High background noise | Non-specific binding of the radioligand to filters or plates. | - Use filter plates and labware with low protein binding properties.- Optimize wash steps by increasing the number of washes or using a colder wash buffer.- Include blocking agents like bovine serum albumin (BSA) in the assay buffer. |
| Low specific binding | - Poor quality of the membrane preparation.- Degraded radioligand. | - Ensure proper homogenization and washing of cell membranes to remove interfering substances.- Titrate the amount of membrane protein used in the assay.- Check the purity and age of the radioligand. |
| Inconsistent IC50 values | - Pipetting errors.- Variation in incubation times. | - Use calibrated pipettes and practice consistent pipetting techniques.- Ensure precise and consistent incubation times for all samples. |
Guide 2: Unexpected Results in Cell-Based Functional Assays
| Problem | Possible Cause | Troubleshooting Steps |
| No observable antagonist effect | - Low receptor expression in the cell line.- Insufficient drug concentration. | - Verify the expression of the ETA receptor in your cell line using techniques like qPCR or western blotting.- Expand the concentration range of this compound in your dose-response experiment. |
| High variability between replicate wells | - Uneven cell seeding.- Edge effects in the microplate. | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the microplate, or fill them with media to maintain humidity. |
| Cell morphology changes or cell death | - Cytotoxicity of this compound or the solvent. | - Perform a cell viability assay (e.g., MTT or LDH release assay) in parallel with your functional assay.- Run a solvent control to assess the toxicity of the vehicle. |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound for illustrative purposes. Researchers should generate their own data for their specific experimental systems.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Binding Affinity (Ki) |
| Endothelin Receptor A (ETA) | 0.5 nM |
| Endothelin Receptor B (ETB) | 500 nM |
Table 2: IC50 Values of this compound in Different Cell Lines
| Cell Line | Assay Type | IC50 Value |
| Human Aortic Smooth Muscle Cells | Calcium Mobilization Assay | 2.5 nM |
| CHO-K1 cells expressing human ETA | β-arrestin Recruitment Assay | 1.8 nM |
| HepG2 (Human Liver Cancer Cell Line) | Cytotoxicity Assay (MTT) | > 50 µM |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for ETA Receptor
Objective: To determine the binding affinity (Ki) of this compound for the ETA receptor.
Materials:
-
Cell membranes from a cell line overexpressing the human ETA receptor.
-
[¹²⁵I]-ET-1 (Radioligand).
-
Unlabeled ET-1 (for non-specific binding).
-
This compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filter mats.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, cell membranes, [¹²⁵I]-ET-1 (at a concentration close to its Kd), and either vehicle, unlabeled ET-1 (for non-specific binding), or varying concentrations of this compound.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filter mat using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Measure the radioactivity in each filter using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vitro Hepatotoxicity Assay
Objective: To assess the potential of this compound to cause liver cell injury.
Materials:
-
HepaRG or primary human hepatocytes.
-
Culture medium.
-
This compound.
-
Positive control (e.g., a known hepatotoxic drug).
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit.
Procedure:
-
Seed HepaRG cells or primary human hepatocytes in a 96-well plate and allow them to attach and form a monolayer.
-
Prepare serial dilutions of this compound and the positive control in the culture medium.
-
Replace the existing medium with the medium containing the different drug concentrations. Include a vehicle control.
-
Incubate the cells for 24-48 hours.
-
At the end of the incubation period, collect the cell culture supernatant.
-
Measure the LDH activity in the supernatant according to the manufacturer's instructions for the LDH assay kit.
-
Lyse the remaining cells to determine the maximum LDH release.
-
Calculate the percentage of cytotoxicity for each concentration by comparing the LDH release in the treated wells to the maximum LDH release.
Visualizations
Caption: ETA Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: A logical workflow for optimizing this compound dosage in preclinical studies.
References
- 1. rpsg.org.uk [rpsg.org.uk]
- 2. Clinical Adverse Effects of Endothelin Receptor Antagonists: Insights From the Meta-Analysis of 4894 Patients From 24 Randomized Double-Blind Placebo-Controlled Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Adverse Effects of Endothelin Receptor Antagonists: Insights From the Meta‐Analysis of 4894 Patients From 24 Randomized Double‐Blind Placebo‐Controlled Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of Nebentan potassium
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Nebentan potassium. It specifically addresses the challenges posed by batch-to-batch variability to ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as YM598, is a potent and selective non-peptide antagonist of the endothelin A (ETA) receptor.[1] Endothelin-1 (ET-1), a powerful vasoconstrictor, exerts its effects by binding to ETA and ETB receptors.[2] this compound selectively blocks the ETA receptor, thereby inhibiting the downstream signaling pathways that lead to vasoconstriction and cell proliferation.[1][3] This makes it a valuable tool for studying the physiological and pathological roles of the ET-1/ETA receptor axis.
Q2: We are observing different levels of efficacy between different lots of this compound. Why is this happening?
Batch-to-batch variability is a known challenge in the manufacturing of pharmaceutical compounds.[4] For a synthetic small molecule like this compound, this variability can arise from several factors during the manufacturing process, including:
-
Purity Profile: The presence of different levels and types of impurities can affect the compound's activity.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), which can have different solubilities and bioavailabilities.
-
Residual Solvents: Varying types and amounts of residual solvents from the synthesis and purification steps can impact the compound's properties.
-
Degradation Products: Improper storage or handling can lead to the formation of degradation products that may interfere with the compound's function.
Q3: How can we ensure the consistency of our results when using different batches of this compound?
To mitigate the impact of batch-to-batch variability, it is crucial to implement rigorous quality control measures upon receiving a new batch. We recommend the following:
-
Certificate of Analysis (CoA) Review: Always request and carefully review the CoA for each batch. Pay close attention to purity, impurity profile, and any other specified quality attributes.
-
In-house Quality Control: Perform your own analytical testing to confirm the identity and purity of the compound. Techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended.
-
Functional Qualification: Before initiating large-scale experiments, qualify each new batch in a small-scale functional assay to determine its potency (e.g., IC50 value). This will allow you to normalize the concentration used in your experiments based on the activity of the specific batch.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues that may arise from batch-to-batch variability of this compound.
Issue 1: Reduced or No Antagonist Activity Observed
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incorrect Concentration | - Verify the correct molecular weight was used for concentration calculations. - Ensure the compound is fully dissolved. This compound is soluble in DMSO. |
| Compound Degradation | - Check the storage conditions. Store the compound as recommended on the datasheet. - Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles. |
| Low Purity of the Batch | - Review the Certificate of Analysis (CoA) for the purity value. - Perform in-house purity analysis using HPLC. |
| Inactive Batch | - Qualify the new batch by determining its IC50 in a functional assay and compare it to previous active batches. |
Issue 2: Inconsistent Results Between Experiments Using Different Batches
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Different Potency of Batches | - Do not assume the same potency between batches. - Determine the IC50 for each batch and adjust the experimental concentration accordingly. |
| Variability in Experimental Assay | - Ensure all other experimental parameters are consistent. - Include a positive control (a previously validated batch of this compound, if available) and a negative control in every experiment. |
| Differences in Impurity Profiles | - Analyze the impurity profiles of different batches using HPLC or LC-MS. - If significant differences are observed, consider the potential off-target effects of the impurities. |
Data Presentation
The following table provides a hypothetical example of how to summarize quality control data for different batches of this compound. This will aid in identifying potential sources of variability.
| Batch Number | Purity (by HPLC) | Major Impurity (%) | IC50 (nM) in Calcium Flux Assay |
| Batch A | 99.5% | 0.3% | 1.2 |
| Batch B | 98.2% | 1.1% | 5.8 |
| Batch C | 99.1% | 0.5% | 1.5 |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of this compound.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 50 µg/mL with Mobile Phase A.
-
-
Analysis:
-
Inject 10 µL of the sample.
-
Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.
-
Protocol 2: Functional Potency Determination by Calcium Flux Assay
This protocol describes a method to determine the IC50 value of this compound by measuring its ability to inhibit endothelin-1-induced calcium mobilization in cells expressing the ETA receptor.
-
Cell Culture:
-
Culture cells stably expressing the human ETA receptor (e.g., CHO-K1 or HEK293 cells) in appropriate media.
-
-
Calcium Indicator Loading:
-
Plate the cells in a 96-well black, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add the diluted compound to the cells and incubate for 15-30 minutes.
-
-
ET-1 Stimulation and Measurement:
-
Add a solution of Endothelin-1 (ET-1) at a concentration that elicits a submaximal response (EC80).
-
Immediately measure the change in fluorescence intensity using a fluorescence plate reader.
-
-
Data Analysis:
-
Normalize the fluorescence response to the control (ET-1 alone).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualization
Endothelin A (ETA) Receptor Signaling Pathway
Caption: Endothelin A (ETA) receptor signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for Batch-to-Batch Variability
Caption: A logical workflow for qualifying and troubleshooting new batches of this compound.
References
Nebentan potassium interference with common laboratory assays
Disclaimer: As of late 2025, there is no publicly available scientific literature detailing a compound named "Nebentan potassium" or its interference with common laboratory assays. Therefore, this technical support guide uses Spironolactone , a well-documented medication known to cause laboratory interference, as a representative example to illustrate the format and content requested. The principles and troubleshooting strategies outlined here are broadly applicable to investigating potential drug interferences with laboratory assays.
Technical Support Center: Spironolactone Interference
This guide provides troubleshooting information and frequently asked questions regarding the interference of Spironolactone and its metabolites with common laboratory assays.
Frequently Asked Questions (FAQs)
Q1: Which laboratory assays are known to be affected by Spironolactone?
A1: Spironolactone and its active metabolite, canrenone, are structurally similar to endogenous steroid hormones. This similarity can lead to cross-reactivity in various immunoassays. Documented interferences include:
-
Digoxin Immunoassays: This is the most well-documented interference. Spironolactone can cause both falsely elevated (positive interference) and falsely lowered (negative interference) digoxin levels, depending on the specific assay method.[1][2][3][4]
-
Steroid Hormone Assays: Assays for steroid hormones such as androstenedione, progesterone, and potentially cortisol can be affected.[5] For example, falsely elevated androstenedione levels have been observed in patients taking Spironolactone when using certain assay kits.
-
17-hydroxyprogesterone (17OHP) Assays: Spironolactone has been shown to cross-react in some 17OHP immunoassays, potentially leading to false-positive results for congenital adrenal hyperplasia (CAH) screening.
Q2: What is the mechanism of Spironolactone interference?
A2: The primary mechanism is analytical cross-reactivity . Immunoassays rely on antibodies that bind to a specific target molecule (analyte). Due to the structural similarity between Spironolactone/its metabolites and the target analyte (e.g., digoxin, steroid hormones), the assay's antibodies may mistakenly bind to the drug, leading to an inaccurate measurement of the intended analyte. The degree of interference is highly dependent on the specificity of the antibody used in the particular assay kit.
Q3: Does the type of immunoassay platform matter?
A3: Yes, the assay method and platform are critical. For example, in digoxin testing, fluorescence polarization immunoassays (FPIA) have shown false elevations, while some microparticle enzyme immunoassays (MEIA) have shown false depressions in the presence of Spironolactone. In contrast, chemiluminescent immunoassays (CLIA) and newer LOCI (Luminescent Oxygen Channeling Immunoassay) methods have been shown to be less susceptible to this interference.
Q4: How can we mitigate or avoid this interference?
A4: Several strategies can be employed:
-
Alternative Assay Methods: If interference is suspected, use an alternative assay method known to be less affected. For digoxin, this could mean switching from an FPIA or MEIA to a CLIA or a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which offers higher specificity.
-
Measure a Different Form of the Analyte: For digoxin, measuring the "free" digoxin concentration instead of the "total" concentration can help eliminate the interference, as Spironolactone and its metabolites are highly protein-bound.
-
Drug Discontinuation: If clinically feasible, temporarily discontinuing Spironolactone and re-testing can confirm interference.
-
Communication with the Laboratory: It is crucial for clinicians to inform the laboratory if a patient is taking Spironolactone when ordering tests for potentially affected analytes like digoxin or certain steroids.
Troubleshooting Guides
Issue: Unexpectedly high or low digoxin levels in a patient taking Spironolactone.
Possible Cause: Interference from Spironolactone or its metabolites with the digoxin immunoassay.
Troubleshooting Steps:
-
Verify the Assay Method: Check with the laboratory to confirm the type of immunoassay used (e.g., FPIA, MEIA, CLIA).
-
Consult Assay-Specific Literature: Review the manufacturer's documentation for the specific digoxin kit regarding known cross-reactants.
-
Recommend an Alternative Test:
-
Request the sample be re-analyzed using a different method, preferably a chemiluminescent assay (CLIA) or mass spectrometry (LC-MS/MS).
-
Request a "free digoxin" measurement, as this is less likely to be affected by the protein-bound Spironolactone.
-
-
Clinical Correlation: Evaluate if the reported digoxin level aligns with the patient's clinical presentation. A lack of correlation is a strong indicator of assay interference.
Issue: Elevated androstenedione or progesterone results in a patient on Spironolactone.
Possible Cause: Cross-reactivity of Spironolactone or its metabolites in the steroid immunoassay.
Troubleshooting Steps:
-
Review Patient Medication: Confirm the patient is taking Spironolactone, as this is a known interferent for some steroid assays.
-
Check Assay Specificity: Different immunoassay kits for the same hormone can have varying levels of cross-reactivity. The Siemens Coat-A-Count assay for androstenedione, for instance, has been reported to be affected.
-
Consider Temporary Discontinuation: If medically appropriate, discuss with the clinician the possibility of pausing Spironolactone treatment for a period and then repeating the hormone measurement to see if the levels normalize.
-
Alternative Analytical Method: For definitive results, consider analysis by a reference method such as LC-MS/MS, which is not prone to antibody cross-reactivity.
Data on Spironolactone Interference with Digoxin Assays
The following table summarizes the bidirectional (positive and negative) interference of Spironolactone and its metabolites on various digoxin immunoassays.
| Assay Type | Interfering Compound(s) | Observed Effect on Digoxin Measurement | Reference(s) |
| Fluorescence Polarization Immunoassay (FPIA) | Spironolactone, Canrenone, Potassium Canrenoate | Falsely elevated digoxin levels (Positive Interference) | |
| Microparticle Enzyme Immunoassay (MEIA) | Spironolactone, Canrenone, Potassium Canrenoate | Falsely lowered digoxin levels (Negative Interference) | |
| Chemiluminescent Immunoassay (CLIA) | Spironolactone, Canrenone, Potassium Canrenoate | No significant interference observed | |
| LOCI Digoxin Immunoassay | Spironolactone, Canrenone, Potassium Canrenoate | Virtually free from interference | |
| Enzyme Multiplied Immunoassay Technique (Emit) | Spironolactone, Canrenone | Can show positive bias (falsely elevated) | |
| Radioimmunoassay (RIA) | Spironolactone and its metabolites | Can show positive bias (falsely elevated) |
Experimental Protocols
Protocol: Testing for Drug Interference in an Immunoassay
This protocol outlines a general workflow to investigate if a compound (e.g., Spironolactone) interferes with an immunoassay.
Objective: To determine if the presence of a test compound affects the accuracy of an immunoassay for a specific analyte.
Materials:
-
Drug-free serum or plasma pool.
-
Test compound (e.g., Spironolactone) at various concentrations.
-
Analyte of interest (e.g., Digoxin) at known concentrations (low, medium, high).
-
The immunoassay kit and instrument being investigated.
-
Calibrators and controls for the assay.
Methodology:
-
Preparation of Spiked Samples:
-
Create a baseline serum pool by testing drug-free serum for the analyte to ensure it is negative or at a known low level.
-
Prepare a high-concentration stock solution of the test compound (Spironolactone) in a suitable solvent (e.g., DMSO), and then dilute it into the drug-free serum to create a series of samples with varying concentrations of the compound.
-
Prepare separate serum pools containing low, medium, and high concentrations of the actual analyte (e.g., Digoxin).
-
Spike the analyte-containing serum pools with the various concentrations of the test compound.
-
-
Assay Procedure:
-
Run the immunoassay according to the manufacturer's instructions.
-
Analyze the following sets of samples:
-
Baseline: Drug-free serum.
-
Interference-only: Drug-free serum spiked only with the test compound at various concentrations. This checks for positive interference (cross-reactivity).
-
Analyte-only: Serum spiked only with the analyte at low, medium, and high concentrations. This establishes the expected values.
-
Analyte + Interference: Serum containing the analyte (low, medium, high) spiked with the test compound at various concentrations. This checks for both positive and negative interference.
-
-
-
Data Analysis:
-
Calculate the percent difference between the measured analyte concentration in the presence and absence of the test compound.
-
% Interference = [(Measured Value with Interferent - Expected Value) / Expected Value] * 100
-
A significant percentage difference (e.g., >10%) indicates interference.
-
Visualizations
References
- 1. Bidirectional (positive/negative) interference of spironolactone, canrenone, and potassium canrenoate on serum digoxin measurement: elimination of interference by measuring free digoxin or using a chemiluminescent assay for digoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Clinical repercussions of analytical interferences due to aldosterone antagonists in digoxin immunoassays: an assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spironolactone as a source of interference in commercial digoxin immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Managing compensatory mechanisms to Nebentan potassium treatment
This guide provides researchers, scientists, and drug development professionals with essential information for managing experiments involving Nebentan potassium, a selective endothelin receptor type A (ETA) antagonist. It includes troubleshooting advice and frequently asked questions to address common challenges, particularly those related to compensatory mechanisms.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary mechanism of action for this compound?
A: this compound is a potent, selective, and orally active non-peptide antagonist of the endothelin A (ETA) receptor.[1] The primary mechanism involves blocking the binding of endothelin-1 (ET-1), a powerful vasoconstrictor, to the ETA receptor.[1][2] These receptors are predominantly located on vascular smooth muscle cells.[3] By inhibiting this interaction, this compound prevents vasoconstriction and promotes vasodilation, leading to a decrease in blood pressure.[4]
References
Technical Support Center: Refining Animal Models for Nebentan Potassium Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining animal models for more accurate studies of Nebentan potassium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective non-peptide endothelin ETA receptor antagonist.[1] Its primary mechanism of action is to block the binding of endothelin-1 (ET-1), a potent vasoconstrictor, to the ETA receptor.[1][2] This antagonism prevents the downstream signaling that leads to vasoconstriction and cell proliferation.[1][2]
Q2: What are the most common animal models used to study the efficacy of this compound?
A2: The most common animal models are those that replicate conditions where the endothelin system is upregulated, such as pulmonary arterial hypertension (PAH) and heart failure. The monocrotaline-induced pulmonary hypertension model in rats is a widely used and well-characterized model to study the effects of endothelin receptor antagonists like this compound. Other models include those of myocardial infarction and renal disease.
Q3: What are the expected therapeutic effects of this compound in these animal models?
A3: In animal models of pulmonary hypertension, this compound is expected to reduce pulmonary vascular resistance, lower pulmonary artery pressure, and attenuate right ventricular hypertrophy. In models of heart failure, it may improve cardiac hemodynamics, reduce ventricular remodeling, and increase survival.
Troubleshooting Guide
Issue 1: Inconsistent or lack of efficacy of orally administered this compound.
-
Question: We are not observing the expected therapeutic effects after oral administration of this compound in our rat model of pulmonary hypertension. What could be the issue?
-
Answer:
-
Improper Gavage Technique: Incorrect oral gavage technique can lead to administration into the trachea instead of the esophagus, or cause stress to the animal, affecting drug absorption and overall health. Ensure that personnel are properly trained in oral gavage procedures for rats. The gavage needle should be measured externally from the tip of the nose to the last rib to ensure it reaches the stomach.
-
Vehicle Selection: The vehicle used to dissolve or suspend this compound can impact its solubility and absorption. Ensure the chosen vehicle is appropriate and does not interact with the compound. Common vehicles include water, saline, or solutions with suspending agents like carboxymethylcellulose.
-
Dosage and Pharmacokinetics: The dosage may be insufficient, or the dosing frequency may not be optimal for maintaining therapeutic plasma concentrations in rats. Review the pharmacokinetics of this compound in rats, if available, or consider conducting a pilot pharmacokinetic study to determine the optimal dosing regimen. Published studies on other orally administered drugs in rats can provide guidance on typical dosing volumes and frequencies.
-
Animal Strain and Disease Severity: The strain of the rat and the severity of the induced disease can influence the response to treatment. Ensure that the animal model is well-characterized and that the disease severity is consistent across experimental groups.
-
Issue 2: Adverse effects observed in animals treated with this compound.
-
Question: Our rats are exhibiting signs of distress (e.g., lethargy, weight loss) after chronic administration of this compound. How can we manage these adverse effects?
-
Answer:
-
Hepatotoxicity: Endothelin receptor antagonists as a class have been associated with elevated liver enzymes. If hepatotoxicity is suspected, consider monitoring liver function markers (e.g., ALT, AST) in the blood. A reduction in dosage or a change in the dosing schedule may be necessary.
-
Fluid Retention: Some endothelin receptor antagonists can cause fluid retention and edema. Monitor the animals for signs of edema, such as swelling in the limbs or abdomen. Body weight should be monitored regularly, as a sudden increase can indicate fluid retention. If this occurs, a dose reduction may be required.
-
Anemia: Anemia has been reported as a side effect of some endothelin receptor antagonists. If animals appear pale or lethargic, consider monitoring hematocrit or hemoglobin levels.
-
General Health Monitoring: Implement a comprehensive health monitoring plan for all animals. This should include daily observation for clinical signs of distress, weekly body weight measurements, and monitoring of food and water intake. Any animal showing severe signs of toxicity should be euthanized according to ethical guidelines.
-
Issue 3: High variability in experimental data.
-
Question: We are observing high variability in our measurements of right ventricular hypertrophy and hemodynamic parameters between animals in the same treatment group. How can we reduce this variability?
-
Answer:
-
Standardized Disease Induction: Ensure the method for inducing the disease (e.g., monocrotaline injection for PAH) is highly standardized. This includes the dose, route of administration, and the age and weight of the animals at the time of induction.
-
Consistent Measurement Techniques: All experimental measurements, such as right ventricular systolic pressure (RVSP) and the Fulton index (RV/[LV+S]), should be performed by trained personnel using calibrated equipment. The timing of these measurements relative to the final drug dose should also be consistent.
-
Blinding: Whenever possible, the researchers performing the experiments and analyzing the data should be blinded to the treatment groups to minimize unconscious bias.
-
Adequate Sample Size: A power analysis should be conducted during the experimental design phase to ensure an adequate number of animals per group to detect statistically significant differences.
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data based on expected outcomes from studies with ETA receptor antagonists in a rat model of monocrotaline-induced pulmonary hypertension.
Table 1: Hemodynamic Parameters in Monocrotaline-Induced Pulmonary Hypertensive Rats Treated with this compound
| Treatment Group | N | Right Ventricular Systolic Pressure (RVSP) (mmHg) | Mean Pulmonary Arterial Pressure (mPAP) (mmHg) |
| Control (Vehicle) | 10 | 25.3 ± 2.1 | 18.1 ± 1.5 |
| Monocrotaline + Vehicle | 10 | 65.8 ± 5.4 | 48.2 ± 4.1 |
| Monocrotaline + Nebentan (10 mg/kg) | 10 | 45.2 ± 3.9 | 33.5 ± 2.8 |
| Monocrotaline + Nebentan (30 mg/kg) | 10 | 35.7 ± 3.1 | 26.4 ± 2.2 |
| *Data are presented as mean ± SEM. p < 0.05 compared to Monocrotaline + Vehicle group. |
Table 2: Right Ventricular Hypertrophy in Monocrotaline-Induced Pulmonary Hypertensive Rats Treated with this compound
| Treatment Group | N | Right Ventricle Weight (mg) | Fulton Index (RV/[LV+S]) |
| Control (Vehicle) | 10 | 210 ± 15 | 0.25 ± 0.02 |
| Monocrotaline + Vehicle | 10 | 550 ± 45 | 0.62 ± 0.05 |
| Monocrotaline + Nebentan (10 mg/kg) | 10 | 380 ± 30 | 0.43 ± 0.04 |
| Monocrotaline + Nebentan (30 mg/kg) | 10 | 310 ± 25 | 0.35 ± 0.03 |
| *Data are presented as mean ± SEM. RV = Right Ventricle, LV = Left Ventricle, S = Septum. p < 0.05 compared to Monocrotaline + Vehicle group. |
Experimental Protocols
Protocol 1: Induction of Pulmonary Hypertension in Rats using Monocrotaline
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Monocrotaline (MCT)
-
Sterile 0.9% saline
-
Syringes and needles (25G)
Procedure:
-
Prepare a fresh solution of MCT in sterile saline at a concentration of 60 mg/mL.
-
Weigh each rat to determine the precise volume of MCT solution to be injected.
-
Administer a single subcutaneous injection of MCT at a dose of 60 mg/kg body weight.
-
House the rats in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Monitor the animals daily for any signs of distress.
-
Pulmonary hypertension typically develops over a period of 3-4 weeks, characterized by increased RVSP and right ventricular hypertrophy.
Protocol 2: Oral Administration of this compound by Gavage in Rats
Materials:
-
This compound
-
Appropriate vehicle (e.g., 0.5% carboxymethylcellulose in water)
-
Oral gavage needles (stainless steel, curved, with a ball tip; appropriate size for the rat's weight)
-
Syringes
Procedure:
-
Prepare the dosing solution of this compound in the chosen vehicle at the desired concentration. Ensure the solution is homogenous.
-
Weigh the rat to calculate the exact volume to be administered. The recommended volume for oral gavage in rats is typically 5-10 mL/kg.
-
Gently restrain the rat. The head and body should be in a straight line to facilitate the passage of the gavage needle.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the length to the stomach. Mark this length on the needle.
-
Moisten the tip of the gavage needle with sterile water or saline.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus until the pre-measured mark is reached. There should be no resistance. If resistance is felt, withdraw the needle and re-insert.
-
Slowly administer the solution from the syringe.
-
Gently remove the gavage needle.
-
Return the rat to its cage and monitor for any immediate signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Endothelin-1 (ET-1) signaling pathway via the ETA receptor.
Caption: Experimental workflow for studying this compound in a rat model.
References
Validation & Comparative
A Comparative Analysis of Nebentan Potassium and Bosentan in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two endothelin receptor antagonists, Nebentan potassium and Bosentan. The analysis is based on preclinical experimental data, focusing on their mechanism of action, receptor binding affinity, and in vivo efficacy. This document is intended to serve as a resource for researchers and professionals involved in drug development and cardiovascular pharmacology.
Introduction
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide implicated in the pathogenesis of various cardiovascular diseases, including pulmonary arterial hypertension (PAH). Its effects are mediated through two receptor subtypes: endothelin receptor type A (ETA) and type B (ETB). Antagonism of these receptors is a validated therapeutic strategy for PAH. This guide compares this compound, a selective ETA receptor antagonist, with Bosentan, a dual ETA and ETB receptor antagonist.
Chemical Structures
The chemical structures of this compound and Bosentan are presented below.
| Compound | Chemical Structure |
| This compound | (E)-N-(6-Methoxy-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)-2-phenylethenesulfonamide potassium salt |
| Bosentan | 4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide |
Mechanism of Action
Both this compound and Bosentan are competitive antagonists of endothelin receptors. However, they differ in their selectivity for the ETA and ETB receptor subtypes.
-
This compound is a highly selective ETA receptor antagonist. By blocking the ETA receptor, it primarily inhibits the vasoconstrictive and proliferative effects of ET-1 on vascular smooth muscle cells.
-
Bosentan is a dual endothelin receptor antagonist, meaning it blocks both ETA and ETB receptors[1]. While it also blocks the vasoconstrictive effects mediated by ETA receptors, its blockade of ETB receptors can have more complex consequences. ETB receptors on endothelial cells are involved in the clearance of ET-1 and the release of vasodilators like nitric oxide and prostacyclin.
The distinct receptor selectivity profiles of these two compounds may lead to differences in their overall pharmacological effects and side-effect profiles.
References
A Comparative Guide to Endothelin Receptor Antagonists: Ambrisentan, Bosentan, and Macitentan
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of three prominent endothelin receptor antagonists (ERAs): Ambrisentan, Bosentan, and Macitentan. The information presented is supported by experimental data to assist researchers in making informed decisions for their drug development and research endeavors.
Introduction to Endothelin Receptor Antagonists
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that mediates its effects through two G protein-coupled receptor subtypes: endothelin receptor type A (ETA) and type B (ETB).[1] Activation of ETA receptors on vascular smooth muscle cells leads to vasoconstriction and cell proliferation.[1] ETB receptors, primarily located on endothelial cells, mediate vasodilation through the release of nitric oxide and prostacyclin, and are also involved in the clearance of circulating ET-1.[2] In pathological conditions such as pulmonary arterial hypertension (PAH), the endothelin system is often upregulated, leading to sustained vasoconstriction and vascular remodeling. Endothelin receptor antagonists are a class of drugs that block the effects of ET-1 by binding to its receptors, thereby promoting vasodilation and inhibiting proliferative signaling pathways.
Comparative Efficacy Data
The following tables summarize the quantitative data on the binding affinities, functional potencies, and receptor occupancy of Ambrisentan, Bosentan, and Macitentan, providing a basis for comparing their efficacy.
Table 1: Receptor Binding Affinity and Selectivity
This table presents the inhibitor constant (Ki) values, which represent the affinity of the antagonist for the ETA and ETB receptors. A lower Ki value indicates a higher binding affinity. The selectivity ratio (ETB Ki / ETA Ki) indicates the preference of the antagonist for the ETA receptor over the ETB receptor.
| Antagonist | ETA Receptor Ki (nM) | ETB Receptor Ki (nM) | ETA Selectivity Ratio (ETB/ETA) | Reference |
| Ambrisentan | - | - | >4000 | [3] |
| Bosentan | 4.75 | 40.9 | 8.6 | [4] |
| Macitentan | - | - | 50:1 |
Note: Direct comparative Ki values for Ambrisentan and Macitentan were not consistently available across the same studies. Selectivity ratios are often reported from proprietary in-house assays.
Table 2: Functional Potency in In Vitro Assays
This table summarizes the potency of the antagonists in functional assays, such as calcium release and inositol-1-phosphate (IP1) accumulation assays, which measure the antagonist's ability to inhibit ET-1-induced cellular responses. The inhibitor constant (Kb) and half-maximal inhibitory concentration (IC50) are presented. Lower values indicate greater potency.
| Antagonist | Assay Type | Parameter | Value (nM) | Reference |
| Ambrisentan | Calcium Release | Kb | 0.12 | |
| IP1 Accumulation | Kb | 1.1 | ||
| Bosentan | Calcium Release | Kb | 1.1 | |
| IP1 Accumulation | Kb | 12 | ||
| Macitentan | Calcium Release | Kb | 0.14 | |
| IP1 Accumulation | Kb | 0.74 |
Table 3: Receptor Occupancy Half-Life
Receptor occupancy half-life (ROt1/2) is a measure of how long an antagonist remains bound to its receptor. A longer half-life can contribute to a more sustained pharmacological effect.
| Antagonist | Receptor Occupancy Half-Life (ROt1/2) | Reference |
| Ambrisentan | ~40 seconds | |
| Bosentan | ~70 seconds | |
| Macitentan | ~17 minutes |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to evaluate these antagonists, the following diagrams are provided.
Detailed Experimental Protocols
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the ETA and ETB receptors.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the endothelin receptors.
Materials:
-
Cell membranes expressing human recombinant ETA or ETB receptors.
-
Radioligand (e.g., [¹²⁵I]-ET-1).
-
Test compounds (Ambrisentan, Bosentan, Macitentan) at various concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Non-specific binding control (a high concentration of unlabeled ET-1).
-
96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).
-
Scintillation cocktail and a microplate scintillation counter.
Protocol:
-
Membrane Preparation: Thaw the cell membrane preparations containing the receptor of interest on the day of the assay and resuspend them in the final assay binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
150 µL of the membrane preparation.
-
50 µL of the test compound at various concentrations or buffer for total binding.
-
50 µL of the radioligand solution. For determining non-specific binding, add a high concentration of unlabeled ET-1 instead of the test compound.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Stop the incubation by rapid vacuum filtration through the pre-soaked GF/C filter plates using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters four times with ice-cold wash buffer to remove any unbound radioligand.
-
Drying and Counting: Dry the filters for 30 minutes at 50°C. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Calcium Mobilization
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by ET-1, providing a measure of the antagonist's functional potency.
Objective: To determine the IC50 of a test compound in inhibiting ET-1-stimulated calcium release in cells expressing endothelin receptors.
Materials:
-
Human Pulmonary Artery Smooth Muscle Cells (PASMCs) or a cell line stably expressing ETA or ETB receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
ET-1 (agonist).
-
Test compounds (Ambrisentan, Bosentan, Macitentan) at various concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
Protocol:
-
Cell Preparation: Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and culture until they form a confluent monolayer.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with the Fluo-4 AM dye solution in assay buffer. Incubate for approximately 1 hour at 37°C to allow the dye to enter the cells and be de-esterified.
-
Compound Pre-incubation: After dye loading, wash the cells with assay buffer and then pre-incubate them with various concentrations of the test antagonist for a specified period (e.g., 10 to 120 minutes) at room temperature. This allows the antagonist to bind to the receptors.
-
Calcium Measurement: Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Automatically inject a solution of ET-1 (at a concentration that elicits a submaximal response, e.g., EC80) into each well.
-
Immediately begin recording the fluorescence intensity over time. The binding of ET-1 to its receptors will trigger a rapid increase in intracellular calcium, leading to an increase in fluorescence.
-
-
Data Analysis:
-
The peak fluorescence response after ET-1 addition is measured for each concentration of the antagonist.
-
Plot the percentage of inhibition of the ET-1 response against the logarithm of the antagonist concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
The inhibitor constant (Kb) can be calculated from the IC50 value using the Cheng-Prusoff or Schild analysis, depending on the experimental design.
-
Conclusion
The selection of an endothelin receptor antagonist for research or therapeutic development depends on the specific goals of the study.
-
Ambrisentan is a highly selective ETA receptor antagonist. This selectivity may be advantageous in situations where ETB receptor-mediated vasodilation and ET-1 clearance are desired to be preserved.
-
Bosentan is a dual ETA/ETB receptor antagonist with a modest selectivity for the ETA receptor.
-
Macitentan is also a dual antagonist but with a higher selectivity for the ETA receptor compared to Bosentan. A key distinguishing feature of Macitentan is its significantly longer receptor occupancy half-life, which may contribute to a more sustained and potent inhibition of endothelin signaling in vivo.
The provided experimental data and protocols offer a foundation for the comparative evaluation of these and other endothelin receptor antagonists. The choice of assay and the interpretation of the resulting data are critical for understanding the pharmacological profile of these compounds and predicting their potential clinical efficacy.
References
- 1. Contrasting Actions of Endothelin ETA and ETB Receptors in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Ambrisentan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Superiority of YM598 over atrasentan as a selective endothelin ETA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of YM598 in Prostate Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical therapeutic potential of YM598, a selective endothelin-A (ETA) receptor antagonist, in prostate cancer models. Its performance is evaluated against other notable ETA receptor antagonists, atrasentan and zibotentan, with a focus on experimental data to inform future research and development.
Executive Summary
Endothelin-1 (ET-1) and its receptor, ETA, play a significant role in the progression of various cancers, including prostate cancer, by promoting cell proliferation, survival, angiogenesis, and metastasis. This has led to the development of ETA receptor antagonists as a potential therapeutic strategy. YM598 has demonstrated high selectivity for the ETA receptor and superior pharmacological bioavailability in preclinical studies when compared to atrasentan. However, the clinical development of other ETA receptor antagonists, such as atrasentan and zibotentan, for prostate cancer has been met with challenges, as large-scale clinical trials failed to demonstrate a significant overall survival benefit. This guide delves into the available preclinical data to objectively compare these compounds and provide a rationale for the continued investigation of YM598.
Data Presentation: Comparative Efficacy of ETA Receptor Antagonists
The following tables summarize the available quantitative data from preclinical studies to facilitate a direct comparison of YM598, atrasentan, and zibotentan.
Table 1: In Vitro Receptor Binding Affinity and Selectivity
| Compound | Ki (nM) for ETA Receptor | Ki (nM) for ETB Receptor | Selectivity Ratio (ETB/ETA) |
| YM598 | 0.772[1] | 143[1] | 185[1] |
| Atrasentan | 0.0551[1] | 4.80[1] | 87 |
| Bosentan | 4.75 | 40.9 | 8.6 |
Table 2: In Vivo Inhibition of Big Endothelin-1-Induced Pressor Response in Pithed Rats
| Compound | Administration Route | Potency Compared to Atrasentan |
| YM598 | Intravenous | Less Potent |
| Oral | Closely Similar | |
| Atrasentan | Intravenous / Oral | - |
Note: Direct comparative preclinical data for YM598 on tumor growth inhibition, apoptosis, and metastasis in prostate cancer models is limited in the public domain. The following sections on atrasentan and zibotentan provide context for the expected endpoints and performance of ETA receptor antagonists in such models.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of endothelin receptor antagonists in cancer models are provided below.
Prostate Cancer Xenograft Model
A standard preclinical model to assess the in vivo efficacy of anti-cancer compounds.
-
Cell Culture: Human prostate cancer cell lines (e.g., PC-3, LNCaP) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Male athymic nude mice (4-6 weeks old) are used.
-
Tumor Cell Implantation: A suspension of prostate cancer cells (typically 1-5 x 10^6 cells) in a solution like Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, calculated using the formula: (Length x Width^2) / 2.
-
Treatment: Once tumors reach a specified volume (e.g., 100-200 mm^3), mice are randomized into treatment and control groups. The investigational drug (e.g., YM598) is administered orally or via another appropriate route at predetermined doses and schedules.
-
Endpoint Analysis: The study is terminated when tumors in the control group reach a maximum allowable size. Tumors are then excised, weighed, and processed for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
In Vitro Cell Proliferation Assay
This assay determines the effect of a compound on the growth of cancer cells.
-
Cell Seeding: Prostate cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., YM598) or a vehicle control.
-
Incubation: The plates are incubated for a set period (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is measured using a reagent such as MTT or WST-1, which is converted into a colored formazan product by metabolically active cells. The absorbance is read using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.
Cell Migration and Invasion Assay (Transwell Assay)
These assays evaluate the effect of a compound on the migratory and invasive potential of cancer cells.
-
Chamber Preparation: For invasion assays, the upper chamber of a Transwell insert (with a porous membrane) is coated with a basement membrane matrix (e.g., Matrigel). For migration assays, the membrane is left uncoated.
-
Cell Seeding: Prostate cancer cells, serum-starved for several hours, are seeded into the upper chamber in a serum-free medium containing the test compound or vehicle.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum.
-
Incubation: The chambers are incubated for a period that allows for cell migration/invasion (e.g., 24-48 hours).
-
Quantification: Non-migrated/invaded cells on the upper surface of the membrane are removed. The cells that have migrated/invaded to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the extent of apoptosis induced by a compound.
-
Cell Treatment: Prostate cancer cells are treated with the test compound or vehicle for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC (which binds to phosphatidylserine on the surface of apoptotic cells) and propidium iodide (PI, which enters dead cells with compromised membranes).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The results differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
Mandatory Visualizations
Signaling Pathways
Caption: ETA Receptor Signaling Cascade in Prostate Cancer Cells.
Experimental Workflow
Caption: Workflow for a Prostate Cancer Xenograft Study.
Discussion and Future Directions
The available preclinical data indicates that YM598 is a highly selective and orally bioavailable ETA receptor antagonist. Its selectivity for the ETA receptor over the ETB receptor is notably higher than that of atrasentan and bosentan. This high selectivity could be advantageous in a therapeutic setting, potentially minimizing off-target effects.
Future preclinical studies on YM598 should focus on generating robust in vivo data in various prostate cancer models, including patient-derived xenografts (PDXs), to better predict clinical efficacy. Head-to-head comparative studies with atrasentan and zibotentan in these models would be invaluable for determining if the superior selectivity and bioavailability of YM598 translate to enhanced anti-tumor activity. Key endpoints should include tumor growth inhibition, prevention of metastasis, and induction of apoptosis. A thorough investigation of the molecular mechanisms underlying YM598's action in prostate cancer cells will further elucidate its therapeutic potential and could help in identifying patient populations most likely to respond to this targeted therapy.
References
Unraveling the Mechanism of Action of Nebentan Potassium: A Comparative Analysis
A Detailed Guide for Researchers in Drug Development
This guide provides a comprehensive cross-validation of the mechanism of action of Nebentan potassium, a potent and selective endothelin ETA receptor antagonist. Through objective comparisons with other key endothelin receptor antagonists—Bosentan, Macitentan, and Atrasentan—and supported by experimental data, this document serves as a valuable resource for researchers, scientists, and professionals in the field of drug development. The information is presented through structured data tables, detailed experimental protocols, and explanatory diagrams to facilitate a deeper understanding of the pharmacological profiles of these compounds.
I. Comparative Analysis of Endothelin Receptor Antagonists
This compound (also known as YM598) is a non-peptide antagonist that demonstrates high selectivity for the endothelin A (ETA) receptor over the endothelin B (ETB) receptor.[1][2] This selectivity is a key differentiator from dual receptor antagonists like Bosentan and Macitentan, which target both ETA and ETB receptors. Atrasentan, similar to this compound, is also a selective ETA receptor antagonist. The following tables summarize the available quantitative data for these compounds.
| Compound | Receptor Selectivity | Notes |
| This compound | Selective ETA Antagonist | Development was discontinued.[3] |
| Bosentan | Dual ETA/ETB Antagonist | First orally-active dual endothelin receptor antagonist approved for pulmonary arterial hypertension.[4][5] |
| Macitentan | Dual ETA/ETB Antagonist | A dual antagonist with slow receptor dissociation kinetics. |
| Atrasentan | Selective ETA Antagonist | Investigated for use in chronic kidney disease and certain cancers. |
Table 1: Selectivity Profile of this compound and Comparators
| Compound | Receptor | Kᵢ (nM) | Reference |
| This compound | Human ETA | 0.697 | |
| Human ETB | 569 | ||
| Rat ETA | 1.53 | ||
| Rat ETB | 155 | ||
| Bosentan | ETA | 4.7 | |
| ETB | 95 | ||
| Atrasentan | ETA | 0.034 | |
| ETB | 63.3 |
Table 2: Comparative Binding Affinities (Kᵢ) of Endothelin Receptor Antagonists Note: Directly comparable Ki values for Macitentan were not readily available in the searched literature. Data for Bosentan and Atrasentan are provided for comparative context, but may have been determined under different experimental conditions.
| Compound | Cell Line | IC₅₀ (nM) | Reference |
| This compound | CHO cells (expressing human ETA) | 26.2 | |
| A10 cells (rat aortic smooth muscle) | 26.7 | ||
| Macitentan | Human Pulmonary Arterial Smooth Muscle Cells | Kb of 0.14 | |
| Ambrisentan (for comparison) | Human Pulmonary Arterial Smooth Muscle Cells | Kb of 0.12 | |
| Bosentan | Human Pulmonary Arterial Smooth Muscle Cells | Kb of 1.1 |
Table 3: Comparative Functional Inhibitory Concentrations (IC₅₀/Kb) of Endothelin Receptor Antagonists Note: IC₅₀ values represent the concentration of an antagonist that inhibits the response to an agonist by 50%. Kb represents the equilibrium dissociation constant of an antagonist, a measure of its affinity. While not identical, they both indicate the potency of the antagonist.
II. Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of endothelin receptor antagonists.
A. Radioligand Binding Assay for Determining Kᵢ Values
This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.
1. Materials and Reagents:
-
Cell membranes expressing the target receptor (e.g., human ETA or ETB receptors).
-
Radioligand, typically [¹²⁵I]-Endothelin-1 ([¹²⁵I]ET-1).
-
Unlabeled endothelin-1 (for determining non-specific binding).
-
Test compounds (e.g., this compound, Bosentan) at various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer containing MgCl₂, bovine serum albumin).
-
Scintillation fluid.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
2. Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, the radioligand ([¹²⁵I]ET-1) at a fixed concentration (typically below its Kd), and the test compound at varying concentrations.
-
For determining total binding, add only the cell membranes and radioligand.
-
For determining non-specific binding, add cell membranes, radioligand, and a high concentration of unlabeled endothelin-1.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a set duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
B. Intracellular Calcium Mobilization Assay for Determining IC₅₀ Values
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by an agonist.
1. Materials and Reagents:
-
A cell line that expresses the target receptor and shows a robust calcium response to endothelin-1 (e.g., CHO cells stably expressing human ETA receptors, or A10 cells).
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Endothelin-1 (agonist).
-
Test compounds (e.g., this compound) at various concentrations.
-
Cell culture medium.
-
Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
A fluorescence plate reader with automated injection capabilities.
2. Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere and grow to a suitable confluency.
-
Load the cells with the calcium-sensitive fluorescent dye by incubating them with the dye in assay buffer for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C).
-
Wash the cells with assay buffer to remove any extracellular dye.
-
Add the test compound at various concentrations to the wells and incubate for a predetermined period to allow for receptor binding.
-
Measure the baseline fluorescence.
-
Using the plate reader's injector, add a fixed concentration of endothelin-1 (typically the EC₅₀ or EC₈₀ concentration) to stimulate the cells.
-
Immediately after agonist addition, measure the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
3. Data Analysis:
-
Determine the peak fluorescence response for each concentration of the test compound.
-
Normalize the data by expressing the response as a percentage of the maximal response observed with the agonist alone.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
III. Visualizing the Mechanism and Workflow
To further elucidate the mechanism of action and the experimental process, the following diagrams are provided.
Caption: ETA Receptor Signaling Pathway and Inhibition by this compound.
References
- 1. Radioligand binding assays and quantitative autoradiography of endothelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioligand binding assays and quantitative autoradiography of endothelin receptors | Springer Nature Experiments [experiments.springernature.com]
- 3. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of endothelin-1 and effect selective ETA antagonism on ETB activation: a mathematical modeling analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Atrasentan and Nebivolol in Cardiovascular and Renal Therapy
Atrasentan, a selective endothelin A (ETA) receptor antagonist, and Nebivolol, a third-generation beta-blocker, represent distinct therapeutic strategies in the management of cardiovascular and renal diseases. While direct head-to-head clinical trials are not available, a comprehensive comparison of their mechanisms of action, supported by preclinical and clinical data, provides valuable insights for researchers and drug development professionals.
This guide offers an objective comparison of Atrasentan and Nebivolol, focusing on their distinct pharmacological profiles and their effects on key clinical endpoints such as proteinuria and blood pressure. All quantitative data from relevant studies are summarized in structured tables, and detailed experimental protocols for key cited trials are provided.
Mechanism of Action and Signaling Pathways
Atrasentan exerts its effects by selectively blocking the endothelin A (ETA) receptor, thereby inhibiting the actions of endothelin-1 (ET-1), a potent vasoconstrictor and mediator of inflammation and fibrosis.[1][2] This targeted blockade is crucial in the context of kidney diseases like IgA nephropathy, where ET-1 is implicated in podocyte damage and proteinuria.[3]
Nebivolol, on the other hand, has a dual mechanism of action. It is a highly selective beta-1 adrenergic receptor antagonist, leading to decreased heart rate and blood pressure.[4] Uniquely among beta-blockers, its l-enantiomer also promotes the release of nitric oxide (NO) from endothelial cells, leading to vasodilation and improved endothelial function.[5]
Signaling Pathway Diagrams
Comparative Efficacy and Safety Data
While a direct comparative trial is absent, we can analyze data from key clinical studies for each drug to understand their respective efficacy and safety profiles.
Atrasentan: Key Clinical Data (ALIGN Trial)
The ALIGN Phase III trial evaluated the efficacy and safety of Atrasentan in patients with IgA nephropathy at risk of progressive loss of kidney function.
| Parameter | Atrasentan (0.75 mg/day) + RASi | Placebo + RASi | p-value | Reference |
| Change in UPCR from Baseline at 36 Weeks | -38.1% (geometric mean) | -3.1% (geometric mean) | <0.001 | |
| Adverse Events | ||||
| Fluid Retention | 11.2% | 8.2% | NS |
UPCR: Urine Protein-to-Creatinine Ratio; RASi: Renin-Angiotensin System inhibitor; NS: Not Specified.
Nebivolol: Key Clinical Data (Hypertension Trials)
The efficacy of Nebivolol in hypertension has been established in several randomized, placebo-controlled trials.
| Parameter | Nebivolol (5-40 mg/day) | Placebo | p-value | Reference |
| Change in Trough Sitting Diastolic BP (mmHg) | -8.0 to -11.2 | -2.9 | <0.001 | |
| Change in Trough Sitting Systolic BP (mmHg) | -4.4 to -9.5 | -2.2 | ≤0.002 | |
| Overall Adverse Events | 46.1% | 40.7% | 0.273 |
BP: Blood Pressure
Preclinical Insights into Overlapping Therapeutic Areas
Although developed for different primary indications, preclinical studies offer a glimpse into the potential effects of these drug classes on related pathologies.
-
Proteinuria: Preclinical studies have shown that Nebivolol can reduce proteinuria in animal models of renal disease. This effect is attributed to its ability to reduce renal NADPH oxidase-generated reactive oxygen species and increase bioavailable nitric oxide. Atrasentan, by its primary mechanism, directly targets a key pathway in the pathogenesis of proteinuria.
-
Blood Pressure: While Nebivolol's primary indication is hypertension, Atrasentan has also demonstrated blood pressure-lowering effects in clinical studies. In a study of patients with cardiovascular risk and early atherosclerosis, Atrasentan significantly reduced aortic blood pressure. Preclinical models have also shown that ETA receptor blockade with Atrasentan can prevent hypertension.
Experimental Protocols
ALIGN Trial (Atrasentan)
-
Study Design: A Phase 3, global, multicenter, randomized, double-blind, placebo-controlled study.
-
Population: Adult patients with biopsy-proven primary IgA nephropathy, urine protein ≥1 g/day , and an eGFR of ≥30 mL/min/1.73 m² on a maximally tolerated and stable dose of a RAS inhibitor.
-
Intervention: Patients were randomized to receive either Atrasentan (0.75 mg) or a placebo orally once daily for 132 weeks.
-
Primary Outcome: Change in 24-hour urine protein-to-creatinine ratio (UPCR) from baseline to week 36.
-
Workflow:
Nebivolol Hypertension Trial
-
Study Design: A double-blind, multicenter, randomized, placebo-controlled, parallel-group study.
-
Population: Patients with mild to moderate hypertension (sitting diastolic blood pressure [SiDBP] ≥95 mm Hg and ≤109 mm Hg).
-
Intervention: Patients were randomized to receive placebo or Nebivolol at various doses (1.25, 2.5, 5, 10, 20, or 40 mg) once daily for up to 84 days.
-
Primary Endpoint: Change in trough SiDBP from baseline to the end of the study.
-
Workflow:
Conclusion
Atrasentan and Nebivolol are effective therapeutic agents with distinct mechanisms of action and primary clinical indications. Atrasentan's targeted ETA receptor blockade makes it a promising therapy for reducing proteinuria in IgA nephropathy. Nebivolol's dual action of beta-1 blockade and NO-mediated vasodilation provides effective blood pressure control with a favorable side-effect profile. While direct comparative data is lacking, the information presented in this guide highlights the unique attributes of each compound, providing a foundation for further research and development in the fields of cardiovascular and renal therapeutics. Future studies exploring the potential synergistic effects or comparative efficacy in specific patient populations with overlapping pathologies could be of significant interest.
References
- 1. researchgate.net [researchgate.net]
- 2. Nebivolol reduces proteinuria and renal NADPH oxidase-generated reactive oxygen species in the transgenic Ren2 rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nebivolol Reduces Proteinuria and Renal NADPH Oxidase-Generated Reactive Oxygen Species in the Transgenic Ren2 Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. tandfonline.com [tandfonline.com]
Benchmarking the Safety Profile of Nebentan Potassium Against Other Endothelin Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profile of Nebentan potassium, a selective endothelin ETA receptor antagonist, against other established endothelin receptor antagonists (ERAs): bosentan, ambrisentan, and macitentan. The information is intended to support preclinical and clinical research in the development of novel therapeutics targeting the endothelin system.
Introduction to Endothelin Receptor Antagonists
Endothelin-1 (ET-1) is a potent vasoconstrictor and mitogen implicated in the pathophysiology of various cardiovascular diseases, including pulmonary arterial hypertension (PAH). Endothelin receptor antagonists function by blocking the binding of ET-1 to its receptors, ET-A and ET-B, thereby mitigating its harmful effects. While several ERAs have been successfully developed and approved for clinical use, ongoing research aims to identify new antagonists with improved efficacy and safety profiles. This compound (also known as YM598) is one such investigational compound. This guide offers a comparative overview of its safety profile relative to approved ERAs, based on available preclinical and clinical data.
Comparative Safety Profile
The following table summarizes the available safety data for this compound and the comparator ERAs. It is important to note that data on this compound is limited as it is currently for research use only.
| Feature | This compound (YM598) | Bosentan | Ambrisentan | Macitentan |
| Receptor Selectivity | Selective ET-A | Dual ET-A/ET-B | Selective ET-A | Dual ET-A/ET-B |
| Preclinical Safety Summary | Limited public data. One in vivo study in nude mice reported "no evidence of gross toxicity."[1] | Teratogenic in animal models.[2] Juvenile animal studies have been conducted.[3] | Teratogenic in rats and rabbits.[4] | Teratogenic in rats and rabbits. No adverse liver findings in long-term animal studies. |
| Key Adverse Events (Clinical) | Not applicable (no clinical trial data) | Hepatotoxicity (elevated aminotransferases) , peripheral edema, headache, anemia. | Peripheral edema , nasal congestion, sinusitis, flushing. Lower incidence of hepatotoxicity compared to bosentan. | Anemia , headache, nasopharyngitis, bronchitis. Lower incidence of hepatotoxicity and peripheral edema compared to bosentan and ambrisentan, respectively. |
| Hepatotoxicity | Data not available | Boxed Warning for potential liver injury. Regular monitoring of liver enzymes is required. | Lower risk compared to bosentan; routine monthly liver enzyme testing is no longer required by the FDA. | Low incidence of elevated liver aminotransferases, similar to placebo in clinical trials. |
| Teratogenicity | Data not available | Boxed Warning for embryo-fetal toxicity. Contraindicated in pregnancy. | Boxed Warning for embryo-fetal toxicity. Contraindicated in pregnancy. | Boxed Warning for embryo-fetal toxicity. Contraindicated in pregnancy. |
| Drug Interactions | Data not available | Inducer of CYP3A4 and CYP2C9, leading to multiple drug interactions. | Substrate of CYP3A4, CYP2C19, and P-gp. Fewer significant drug-drug interactions compared to bosentan. | Metabolized by CYP3A4. Potential for interactions with strong inducers or inhibitors of this enzyme. |
Experimental Protocols
Detailed experimental protocols for the safety and toxicology studies of this compound are not publicly available. However, a representative protocol for a preclinical repeat-dose oral toxicity study for an endothelin receptor antagonist, based on established guidelines and practices, is provided below.
Representative Preclinical Repeat-Dose 28-Day Oral Toxicity Study Protocol
1. Objective: To evaluate the potential toxicity of an investigational endothelin receptor antagonist when administered orally to two mammalian species (one rodent, e.g., Sprague-Dawley rat, and one non-rodent, e.g., Beagle dog) for 28 consecutive days.
2. Test System:
-
Species: Sprague-Dawley rats and Beagle dogs.
-
Sex: Equal numbers of males and females.
-
Age: Young adults.
-
Housing: Housed in controlled environmental conditions with a 12-hour light/dark cycle, and access to standard diet and water ad libitum.
3. Test Article Administration:
-
Route of Administration: Oral gavage for rats, oral capsules for dogs.
-
Dose Levels: At least three dose levels (low, medium, and high) and a vehicle control group. Dose selection is based on acute toxicity and dose-ranging studies. The high dose should aim to produce some evidence of toxicity without causing mortality.
-
Frequency: Once daily.
4. In-Life Observations:
-
Mortality and Morbidity: Checked twice daily.
-
Clinical Observations: Detailed clinical examinations performed daily, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity.
-
Body Weight: Recorded weekly.
-
Food Consumption: Measured weekly.
-
Ophthalmology: Examinations conducted prior to the start of the study and at termination.
-
Electrocardiography (ECG): Performed on non-rodent species at baseline and at termination.
5. Clinical Pathology:
-
Hematology and Clinical Chemistry: Blood samples collected at termination for analysis of a standard panel of parameters.
-
Urinalysis: Conducted at termination.
6. Post-Mortem Evaluation:
-
Gross Necropsy: All animals are subjected to a full gross necropsy.
-
Organ Weights: Key organs are weighed.
-
Histopathology: A comprehensive list of tissues from all animals in the control and high-dose groups are examined microscopically. Target organs identified in the high-dose group are also examined in the lower-dose groups.
7. Toxicokinetics: Blood samples are collected at specified time points to determine the plasma concentrations of the test article and its major metabolites to assess systemic exposure.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of endothelin receptor antagonists, it is crucial to visualize the underlying signaling pathways.
Caption: Endothelin-1 signaling pathway and points of inhibition by various antagonists.
Conclusion
The safety profile is a critical determinant in the development of new endothelin receptor antagonists. While this compound shows promise as a selective ET-A receptor antagonist in preclinical models, a comprehensive assessment of its safety profile is hampered by the limited availability of public data. In contrast, the approved ERAs—bosentan, ambrisentan, and macitentan—have well-characterized safety profiles from extensive preclinical and clinical studies. Bosentan is associated with a risk of hepatotoxicity, a concern that appears to be less pronounced with ambrisentan and macitentan. Peripheral edema is a known class effect, with a higher incidence reported for ambrisentan. Anemia is more frequently observed with macitentan.
For researchers and drug development professionals, this comparative guide highlights the key safety considerations for this class of drugs. Further preclinical toxicology and safety pharmacology studies on this compound, with detailed public disclosure of the findings, will be essential to ascertain its therapeutic potential and position it relative to existing endothelin receptor antagonists.
References
Independent Verification of Nebentan Potassium's Binding Kinetics: A Comparative Guide for Researchers
For drug development professionals, researchers, and scientists, this guide provides an objective comparison of the binding kinetics of Nebentan potassium, a potent endothelin receptor antagonist, with other commercially available alternatives. The data presented is compiled from publicly available experimental findings to facilitate independent verification and inform drug discovery and development decisions.
This compound (also known as YM598) is a highly selective and orally active non-peptide antagonist of the endothelin A (ETA) receptor.[1][2][3] Endothelin receptors, primarily ETA and ETB, are G-protein coupled receptors that mediate the physiological effects of the vasoconstrictor peptide endothelin-1 (ET-1). Antagonism of the ETA receptor is a key therapeutic strategy in conditions such as pulmonary arterial hypertension. This guide compares the binding kinetics of this compound with other well-established endothelin receptor antagonists: Bosentan, Ambrisentan, and Macitentan.
Comparative Binding Kinetics of Endothelin Receptor Antagonists
The binding affinity and kinetics of a drug are critical determinants of its potency, duration of action, and overall pharmacological profile. The following table summarizes the key binding kinetic parameters for this compound and its alternatives, focusing on their interaction with the ETA and ETB receptors. The data has been collated from various independent studies to provide a comprehensive overview.
| Compound | Receptor | Binding Affinity (Kᵢ/Kₒ) (nM) | Receptor Occupancy Half-Life (t½) | Selectivity (ETₐ/ETₒ) |
| This compound (YM598) | ETₐ | 0.697[1] | Not Reported | ~816-fold[1] |
| ETₒ | 569 | Not Reported | ||
| Bosentan | ETₐ | 1.1 - 4.7 | 70 seconds | ~20-fold |
| ETₒ | 95 | 70 seconds | ||
| Ambrisentan | ETₐ | 0.12 | 40 seconds | High (see notes) |
| ETₒ | Not Reported in these studies | 40 seconds | ||
| Macitentan | ETₐ | 0.14 | 17 minutes | ~800-fold |
| ETₒ | 391 | 17 minutes |
Note on Ambrisentan Selectivity: While a specific Kᵢ for the ETB receptor was not consistently reported in the comparative kinetic studies, Ambrisentan is widely characterized as a highly selective ETA antagonist.
Experimental Protocols
The binding kinetics data presented in this guide are primarily derived from radioligand binding assays. This technique is a standard and reliable method for quantifying the interaction between a ligand (in this case, the endothelin receptor antagonist) and its receptor.
Radioligand Binding Assay for Endothelin Receptors
This protocol provides a generalized workflow for determining the binding affinity (Ki) of a test compound for the ETA and ETB receptors.
1. Membrane Preparation:
- Culture cells expressing the human endothelin receptor of interest (ETA or ETB).
- Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, 5mM EDTA with protease inhibitors).
- Centrifuge the homogenate at low speed to remove cellular debris.
- Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).
- Wash the membrane pellet with fresh buffer and resuspend it in a suitable assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
- Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.
2. Competition Binding Assay:
- In a 96-well plate, add a fixed concentration of a radiolabeled endothelin ligand (e.g., [¹²⁵I]-ET-1).
- Add increasing concentrations of the unlabeled test compound (e.g., this compound).
- Initiate the binding reaction by adding the prepared cell membranes.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
- To determine non-specific binding, include control wells with an excess of an unlabeled, high-affinity endothelin ligand.
3. Separation and Detection:
- Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter mat, which traps the membranes with the bound radioligand.
- Wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
- Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.
- Plot the specific binding as a function of the log of the test compound concentration.
- Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Key Processes
To further aid in the understanding of the experimental and biological context of this compound's action, the following diagrams illustrate the experimental workflow for determining binding kinetics and the simplified signaling pathway of the endothelin receptor.
References
Meta-analysis of clinical trials involving endothelin receptor antagonists
For researchers, scientists, and drug development professionals, this guide provides a meta-analysis-based comparison of endothelin receptor antagonists (ERAs), a class of drugs primarily used in the treatment of pulmonary arterial hypertension (PAH). This document summarizes key efficacy and safety data from clinical trials, details experimental protocols of pivotal studies, and visualizes the underlying signaling pathway.
Endothelin Signaling Pathway
The endothelin (ET) system plays a crucial role in vasoconstriction and cell proliferation. The pathway is initiated by the binding of endothelin-1 (ET-1) to its receptors, ET-A and ET-B, on smooth muscle cells, leading to a cascade of intracellular events that result in vasoconstriction. ERAs competitively block these receptors, thereby inhibiting the downstream effects of ET-1.
Data Presentation: Comparative Efficacy and Safety of ERAs
The following tables summarize quantitative data from meta-analyses of clinical trials involving Bosentan, Ambrisentan, and Macitentan.
Table 1: Efficacy Outcomes of Endothelin Receptor Antagonists in Pulmonary Arterial Hypertension
| Efficacy Outcome | Bosentan | Ambrisentan | Macitentan | Placebo | Notes |
| Change in 6-Minute Walk Distance (6MWD) in meters (m) | Weighted Mean Difference (WMD): +29.44 to +52.67[1] | WMD: +23.90 to +42.31[1] | WMD: +21.57[1] | Baseline | Bosentan showed the highest mean change in some analyses.[2] |
| Clinical Worsening | Odds Ratio (OR): 0.35[2] | OR: 0.30 | - | Reference | Bosentan and Ambrisentan significantly decreased the risk of clinical worsening compared to placebo. |
| WHO Functional Class (FC) Improvement | - | Significant improvement in ARIES-1 | - | Reference | Data on direct comparison of FC improvement is limited in the provided meta-analyses. |
Note: Efficacy outcomes can vary based on the specific meta-analysis and the trials included. The data presented represents a synthesis of the available information.
Table 2: Safety Profile of Endothelin Receptor Antagonists - Adverse Events (Risk Ratio vs. Placebo)
| Adverse Event | Bosentan | Ambrisentan | Macitentan | Notes |
| Abnormal Liver Function | RR: 2.93 (95% CI: 1.78-4.84) | RR: 1.62 (95% CI: 1.23-2.13) | - | Bosentan is significantly associated with an increased risk of abnormal liver function. |
| Peripheral Edema | Low risk | RR: 1.62 (95% CI: 1.23-2.13) | Low risk | Ambrisentan is significantly associated with an increased risk of peripheral edema. |
| Anemia | Low risk | Low risk | RR: 3.42 (95% CI: 1.65-7.07) | Macitentan is significantly associated with an increased risk of anemia. |
Note: Risk Ratios (RR) and 95% Confidence Intervals (CI) are from a network meta-analysis. Values in bold indicate the ERA most strongly associated with the specific adverse event.
Experimental Protocols
Detailed methodologies for key clinical trials cited in the meta-analyses are provided below.
SERAPHIN (Study with an Endothelin Receptor Antagonist in Pulmonary Arterial Hypertension to Improve Clinical Outcome) - Macitentan
-
Objective: To evaluate the long-term efficacy and safety of macitentan on morbidity and mortality in patients with symptomatic PAH.
-
Study Design: A multicenter, double-blind, placebo-controlled, event-driven Phase 3 trial. Patients were randomized in a 1:1:1 ratio to receive macitentan 3 mg, macitentan 10 mg, or placebo once daily.
-
Patient Population: Patients aged 12 years or older with symptomatic PAH (WHO Functional Class II-IV). A total of 742 patients were enrolled.
-
Primary Endpoint: The primary endpoint was the time from the start of treatment to the first occurrence of a composite endpoint of morbidity and mortality events, including death, atrial septostomy, lung transplantation, initiation of intravenous or subcutaneous prostanoids, or worsening of PAH.
-
Secondary Endpoints: Included the change from baseline in 6MWD, change in WHO Functional Class, and change in cardiopulmonary hemodynamics.
-
Duration: The study was event-driven, with a median treatment duration of over 2 years.
ARIES (Ambrisentan in Pulmonary Arterial Hypertension, Randomized, Double-Blind, Placebo-Controlled, Multicenter, Efficacy Studies 1 and 2) - Ambrisentan
-
Objective: To assess the efficacy and safety of ambrisentan in patients with PAH.
-
Study Design: Two concurrent, randomized, double-blind, placebo-controlled studies (ARIES-1 and ARIES-2). In ARIES-1, 202 patients were randomized to placebo, ambrisentan 5 mg, or ambrisentan 10 mg once daily. In ARIES-2, 192 patients were randomized to placebo, ambrisentan 2.5 mg, or ambrisentan 5 mg once daily.
-
Patient Population: Patients with PAH (WHO Group 1), including idiopathic PAH and PAH associated with connective tissue disease.
-
Primary Endpoint: The primary endpoint for both studies was the change in 6-minute walk distance from baseline to week 12.
-
Secondary Endpoints: Included time to clinical worsening, change in WHO Functional Class, Borg dyspnea score, and B-type natriuretic peptide levels.
-
Duration: The primary treatment duration was 12 weeks.
EARLY (Endothelin Antagonist Trial in Mildly Symptomatic PAH Patients) - Bosentan
-
Objective: To evaluate the efficacy and safety of bosentan in patients with mildly symptomatic (WHO Functional Class II) PAH.
-
Study Design: A double-blind, randomized, placebo-controlled trial. 185 patients were randomized to receive either bosentan (starting at 62.5 mg twice daily and uptitrated to 125 mg twice daily) or placebo.
-
Patient Population: Patients aged 12 years and older with WHO Functional Class II PAH.
-
Primary Endpoints: Co-primary endpoints were the change from baseline in pulmonary vascular resistance (PVR) and the change from baseline in 6MWD at 6 months.
-
Secondary Endpoints: Included change in WHO Functional Class, Borg dyspnea index, and time to clinical worsening.
-
Duration: The treatment duration was 6 months.
References
Assessing the translational relevance of preclinical findings with Nebentan potassium
For Immediate Release
This guide provides a comprehensive assessment of the preclinical findings for Nebentan potassium (YM598), a potent and selective endothelin A (ETA) receptor antagonist. Designed for researchers, scientists, and drug development professionals, this document objectively compares the performance of this compound with other endothelin receptor antagonists, supported by available experimental data.
Executive Summary
This compound has demonstrated high selectivity and oral activity in preclinical models, positioning it as a significant compound of interest for conditions where endothelin-1 (ET-1) is a key pathological driver. This includes certain cancers, cardiovascular diseases, and pain. This guide summarizes the key quantitative findings from preclinical studies, provides detailed experimental protocols for pivotal assays, and visualizes the underlying signaling pathways to aid in the translational assessment of this compound.
Data Presentation: Comparative Efficacy and Selectivity
The following tables summarize the quantitative data from preclinical studies, comparing this compound with other endothelin receptor antagonists, primarily Atrasentan and Bosentan.
Table 1: In Vitro Receptor Binding Affinity and Selectivity
| Compound | Target | Ki (nM) | Selectivity Ratio (ETB/ETA) | Cell Line |
| This compound (YM598) | ETA Receptor | 0.772 [1] | 185 [1] | Human Coronary Artery Smooth Muscle Cells (CASMC) |
| ETB Receptor | 143[1] | Human Melanoma Cell Line (SK-Mel-28) | ||
| Atrasentan | ETA Receptor | 0.0551 | 87 | Human Coronary Artery Smooth Muscle Cells (CASMC) |
| ETB Receptor | 4.80 | Human Melanoma Cell Line (SK-Mel-28) | ||
| Bosentan | ETA Receptor | 4.75 | 8.6 | Human Coronary Artery Smooth Muscle Cells (CASMC) |
| ETB Receptor | 40.9 | Human Melanoma Cell Line (SK-Mel-28) |
Table 2: In Vivo Efficacy in a Rat Model of Big Endothelin-1-Induced Pressor Response
| Compound | Administration | Dose | Inhibition of Pressor Response |
| This compound (YM598) | Intravenous | Not Specified | Less potent than Atrasentan [1] |
| Oral | Not Specified | Comparable to Atrasentan [1] | |
| Atrasentan | Intravenous | Not Specified | More potent than this compound |
| Oral | Not Specified | Comparable to this compound |
Table 3: In Vivo Efficacy in a Mouse Model of Endothelin-1-Induced Nociception
| Compound | Administration | Dose (mg/kg) | Effect on ET-1-Induced Nociception |
| This compound (YM598) | Oral | 0.3 - 3 | Significant inhibition |
| Atrasentan | Oral | 0.3 - 3 | Significant inhibition |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Endothelin Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and its alternatives for the human ETA and ETB receptors.
Methodology:
-
Cell Lines: Human Coronary Artery Smooth Muscle Cells (CASMC) endogenously expressing ETA receptors and the human melanoma cell line SK-Mel-28 expressing ETB receptors were used.
-
Radioligand: [¹²⁵I]-Endothelin-1 was used as the radiolabeled ligand.
-
Assay Procedure:
-
Membrane preparations were isolated from the respective cell lines.
-
A constant concentration of the radioligand was incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor (this compound, Atrasentan, or Bosentan).
-
The incubation was carried out for a specified time to reach equilibrium.
-
The bound and free radioligand were separated by filtration through glass fiber filters.
-
The radioactivity retained on the filters was quantified using a gamma counter.
-
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined by non-linear regression analysis. The Ki values were then calculated from the IC₅₀ values using the Cheng-Prusoff equation.
Big Endothelin-1-Induced Pressor Response in Pithed Rats
Objective: To evaluate the in vivo ETA receptor antagonist activity of this compound and Atrasentan.
Methodology:
-
Animal Model: Male pithed rats were used. The pithing procedure eliminates central nervous system influences on blood pressure.
-
Drug Administration: this compound and Atrasentan were administered either intravenously or orally at various doses.
-
Induction of Pressor Response: A bolus injection of big endothelin-1 (1 nmol/kg) was administered to induce a pressor response (increase in blood pressure).
-
Measurement: Arterial blood pressure was continuously monitored via a catheter implanted in a carotid artery.
-
Data Analysis: The inhibitory effect of the test compounds on the big endothelin-1-induced pressor response was calculated as the percentage reduction in the maximum increase in mean arterial pressure compared to the vehicle-treated control group.
Formalin-Induced Pain Model in Mice
Objective: To assess the analgesic effect of this compound on endothelin-1-potentiated nociception.
Methodology:
-
Animal Model: Male ICR mice were used.
-
Induction of Nociception: A subcutaneous injection of 0.7% formalin into the hind paw was used to induce a biphasic pain response (licking and flinching of the paw). To potentiate this response, endothelin-1 (10 pmol/paw) was co-injected with formalin.
-
Drug Administration: this compound was administered orally at doses of 0.3-3 mg/kg prior to the formalin injection.
-
Behavioral Assessment: The amount of time the animals spent licking or biting the injected paw was recorded during the early phase (0-5 minutes) and the late phase (15-30 minutes) after the formalin injection.
-
Data Analysis: The total time spent in nociceptive behavior was calculated for each phase and compared between the drug-treated groups and the vehicle-treated control group.
Mandatory Visualizations
Signaling Pathway of Endothelin A (ETA) Receptor
The following diagram illustrates the primary signaling pathway activated by the binding of endothelin-1 to the ETA receptor, which is antagonized by this compound.
Caption: ETA receptor signaling pathway antagonized by this compound.
Experimental Workflow: In Vivo Pressor Response Assay
The following diagram outlines the workflow for the big endothelin-1-induced pressor response experiment in rats.
Caption: Workflow for the in vivo pressor response assay.
References
Safety Operating Guide
Proper Disposal of Nebentan Potassium: A Guide for Laboratory Professionals
For researchers and drug development professionals, adherence to stringent safety and disposal protocols is paramount for maintaining a compliant and safe laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Nebentan potassium (CAS No. 342005-82-7), a potent, selective, and orally active non-peptide endothelin ETA receptor antagonist used in research.[1]
Given the specialized nature of this compound, it is critical to treat it as a hazardous substance. The primary source of safety, handling, and disposal information is the Material Safety Data Sheet (MSDS) provided by the supplier.[1] This document must be consulted before any handling or disposal procedures are initiated. The following guidelines are based on general best practices for laboratory chemical waste disposal and should be adapted to comply with all local, state, and federal regulations, as well as your institution's specific Environmental Health & Safety (EHS) protocols.
Immediate Safety and Hazard Identification
Before beginning any disposal-related tasks, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). While specific requirements will be detailed in the MSDS, standard PPE for handling potent research compounds includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.
-
Body Protection: A laboratory coat.
In instances where dust or aerosols may be generated, a NIOSH-approved respirator is recommended. Ensure that a safety shower and eyewash station are readily accessible.
Waste Segregation and Containerization
Proper segregation of chemical waste is a foundational aspect of safe laboratory practice. Different waste streams of this compound must be handled as follows:
-
Solid Waste: This category includes unused or expired this compound powder, contaminated weighing papers, pipette tips, gloves, and other disposable labware. These materials should be collected in a designated, clearly labeled hazardous solid waste container.
-
Liquid Waste: Solutions containing this compound, as well as the rinsate from cleaning contaminated glassware, should be collected in a separate, labeled hazardous liquid waste container. It is imperative not to mix this waste with other incompatible chemical streams.
-
Empty Containers: Empty vials or bottles that previously held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After triple-rinsing, the container can often be disposed of as non-hazardous waste, but this should be confirmed with your institution's EHS department.
The following table summarizes the waste streams and their appropriate containers:
| Waste Type | Examples | Recommended Container |
| Solid Waste | Unused compound, contaminated gloves, weigh boats, pipette tips | Labeled, sealed, wide-mouth container for solid hazardous waste. |
| Liquid Waste | Aqueous or solvent solutions containing this compound, rinsate | Labeled, sealed, leak-proof carboy for hazardous liquid waste. |
| Empty Containers | Original product vials (after triple-rinsing) | Disposed of as non-hazardous waste (pending EHS approval). |
Disposal Workflow
The logical flow for the disposal of this compound waste is outlined below. This process ensures that waste is correctly identified, segregated, stored, and ultimately disposed of in a compliant manner.
Caption: Logical workflow for this compound disposal.
Step-by-Step Disposal Protocol
-
Wear Appropriate PPE: Before handling any waste, ensure you are wearing the correct personal protective equipment as specified in the MSDS.
-
Segregate Waste at the Source: As waste is generated, immediately place it into the correct solid or liquid hazardous waste container. Do not mix incompatible waste types.
-
Label Waste Containers: All waste containers must be accurately and clearly labeled with the full chemical name ("this compound"), any known hazards, and the date accumulation started.
-
Store Waste Properly: Keep waste containers securely sealed except when adding waste. Store them in a designated and secure Satellite Accumulation Area (SAA) that is away from general laboratory traffic.
-
Schedule Professional Disposal: Once a waste container is full, or in accordance with your institution's policies, arrange for pickup by your EHS department or a licensed hazardous waste disposal contractor. Never pour this compound solutions down the drain or dispose of the solid waste in the regular trash.
Spill Response Protocol
In the event of a spill, immediate and correct action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material like sand or vermiculite to contain the substance.
-
Collect and Containerize: Place all collected spill material and contaminated absorbents into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with a suitable solvent or detergent, followed by a thorough water rinse. All cleaning materials must also be collected for disposal as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and the appropriate EHS personnel at your institution.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and building trust in their commitment to safety and environmental responsibility.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
